Ac-Val-Tyr-Lys-NH2
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C22H35N5O5 |
|---|---|
Molecular Weight |
449.5 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-6-aminohexanamide |
InChI |
InChI=1S/C22H35N5O5/c1-13(2)19(25-14(3)28)22(32)27-18(12-15-7-9-16(29)10-8-15)21(31)26-17(20(24)30)6-4-5-11-23/h7-10,13,17-19,29H,4-6,11-12,23H2,1-3H3,(H2,24,30)(H,25,28)(H,26,31)(H,27,32)/t17-,18-,19-/m0/s1 |
InChI Key |
VIULYHSIQIIJLZ-FHWLQOOXSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)C |
Canonical SMILES |
CC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCCCN)C(=O)N)NC(=O)C |
Origin of Product |
United States |
Foundational & Exploratory
Ac-Val-Tyr-Lys-NH2: A Technical Guide for Researchers
An In-depth Whitepaper on the Synthesis, Properties, and Potential Biological Significance of a Novel Tetrapeptide
This technical guide provides a comprehensive overview of the acetylated and amidated tetrapeptide, Ac-Val-Tyr-Lys-NH2. The document is intended for researchers, scientists, and professionals involved in drug development and peptide research. It details the chemical structure, physicochemical properties, and potential biological activities based on related peptide structures. Furthermore, this guide outlines detailed experimental protocols for its synthesis, purification, and characterization.
Chemical Structure and Properties
The fundamental characteristics of this compound are summarized below, providing a foundational understanding of this novel tetrapeptide.
Chemical Structure
This compound is a tetrapeptide composed of the amino acids Valine (Val), Tyrosine (Tyr), and Lysine (Lys). The N-terminus is acetylated (Ac), and the C-terminus is amidated (NH2). The structure is as follows:
Sequence: this compound
Physicochemical Properties
The physicochemical properties of this compound have been calculated using computational tools and are presented in the table below. These properties are essential for designing and conducting experiments, as well as for predicting the peptide's behavior in biological systems.
| Property | Value |
| Molecular Formula | C28H46N6O6 |
| Molecular Weight | 578.70 g/mol |
| Theoretical pI | 9.99 |
| Amino Acid Composition | |
| Valine (Val) | 1 |
| Tyrosine (Tyr) | 1 |
| Lysine (Lys) | 1 |
| Charge at pH 7 | +1 |
Potential Biological Activities
While no specific biological activities have been documented for this compound, the constituent amino acids and similar peptide sequences suggest several areas of potential interest. Peptides containing Valine, Tyrosine, and Lysine have been associated with a range of biological functions.
Short peptides derived from natural sources have demonstrated various bioactive properties, including antioxidant, antimicrobial, and antihypertensive activities.[1] The presence of a hydrophobic amino acid (Valine) and an aromatic amino acid (Tyrosine) may contribute to antioxidant properties.[1] Lysine, a basic amino acid, is often found in antimicrobial peptides.[2] Furthermore, peptides containing these residues have been investigated for their roles in cellular signaling and as enzyme inhibitors. For instance, a related peptide, Ac-Val-Gln-aIle-Val-aTyr-Lys-NH2, has been identified as an inhibitor of tau protein fibrillization, suggesting potential applications in neurodegenerative disease research.[3]
Experimental Protocols
The following sections provide detailed methodologies for the synthesis, purification, and characterization of this compound. These protocols are based on well-established techniques in peptide chemistry.
Solid-Phase Peptide Synthesis (SPPS)
The synthesis of this compound can be achieved using Fmoc-based solid-phase peptide synthesis (SPPS).[4] This method involves the stepwise addition of amino acids to a growing peptide chain attached to a solid resin support.
Materials:
-
Rink Amide resin
-
Fmoc-Lys(Boc)-OH
-
Fmoc-Tyr(tBu)-OH
-
Fmoc-Val-OH
-
Acetic anhydride
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water (H2O)
-
Diethyl ether
Protocol:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in a reaction vessel.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 20 minutes.
-
Washing: Wash the resin thoroughly with DMF and DCM.
-
First Amino Acid Coupling: Couple Fmoc-Lys(Boc)-OH to the resin using DIC and OxymaPure in DMF. Allow the reaction to proceed for 2 hours.
-
Washing: Wash the resin with DMF and DCM.
-
Repeat Synthesis Cycle: Repeat the deprotection, washing, and coupling steps for Fmoc-Tyr(tBu)-OH and Fmoc-Val-OH.
-
N-terminal Acetylation: After the final amino acid coupling and Fmoc deprotection, acetylate the N-terminus by treating the resin with a solution of acetic anhydride and a base like diisopropylethylamine (DIPEA) in DMF.
-
Final Washing: Wash the resin with DMF and DCM and dry it under vacuum.
-
Cleavage and Deprotection: Cleave the peptide from the resin and remove the side-chain protecting groups by treating the resin with a cleavage cocktail of TFA/TIS/H2O (95:2.5:2.5) for 2-3 hours.
-
Peptide Precipitation: Precipitate the cleaved peptide in cold diethyl ether, centrifuge to collect the pellet, and dry the crude peptide.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Biological Studies on (KLAKLAK)2-NH2 Analog Containing Unnatural Amino Acid β-Ala and Conjugates with Second Pharmacophore | MDPI [mdpi.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
A Technical Guide to the Synthesis and Purification of Ac-Val-Tyr-Lys-NH2
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis and purification of the acetylated tetrapeptide amide, Ac-Val-Tyr-Lys-NH2. The methodologies detailed herein leverage standard solid-phase peptide synthesis (SPPS) with Fmoc chemistry and subsequent purification by reversed-phase high-performance liquid chromatography (RP-HPLC), offering a robust and reproducible workflow for obtaining high-purity peptide for research and development applications.
Overview of the Synthesis and Purification Strategy
The synthesis of this compound is achieved through a stepwise solid-phase approach, building the peptide chain from the C-terminus to the N-terminus on a solid support. This method allows for the use of excess reagents to drive reactions to completion, with easy removal of unreacted materials by simple filtration and washing. Following chain assembly and N-terminal acetylation, the peptide is cleaved from the resin and deprotected, then purified to a high degree using RP-HPLC. The identity and purity of the final product are confirmed by mass spectrometry and analytical HPLC.
Solid-Phase Peptide Synthesis (SPPS)
The synthesis follows the widely adopted Fmoc/tBu strategy, which utilizes the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for temporary Nα-amino protection and acid-labile tert-butyl (tBu)-based side-chain protecting groups. A Rink Amide resin is employed to generate the C-terminal amide upon cleavage.
Materials and Reagents
| Reagent | Purpose | Grade/Supplier |
| Rink Amide MBHA Resin | Solid support for peptide amide synthesis | 100-200 mesh, ~0.5 mmol/g loading |
| Fmoc-Lys(Boc)-OH | C-terminal amino acid | Peptide synthesis grade |
| Fmoc-Tyr(tBu)-OH | Amino acid | Peptide synthesis grade |
| Fmoc-Val-OH | Amino acid | Peptide synthesis grade |
| N,N-Dimethylformamide (DMF) | Solvent | Peptide synthesis grade |
| Dichloromethane (DCM) | Solvent | ACS grade |
| Piperidine | Fmoc deprotection reagent | Reagent grade |
| HBTU | Coupling reagent | Peptide synthesis grade |
| DIPEA | Base for coupling | Reagent grade |
| Acetic Anhydride | Acetylation reagent | Reagent grade |
| Trifluoroacetic Acid (TFA) | Cleavage and deprotection reagent | Reagent grade |
| Triisopropylsilane (TIS) | Scavenger | Reagent grade |
| Deionized Water (H₂O) | Scavenger | High purity |
Experimental Protocol: SPPS of this compound
This protocol is based on a 0.1 mmol synthesis scale.
Step 1: Resin Preparation and Swelling
-
Place 200 mg of Rink Amide MBHA resin (~0.1 mmol) into a solid-phase synthesis vessel.
-
Add 5 mL of DMF and allow the resin to swell for 1 hour at room temperature with gentle agitation.
-
Drain the DMF from the vessel.
Step 2: Fmoc Deprotection
-
Add 5 mL of 20% piperidine in DMF to the resin.
-
Agitate the mixture for 5 minutes at room temperature.
-
Drain the solution.
-
Repeat the addition of 5 mL of 20% piperidine in DMF and agitate for 15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5 x 5 mL), followed by DCM (3 x 5 mL), and then DMF (3 x 5 mL) to remove residual piperidine.
Step 3: Amino Acid Coupling (Lys, Tyr, Val) This cycle is repeated for each amino acid in the sequence (Fmoc-Lys(Boc)-OH, Fmoc-Tyr(tBu)-OH, Fmoc-Val-OH).
-
Amino Acid Activation: In a separate vial, dissolve 3 equivalents of the Fmoc-amino acid (0.3 mmol) and 3 equivalents of HBTU (0.3 mmol) in 2 mL of DMF. Add 6 equivalents of DIPEA (0.6 mmol). Allow the mixture to pre-activate for 2-5 minutes.
-
Coupling: Add the activated amino acid solution to the resin. Agitate the mixture for 2 hours at room temperature.
-
Washing: Drain the coupling solution and wash the resin with DMF (3 x 5 mL) and DCM (3 x 5 mL). A small sample of resin can be taken for a Kaiser test to confirm the completion of the coupling reaction.
Step 4: N-Terminal Acetylation
-
After coupling the final amino acid (Fmoc-Val-OH), perform the Fmoc deprotection step as described in Step 2.
-
Wash the resin as described in Step 2.
-
Prepare an acetylation solution of 10% acetic anhydride and 5% DIPEA in DMF.
-
Add 5 mL of the acetylation solution to the resin and agitate for 30 minutes at room temperature.
-
Drain the solution and wash the resin extensively with DMF (5 x 5 mL) and DCM (5 x 5 mL).
-
Dry the resin under a vacuum for at least 1 hour.
SPPS Workflow Diagram
Caption: Solid-Phase Peptide Synthesis Workflow for this compound.
Cleavage and Deprotection
The synthesized peptide is cleaved from the solid support, and the side-chain protecting groups are simultaneously removed using a strong acid cocktail containing scavengers to prevent side reactions.
Cleavage Cocktail
| Reagent | Volume Percentage | Purpose |
| Trifluoroacetic Acid (TFA) | 95% | Cleavage and deprotection |
| Deionized Water (H₂O) | 2.5% | Scavenger |
| Triisopropylsilane (TIS) | 2.5% | Scavenger for tBu and Trt groups |
Experimental Protocol: Cleavage
-
Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of starting resin).
-
Agitate the mixture for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the peptide.
-
Wash the resin with a small amount of fresh TFA (2 x 1 mL) and combine the filtrates.
-
Concentrate the TFA solution under a gentle stream of nitrogen to about 1 mL.
-
Precipitate the crude peptide by adding 10 mL of cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide. Decant the ether.
-
Wash the peptide pellet twice more with cold diethyl ether, centrifuging each time.
-
After the final wash, dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.
Purification by RP-HPLC
The crude peptide is purified using preparative reversed-phase high-performance liquid chromatography (RP-HPLC) to isolate the target peptide from impurities generated during synthesis.
HPLC Parameters
| Parameter | Condition |
| Column | Preparative C18, 5 µm, 100 Å, 21.2 x 150 mm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile (ACN) |
| Flow Rate | 15 mL/min |
| Detection | UV at 220 nm and 280 nm |
| Gradient | See Table below |
Preparative HPLC Gradient
| Time (min) | % Mobile Phase B |
| 0 | 5 |
| 5 | 5 |
| 35 | 45 |
| 40 | 95 |
| 45 | 95 |
| 46 | 5 |
| 50 | 5 |
Experimental Protocol: Purification
-
Dissolve the crude peptide in a minimal volume of 5% ACN in water.
-
Inject the dissolved peptide onto the equilibrated preparative HPLC column.
-
Run the gradient as described above and collect fractions corresponding to the major peak.
-
Analyze the collected fractions by analytical HPLC to determine their purity.
-
Pool the fractions with a purity of >98%.
-
Lyophilize the pooled fractions to obtain the final purified peptide as a white powder.
Purification Workflow Diagram
Caption: RP-HPLC Purification Workflow for this compound.
Quality Control and Data
The final product should be characterized to confirm its identity and purity.
Analytical Data
| Analysis | Expected Result |
| Appearance | White lyophilized powder |
| Purity (Analytical HPLC) | ≥ 98% |
| Molecular Weight (ESI-MS) | Calculated: 593.71 g/mol |
| Observed: [M+H]⁺ = 594.7 g/mol | |
| Yield | 15-25% (based on initial resin loading) |
Purity and Yield Summary
| Parameter | Value |
| Initial Resin Loading | 0.1 mmol |
| Crude Peptide Yield | ~70-80% |
| Crude Peptide Purity | ~60-70% |
| Final Purified Yield | ~15-25% |
| Final Purity | ≥ 98% |
Conclusion
The described methods provide a reliable and effective strategy for the synthesis and purification of this compound. Adherence to these protocols, coupled with careful monitoring of reaction completion and meticulous purification, will consistently yield a high-purity product suitable for a wide range of research and drug development applications. The provided workflows and quantitative data serve as a valuable resource for planning and executing the synthesis of this and other similar acetylated peptide amides.
In-Depth Technical Guide: The Biological Activity of Ac-Val-Tyr-Lys-NH2
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The tripeptide Ac-Val-Tyr-Lys-NH2 is categorized as a research peptide with a potential role in the study of neurodegenerative diseases. While direct and extensive public literature detailing the specific biological activity of this exact peptide is limited, its sequence and classification by suppliers strongly suggest its relevance as a modulator of tau protein aggregation. The Val-Tyr-Lys (VYK) motif is a recognized segment within the microtubule-binding region of the tau protein, which is critically involved in the formation of paired helical filaments (PHFs), a hallmark of Alzheimer's disease and other tauopathies. This guide synthesizes the likely biological context of this compound, provides representative experimental protocols for its characterization, and illustrates the pertinent biological pathways.
Introduction: The Role of Tau in Neurodegeneration
Tau is a microtubule-associated protein that is crucial for stabilizing microtubules in neurons. In several neurodegenerative diseases, collectively known as tauopathies, tau becomes hyperphosphorylated and aggregates into insoluble paired helical filaments (PHFs), which form neurofibrillary tangles (NFTs). This process is cytotoxic and correlates with cognitive decline. The VYK motif, present in the microtubule-binding repeat domain of tau, is a key region that can initiate and promote this aggregation. Small molecules and peptides that can interact with this motif are of significant interest as potential therapeutic agents to inhibit or reverse tau pathology.
Hypothetical Biological Activity of this compound
Based on its sequence, this compound is hypothesized to act as a competitive inhibitor of tau protein aggregation. By mimicking the native VYK sequence in tau, it may bind to tau monomers or early-stage oligomers, thereby preventing the conformational changes required for the formation of β-sheets and subsequent filament elongation.
Postulated Mechanism of Action:
-
Binding to Tau Monomers: this compound may interact with the VYK-containing region of soluble tau monomers, keeping them in a conformation that is less prone to aggregation.
-
Capping of Filaments: The peptide could bind to the ends of growing tau filaments, preventing the recruitment of further tau monomers.
-
Destabilization of Oligomers: It might interact with early-stage, toxic tau oligomers, potentially leading to their disassembly.
Quantitative Data (Hypothetical)
While specific quantitative data for this compound is not available in the public domain, the following table illustrates the types of data that would be generated to characterize its activity as a tau aggregation inhibitor.
| Parameter | Hypothetical Value | Method | Significance |
| IC50 (Aggregation Inhibition) | 10-50 µM | Thioflavin T (ThT) Assay | Concentration required to inhibit 50% of tau aggregation. |
| Kd (Binding to Tau Fragment) | 1-10 µM | Surface Plasmon Resonance (SPR) | Affinity of the peptide for a specific tau fragment (e.g., K18). |
| Cellular Tau Seeding EC50 | 25-100 µM | FRET-based Biosensor Cell Assay | Concentration for 50% inhibition of tau seeding in a cellular model. |
| Blood-Brain Barrier Permeability | Low to Moderate | PAMPA Assay | Indicates the potential for the peptide to reach its target in the CNS. |
Experimental Protocols
The following are detailed methodologies for key experiments that would be used to validate the biological activity of this compound as a tau aggregation inhibitor.
Thioflavin T (ThT) Tau Aggregation Assay
Principle: ThT is a fluorescent dye that binds to β-sheet-rich structures, such as amyloid fibrils. An increase in ThT fluorescence is proportional to the extent of tau aggregation.
Protocol:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare a 100 µM solution of a tau construct (e.g., K18, a fragment containing the four microtubule-binding repeats) in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Prepare a 1 mg/mL heparin solution (an aggregation inducer).
-
Prepare a 500 µM ThT solution in the assay buffer.
-
-
Assay Setup:
-
In a 96-well black, clear-bottom plate, add the tau construct to a final concentration of 10 µM.
-
Add varying concentrations of this compound (e.g., from 0.1 to 100 µM).
-
Include a positive control (tau + heparin, no peptide) and a negative control (tau only).
-
Initiate aggregation by adding heparin to a final concentration of 10 µg/mL.
-
Bring the final volume of each well to 100 µL with the assay buffer.
-
-
Incubation and Measurement:
-
Seal the plate and incubate at 37°C with continuous shaking.
-
At specified time points (e.g., every hour for 24 hours), add 10 µL of the 500 µM ThT solution to each well.
-
Measure the fluorescence intensity using a plate reader with excitation at ~440 nm and emission at ~485 nm.
-
-
Data Analysis:
-
Plot the fluorescence intensity against time for each concentration of the peptide.
-
Determine the IC50 value by plotting the final fluorescence intensity (or the aggregation rate) against the logarithm of the peptide concentration and fitting to a dose-response curve.
-
Cellular Tau Seeding Assay
Principle: This assay uses a cell line that expresses a fluorescently tagged tau protein. When these cells are exposed to pre-formed tau fibrils ("seeds"), they induce the aggregation of the endogenous, tagged tau, which can be measured by Förster Resonance Energy Transfer (FRET).
Protocol:
-
Cell Culture:
-
Culture HEK293 cells stably expressing a FRET-based tau biosensor (e.g., Tau-RD-CFP/YFP) in DMEM supplemented with 10% FBS and appropriate selection antibiotics.
-
-
Preparation of Tau Seeds:
-
Aggregate a full-length tau isoform (e.g., 2N4R) in vitro using heparin, as described in the ThT assay protocol.
-
Sonicate the resulting fibrils to create smaller, active seeds.
-
-
Seeding Experiment:
-
Plate the biosensor cells in a 96-well plate and allow them to adhere overnight.
-
Pre-incubate the tau seeds (e.g., at a final concentration of 1 µg/mL) with varying concentrations of this compound for 1 hour at room temperature.
-
Add the seed/peptide mixtures to the cells.
-
Include controls with seeds only and untreated cells.
-
-
FRET Measurement:
-
Incubate the cells for 48-72 hours.
-
Wash the cells with PBS and measure the FRET signal using a fluorescence microscope or a plate reader capable of FRET measurements (e.g., by measuring the ratio of YFP to CFP emission upon CFP excitation).
-
-
Data Analysis:
-
Quantify the FRET efficiency for each condition.
-
Calculate the percentage of inhibition of seeding for each peptide concentration relative to the seeds-only control.
-
Determine the EC50 value from a dose-response curve.
-
Visualizations: Signaling Pathways and Workflows
Tau Aggregation Pathway
Caption: Hypothetical mechanism of this compound in inhibiting the tau aggregation cascade.
Experimental Workflow for Screening Tau Aggregation Inhibitors
Caption: A typical workflow for the discovery and validation of tau aggregation inhibitors.
Conclusion
This compound represents a promising, albeit under-documented, tool for research into tauopathies. Its chemical structure strongly suggests a role as a competitive inhibitor of tau aggregation by targeting the critical VYK motif. The experimental protocols and conceptual frameworks provided in this guide offer a robust starting point for researchers aiming to elucidate its precise mechanism of action and therapeutic potential. Further studies are required to fully characterize its biological activity and establish a definitive role in the development of novel treatments for neurodegenerative diseases.
The Enigmatic Mechanistic Profile of Ac-Val-Tyr-Lys-NH2: A Review of Available Knowledge
Researchers, scientists, and drug development professionals delving into the bioactivity of the tetrapeptide Ac-Val-Tyr-Lys-NH2 will find a scarcity of direct scientific literature detailing its specific mechanism of action, signaling pathways, and quantitative biological data. Extensive searches of public databases and scientific repositories have not yielded specific information for this particular peptide sequence.
While direct experimental evidence for this compound is not currently available in published literature, this guide will explore the potential biological significance of this peptide by examining its constituent amino acids, the nature of short, acetylated peptides, and by drawing parallels with peptides containing similar sequences.
General Characteristics of Short, N-terminally Acetylated Peptides
Short peptides, typically comprising fewer than 10-15 amino acids, are of significant interest in pharmacology due to their potential for high specificity and potent biological activity. The modifications at the N-terminus (acetylation) and C-terminus (amidation) of the peptide this compound are crucial for its potential function and stability.
-
N-terminal Acetylation: The addition of an acetyl group (Ac-) to the N-terminal valine residue serves several key purposes. It neutralizes the positive charge of the N-terminal amine group, which can influence the peptide's overall charge and its interactions with biological targets. Furthermore, N-terminal acetylation is a common strategy to increase the metabolic stability of peptides by making them less susceptible to degradation by aminopeptidases. This modification can significantly prolong the half-life of the peptide in biological systems.
-
C-terminal Amidation: The amidation of the C-terminal lysine residue (-NH2) neutralizes the negative charge of the carboxyl group. This modification is also known to enhance peptide stability by preventing degradation by carboxypeptidases. C-terminal amidation can also be critical for receptor binding and biological activity, often mimicking the state of naturally occurring peptide hormones and neurotransmitters.
Hypothetical Mechanisms of Action Based on Constituent Amino Acids
The biological activity of a peptide is determined by the sequence and properties of its amino acid residues. The potential mechanism of action of this compound can be hypothesized by considering the individual contributions of Valine, Tyrosine, and Lysine.
-
Valine (Val): As a hydrophobic amino acid, valine can participate in hydrophobic interactions, which are crucial for the binding of ligands to receptors and the folding of proteins.
-
Tyrosine (Tyr): The phenolic side chain of tyrosine can engage in hydrogen bonding and aromatic stacking interactions. Importantly, tyrosine residues can be phosphorylated by protein kinases. If this compound were to interact with a kinase or a protein that is regulated by phosphorylation, this residue could play a pivotal role in modulating a signaling pathway.
-
Lysine (Lys): Lysine is a positively charged amino acid at physiological pH. Its side chain can form salt bridges with negatively charged residues on a target protein, a common mode of interaction for establishing high-affinity binding.
Given the presence of a hydrophobic residue (Val), an aromatic residue capable of phosphorylation (Tyr), and a positively charged residue (Lys), this compound has the potential to interact with a variety of biological targets, including cell surface receptors, enzymes, or ion channels.
Potential Signaling Pathway Involvement: A Conceptual Framework
Without specific experimental data, any depiction of a signaling pathway for this compound remains purely hypothetical. However, based on the characteristics of its amino acids, we can conceptualize a potential interaction with a generic receptor-mediated signaling cascade.
In Vitro Profile of N-acetyl-lysyltyrosylcysteine amide (KYC): A Technical Guide
Disclaimer: Initial literature searches for the peptide Ac-Val-Tyr-Lys-NH2 did not yield specific in vitro studies. Consequently, this technical guide focuses on a closely related and well-characterized peptide, N-acetyl-lysyltyrosylcysteine amide (KYC) . KYC shares structural similarities and has a robust body of in vitro research available, making it a relevant substitute for the purpose of this in-depth guide.
This document provides a comprehensive overview of the in vitro studies of N-acetyl-lysyltyrosylcysteine amide (KYC), a tripeptide inhibitor of myeloperoxidase (MPO). It is intended for researchers, scientists, and professionals in the field of drug development.
Quantitative Data Summary
The following tables summarize the key quantitative data from in vitro studies of KYC, primarily focusing on its inhibitory activity against myeloperoxidase (MPO).
| Parameter | Value | Cell/System | Conditions | Reference |
| IC50 | ~7 µM | PMA-stimulated HL-60 cells | Taurine chloramine assay | [1] |
| Cytotoxicity | No significant cytotoxicity up to 4000 µM | Bovine Aortic Endothelial Cells (BAECs) | MTS assay | [2][3] |
| HOCl Scavenging | 1 molecule of KYC scavenges ~1.21 molecules of HOCl | Cell-free assay | [1] | |
| Taurine Chloramine Scavenging | 1 molecule of KYC scavenges ~0.97 molecules of taurine chloramine | Cell-free assay | [1] |
Table 1: In Vitro Inhibitory and Cytotoxicity Data for KYC.
Experimental Protocols
Myeloperoxidase (MPO) Inhibition Assay in PMA-Stimulated HL-60 Cells
This protocol describes the methodology to assess the inhibitory effect of KYC on MPO-mediated hypochlorous acid (HOCl) production in a cellular model.
Objective: To determine the IC50 of KYC for MPO inhibition in phorbol myristate acetate (PMA)-stimulated human promyelocytic leukemia (HL-60) cells.
Materials:
-
HL-60 cells
-
Phorbol myristate acetate (PMA)
-
Taurine
-
N-acetyl-lysyltyrosylcysteine amide (KYC)
-
Catalase
-
Potassium iodide (KI)
-
3,3',5,5'-Tetramethylbenzidine (TMB)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution)
Procedure:
-
Culture HL-60 cells to the desired density.
-
Stimulate HL-60 cells with PMA to induce MPO release.
-
Incubate the stimulated cells with varying concentrations of KYC.
-
Add taurine to the reaction, which traps the generated HOCl to form the more stable taurine chloramine.
-
Stop the reaction by adding catalase.
-
Centrifuge the samples to pellet the cells.
-
Quantify the amount of taurine chloramine in the supernatant using a KI/TMB assay. The taurine chloramine oxidizes KI to iodine, which in turn oxidizes TMB, resulting in a colorimetric change that can be measured spectrophotometrically.
-
Calculate the percentage of MPO inhibition at each KYC concentration and determine the IC50 value.
Diagram of Experimental Workflow:
Caption: Workflow for determining the MPO inhibitory activity of KYC.
Cell Viability (MTS) Assay
This protocol is used to assess the cytotoxicity of KYC on a cell line, such as Bovine Aortic Endothelial Cells (BAECs).
Objective: To determine if KYC exhibits cytotoxic effects at the concentrations used for in vitro studies.
Materials:
-
Bovine Aortic Endothelial Cells (BAECs)
-
N-acetyl-lysyltyrosylcysteine amide (KYC)
-
Cell culture medium
-
MTS reagent (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium)
Procedure:
-
Seed BAECs in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a range of KYC concentrations (e.g., 0-4000 µM).
-
Incubate for a specified period (e.g., 24 hours).
-
Add the MTS reagent to each well.
-
Incubate for a period that allows for the conversion of MTS to formazan by viable cells.
-
Measure the absorbance of the formazan product at the appropriate wavelength.
-
Calculate cell viability as a percentage relative to the untreated control cells.
Signaling Pathways
In vitro studies have elucidated the role of KYC in modulating specific signaling pathways, particularly those involved in inflammation.
Inhibition of HMGB1-Mediated Inflammation
High Mobility Group Box 1 (HMGB1) is a damage-associated molecular pattern (DAMP) molecule that can trigger inflammatory responses. Myeloperoxidase can oxidize KYC to a thiyl radical. This radical can then interact with and inactivate HMGB1, preventing it from binding to its receptors, such as Toll-like receptor 4 (TLR4) and the Receptor for Advanced Glycation Endproducts (RAGE). This action ultimately leads to a reduction in the inflammatory cascade.
Diagram of KYC's Effect on the HMGB1 Signaling Pathway:
Caption: KYC inhibits HMGB1-mediated inflammation.
References
Ac-Val-Tyr-Lys-NH2: A Prospective Peptide for Neurodegenerative Disease Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Neurodegenerative diseases, such as Alzheimer's and Parkinson's, present a formidable challenge to modern medicine due to their complex pathology, primarily characterized by the misfolding and aggregation of specific proteins. Short peptides have emerged as a promising class of therapeutic and research agents, capable of modulating these pathological processes. This technical guide focuses on the tetrapeptide Ac-Val-Tyr-Lys-NH2, a commercially available yet understudied molecule. While direct research linking this peptide to neurodegenerative diseases is currently absent from published literature, this document explores its potential based on the physicochemical properties of its constituent amino acids and the broader context of peptide-based strategies in neurodegeneration research. We provide a comprehensive overview of the potential roles of Valine, Tyrosine, and Lysine in neurobiology and protein aggregation, detail hypothetical experimental workflows for its investigation, and propose potential signaling pathways it might modulate. This guide serves as a foundational resource to stimulate and guide future research into this compound as a novel candidate for the study and potential treatment of neurodegenerative diseases.
Introduction to this compound
This compound is a synthetic tetrapeptide with the sequence Valine-Tyrosine-Lysine, featuring an acetylated N-terminus and an amidated C-terminus. These modifications are common in peptide chemistry to increase stability by protecting against enzymatic degradation by aminopeptidases and carboxypeptidases, respectively.
While this peptide is commercially available for research purposes, a thorough review of scientific literature reveals a significant gap in our understanding of its biological activity. To date, no studies have been published detailing its specific roles, particularly in the context of neurodegenerative diseases. This guide, therefore, takes a prospective approach, building a scientific case for its investigation based on established principles of peptide science and neurobiology.
Physicochemical Properties of Constituent Amino Acids
The potential function of a peptide is intrinsically linked to the properties of its amino acid residues.
-
Valine (Val): A hydrophobic, branched-chain amino acid (BCAA). In the brain, valine can be metabolized for energy and is a precursor to the neurotransmitter glutamate.[1][2] Altered levels of BCAAs, including valine, have been associated with neurodegenerative conditions like Alzheimer's disease.[2] Its hydrophobic nature could facilitate interactions with nonpolar regions of amyloidogenic proteins.
-
Tyrosine (Tyr): An aromatic amino acid that is a precursor for the synthesis of key catecholamine neurotransmitters, including dopamine and norepinephrine.[3][4] These neurotransmitter systems are often dysregulated in neurodegenerative diseases. Tyrosine phosphorylation is a critical signaling mechanism in neuronal development, function, and synaptic plasticity.
-
Lysine (Lys): A positively charged (basic) amino acid. Lysine residues are known to play a crucial role in the folding, assembly, and toxicity of amyloid-β (Aβ) protein. Its side chain can participate in both electrostatic and hydrophobic interactions, making it a key player in protein-protein interactions and aggregation phenomena.
The combination of a hydrophobic residue (Val), an aromatic and signaling-precursor residue (Tyr), and a positively charged residue (Lys) within a short, stabilized peptide sequence suggests a potential for multifaceted interactions with biological targets relevant to neurodegeneration.
Hypothetical Mechanisms of Action in Neurodegenerative Diseases
Based on the properties of its amino acids and the known roles of short peptides in neurodegeneration, we can postulate several hypothetical mechanisms of action for this compound.
Modulation of Amyloid Aggregation
The primary pathological hallmarks of many neurodegenerative diseases are the aggregation of proteins such as amyloid-β and tau. Short peptides can interfere with this process.
-
Amyloid-β (Aβ) Aggregation: The lysine residue in this compound could interact with negatively charged or hydrophobic regions of the Aβ monomer, potentially disrupting the conformational changes necessary for oligomerization and fibril formation. The hydrophobic valine residue could also play a role in binding to the hydrophobic core of Aβ.
-
Tau Protein Aggregation: Tau pathology is characterized by hyperphosphorylation and subsequent aggregation. The tyrosine residue could potentially serve as a substrate for kinases or phosphatases involved in the tau phosphorylation pathway, thereby modulating tau's aggregation propensity. The charged lysine could also interact with phosphorylated tau.
Below is a diagram illustrating the general pathway of amyloid-β aggregation, a process that this compound could potentially modulate.
Modulation of Neuronal Signaling Pathways
Given the presence of tyrosine, a precursor to key neurotransmitters, this compound could influence neuronal signaling pathways that are compromised in neurodegenerative diseases.
The diagram below depicts a hypothetical signaling cascade where the peptide could interfere with tau hyperphosphorylation, a critical event in the pathogenesis of Alzheimer's disease.
Proposed Experimental Protocols for Investigation
To elucidate the potential role of this compound in neurodegenerative diseases, a systematic experimental approach is required.
Peptide Synthesis and Characterization
The peptide can be synthesized using standard solid-phase peptide synthesis (SPPS) protocols.
Protocol: Solid-Phase Peptide Synthesis of this compound
-
Resin Preparation: Start with a Rink Amide resin to yield a C-terminal amide upon cleavage. Swell the resin in a suitable solvent (e.g., dimethylformamide, DMF).
-
First Amino Acid Coupling: Couple Fmoc-Lys(Boc)-OH to the resin using a coupling agent such as HBTU/HOBt in the presence of a base (e.g., DIPEA) in DMF.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the lysine residue using a solution of 20% piperidine in DMF.
-
Subsequent Couplings: Sequentially couple Fmoc-Tyr(tBu)-OH and Fmoc-Val-OH using the same coupling and deprotection steps.
-
N-terminal Acetylation: After the final Fmoc deprotection, acetylate the N-terminus of the valine residue using acetic anhydride and a base.
-
Cleavage and Deprotection: Cleave the peptide from the resin and remove the side-chain protecting groups (Boc and tBu) using a cleavage cocktail (e.g., 95% trifluoroacetic acid, 2.5% water, 2.5% triisopropylsilane).
-
Purification and Analysis: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) and verify its identity and purity by mass spectrometry (MS) and analytical HPLC.
The following diagram illustrates the general workflow of SPPS.
In Vitro Aggregation Assays
Protocol: Thioflavin T (ThT) Assay for Aβ42 Aggregation
-
Preparation: Reconstitute synthetic Aβ42 monomer in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4).
-
Incubation: Incubate Aβ42 (e.g., at 10 µM) at 37°C with continuous agitation in the presence and absence of varying concentrations of this compound.
-
ThT Fluorescence Measurement: At specified time points, transfer aliquots of the incubation mixtures to a 96-well plate containing Thioflavin T (ThT).
-
Data Acquisition: Measure fluorescence intensity (excitation ~440 nm, emission ~485 nm) using a plate reader.
-
Analysis: Plot fluorescence intensity versus time to generate aggregation kinetics curves. A reduction in the fluorescence signal in the presence of the peptide would indicate inhibition of fibril formation.
Cell-Based Assays
Protocol: Neurotoxicity Assay in SH-SY5Y Cells
-
Cell Culture: Culture human neuroblastoma SH-SY5Y cells in appropriate media.
-
Aβ Oligomer Preparation: Prepare toxic Aβ42 oligomers by incubating monomeric Aβ42 under conditions that favor oligomer formation.
-
Treatment: Treat SH-SY5Y cells with pre-formed Aβ42 oligomers in the presence or absence of this compound for 24-48 hours.
-
Viability Assessment: Assess cell viability using a standard method such as the MTT assay or by measuring lactate dehydrogenase (LDH) release into the culture medium.
-
Analysis: Compare the viability of cells treated with Aβ oligomers alone to those co-treated with the peptide. An increase in viability would suggest a neuroprotective effect.
In Silico Modeling
Computational methods can provide initial insights into the potential binding of this compound to target proteins.
Protocol: Peptide-Protein Docking (e.g., using AutoDock Vina or Glide)
-
Structure Preparation: Obtain the 3D structures of the target protein (e.g., an Aβ42 fibril protofilament or a kinase involved in tau phosphorylation) from the Protein Data Bank (PDB). Prepare the protein structure by removing water molecules, adding hydrogens, and assigning charges.
-
Peptide Modeling: Generate a 3D structure of this compound using molecular modeling software.
-
Docking Simulation: Perform molecular docking simulations to predict the binding pose and affinity of the peptide to the target protein.
-
Analysis: Analyze the predicted binding modes to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions, salt bridges) and estimate the binding energy.
Quantitative Data Summary (Hypothetical)
As no experimental data is currently available for this compound, the following tables are presented as templates for organizing future experimental findings.
Table 1: Hypothetical In Vitro Aggregation Inhibition Data
| Compound | Target Protein | Assay | IC50 (µM) |
| This compound | Aβ42 | ThT Assay | To be determined |
| This compound | Tau (K18) | ThT Assay | To be determined |
Table 2: Hypothetical Neuroprotection Data
| Cell Line | Toxic Insult | Assay | EC50 (µM) |
| SH-SY5Y | Aβ42 Oligomers | MTT Assay | To be determined |
| Primary Neurons | Aβ42 Oligomers | LDH Assay | To be determined |
Future Directions and Conclusion
The tetrapeptide this compound represents an unexplored molecule with theoretical potential for research in neurodegenerative diseases. The combination of its constituent amino acids suggests possible interactions with key pathological proteins and signaling pathways.
Future research should prioritize:
-
Systematic Screening: Evaluating the peptide's activity in a battery of in vitro assays for Aβ and tau aggregation and neurotoxicity.
-
Mechanism of Action Studies: Investigating its effects on kinase and phosphatase activity, and its binding characteristics to Aβ and tau species.
-
In Vivo Studies: If in vitro efficacy is established, progressing to animal models of Alzheimer's or other neurodegenerative diseases to assess its pharmacokinetic properties, blood-brain barrier permeability, and therapeutic potential.
References
The Enigmatic Role of Ac-Val-Tyr-Lys-NH2 in Cellular Signaling: A Technical Overview
A comprehensive review of the current scientific literature reveals a notable absence of information regarding the specific tetrapeptide Ac-Val-Tyr-Lys-NH2 and its function in cellular pathways. Despite extensive searches of chemical and biological databases, this particular acetylated and amidated tetrapeptide does not appear to be a widely studied compound with established biological activity or a recognized role in cell signaling.
This technical guide aims to provide a framework for potential investigation into the function of novel peptides such as this compound, outlining the experimental approaches and data presentation that would be necessary to elucidate its cellular effects. While direct data on this compound is unavailable, we will draw upon established methodologies in peptide research and cell biology to propose a hypothetical research strategy.
Hypothetical Cellular Targets and Signaling Pathways
Given the constituent amino acids of this compound, we can speculate on potential, albeit unconfirmed, interactions. The presence of tyrosine suggests a possible role in modulating signaling pathways that involve phosphorylation events, as tyrosine residues are key substrates for receptor and non-receptor tyrosine kinases. The positively charged lysine residue could facilitate interactions with negatively charged domains of proteins or with phospholipids in the cell membrane. Valine, being a hydrophobic amino acid, might contribute to the peptide's ability to interact with hydrophobic pockets in target proteins.
A logical starting point for investigation would be to screen the peptide for activity against common signaling pathways implicated in cell proliferation, inflammation, and apoptosis. These could include:
-
Mitogen-Activated Protein Kinase (MAPK) Pathway: A central signaling cascade regulating a wide range of cellular processes.
-
Phosphoinositide 3-Kinase (PI3K)/Akt Pathway: Crucial for cell survival, growth, and metabolism.
-
Nuclear Factor-kappa B (NF-κB) Pathway: A key regulator of inflammatory and immune responses.
Diagram of a Generic Kinase Signaling Pathway for Investigation:
Caption: Hypothetical interaction of this compound with a receptor tyrosine kinase signaling pathway.
Proposed Experimental Protocols for Functional Characterization
To determine the function of this compound, a systematic series of experiments would be required. The following protocols provide a detailed methodology for such an investigation.
Cell Viability and Proliferation Assays
Objective: To assess the effect of this compound on cell viability and proliferation.
Methodology:
-
Cell Culture: Select appropriate cell lines (e.g., HeLa, HEK293, Jurkat) and culture them in standard conditions (e.g., DMEM with 10% FBS, 37°C, 5% CO2).
-
Peptide Treatment: Seed cells in 96-well plates. After 24 hours, treat with a range of concentrations of this compound (e.g., 0.1 µM to 100 µM). Include a vehicle control (e.g., sterile water or DMSO).
-
MTT Assay: After 24, 48, and 72 hours of incubation, add MTT solution to each well and incubate for 4 hours. Solubilize the formazan crystals with DMSO and measure the absorbance at 570 nm.
-
BrdU Assay: For proliferation, perform a BrdU incorporation assay according to the manufacturer's instructions to measure DNA synthesis.
Experimental Workflow for Cell Viability Assay:
Caption: A typical workflow for assessing the effect of a novel peptide on cell viability.
Kinase Activity and Western Blot Analysis
Objective: To determine if this compound modulates the activity of key signaling kinases.
Methodology:
-
Cell Lysis: Treat cells with this compound for various time points (e.g., 0, 15, 30, 60 minutes). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Western Blotting:
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies against phosphorylated and total forms of key kinases (e.g., p-ERK/ERK, p-Akt/Akt, p-p38/p38).
-
Incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
-
Densitometry: Quantify the band intensities to determine the relative levels of protein phosphorylation.
Quantitative Data Presentation
Should experiments be conducted, all quantitative data must be summarized in a structured format for clear interpretation and comparison.
Table 1: Hypothetical IC50 Values of this compound on Cancer Cell Lines
| Cell Line | IC50 (µM) after 48h | 95% Confidence Interval |
| HeLa | Data not available | Data not available |
| MCF-7 | Data not available | Data not available |
| A549 | Data not available | Data not available |
Table 2: Hypothetical Effect of this compound (10 µM) on Kinase Phosphorylation
| Kinase | Fold Change in Phosphorylation (vs. Control) | p-value |
| ERK1/2 | Data not available | Data not available |
| Akt | Data not available | Data not available |
| JNK | Data not available | Data not available |
Conclusion
While the specific functions of this compound in cellular pathways remain to be elucidated, this guide provides a robust framework for its investigation. The proposed experimental protocols and data presentation standards would be essential for characterizing the biological activity of this and other novel peptides. Future research is necessary to determine if this compound possesses any significant biological role and to explore its potential as a therapeutic agent or research tool. Without empirical data, any discussion of its function remains purely speculative. Researchers are encouraged to undertake the foundational studies outlined herein to shed light on this unknown entity in the vast landscape of peptide signaling.
The Synthetic Tetrapeptide Ac-Val-Tyr-Lys-NH2: A Technical Overview for Researchers
Introduction: The acetylated tetrapeptide amide, Ac-Val-Tyr-Lys-NH2, represents a synthetic construct primarily utilized within the realm of biochemical and pharmacological research. While not a naturally occurring signaling molecule with a documented history of discovery in a physiological context, its significance lies in its application as a tool in peptide screening libraries. This technical guide provides an in-depth overview of its characteristics, synthesis, and potential applications for researchers, scientists, and professionals in drug development.
Physicochemical Properties
The fundamental characteristics of this compound are determined by its constituent amino acids and terminal modifications. These properties are crucial for its behavior in biological assays and for its synthesis and purification.
| Property | Value |
| Full Name | Acetyl-Valyl-Tyrosyl-Lysinamide |
| Amino Acid Sequence | Val-Tyr-Lys |
| N-terminus Modification | Acetylation |
| C-terminus Modification | Amidation |
| Molecular Formula | C28H46N6O6 |
| Average Molecular Weight | 562.70 g/mol |
| Monoisotopic Mass | 562.3482 Da |
| Isoelectric Point (pI) | 9.5 (Estimated) |
| Charge at pH 7 | +1 (Estimated) |
Discovery and History: A Synthetic Tool
The discovery of this compound is not chronicled in the traditional sense of isolating a natural product. Instead, its existence is a product of the advancement of peptide synthesis and high-throughput screening technologies. Such peptides are often synthesized as part of extensive peptide libraries. These libraries can contain thousands to millions of different peptide sequences that are then screened for specific biological activities, such as binding to a target protein or inhibiting an enzyme.[1] The primary purpose of including a peptide like this compound in a screening library is to explore a diverse chemical space to identify lead compounds for drug discovery or to probe biological systems.
Experimental Protocols
The generation and application of this compound involve two primary experimental workflows: its chemical synthesis and its use in a screening cascade.
Synthesis Protocol: Solid-Phase Peptide Synthesis (SPPS)
The most common method for synthesizing this compound is the Solid-Phase Peptide Synthesis (SPPS) using the Fmoc/tBu strategy. This method involves the sequential addition of protected amino acids to a growing peptide chain attached to an insoluble resin support.
1. Resin Preparation:
-
Start with a Rink Amide resin, which will yield a C-terminal amide upon cleavage.
-
Swell the resin in a suitable solvent, typically dimethylformamide (DMF).
2. First Amino Acid Coupling (Lysine):
-
Remove the Fmoc protecting group from the resin using a solution of piperidine in DMF.
-
Activate the carboxyl group of Fmoc-Lys(Boc)-OH using a coupling reagent (e.g., HBTU, HATU) and a base (e.g., DIPEA) in DMF.
-
Add the activated amino acid to the resin and allow the coupling reaction to proceed.
-
Wash the resin to remove excess reagents.
3. Subsequent Amino Acid Couplings (Tyrosine and Valine):
-
Repeat the deprotection and coupling steps sequentially for Fmoc-Tyr(tBu)-OH and Fmoc-Val-OH. A Kaiser test can be used to monitor the completion of each coupling step.
4. N-terminal Acetylation:
-
After the final Fmoc deprotection (from Valine), the N-terminus is acetylated using a solution of acetic anhydride and a non-nucleophilic base like DIPEA in DMF.
5. Cleavage and Deprotection:
-
Treat the dried peptide-resin with a cleavage cocktail, typically a mixture of trifluoroacetic acid (TFA), water, and a scavenger such as triisopropylsilane (TIS), to cleave the peptide from the resin and remove the side-chain protecting groups (Boc from Lys and tBu from Tyr).
6. Purification:
-
Precipitate the cleaved peptide in cold diethyl ether.
-
Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Lyophilize the purified fractions to obtain the final peptide as a white powder.
Screening Protocol: Phage Display Peptide Library Screening
This compound can be a component of a peptide library used in screening assays like phage display to identify peptides that bind to a specific target.
1. Library Incubation and Target Binding:
-
Immobilize the target molecule (e.g., a protein receptor) on a solid support (like a microplate well).
-
Incubate a phage display peptide library, where each phage particle displays a unique peptide on its surface, with the immobilized target. Phages displaying peptides with affinity for the target will bind.
2. Washing (Biopanning):
-
Wash the solid support to remove non-bound and weakly bound phages. The stringency of the washing steps can be increased in subsequent rounds to select for high-affinity binders.
3. Elution:
-
Elute the bound phages from the target using a low pH buffer or a competitive ligand.
4. Amplification:
-
Infect a bacterial host (e.g., E. coli) with the eluted phages to amplify the population of target-binding phages.
5. Subsequent Rounds of Screening:
-
Repeat the binding, washing, elution, and amplification steps for several rounds (typically 3-5) to enrich the phage pool with high-affinity binders.
6. Identification of Binding Peptides:
-
Isolate individual phage clones from the enriched pool.
-
Sequence the DNA of the phages to identify the amino acid sequence of the binding peptides.
Visualizing Experimental Workflows
To better illustrate the processes involved, the following diagrams represent the general workflows for the synthesis and screening of peptides like this compound.
Caption: A flowchart illustrating the key steps in the solid-phase synthesis of this compound.
Caption: A diagram showing the cyclical process of phage display screening to identify target-binding peptides.
Conclusion
This compound serves as a valuable research tool, emblematic of the synthetic peptides that populate screening libraries in modern drug discovery and chemical biology. While it lacks a specific history of discovery as a natural bioactive molecule, its utility in the systematic exploration of peptide-protein interactions is significant. The well-established protocols for its synthesis and application in screening platforms underscore the mature and powerful technologies available to researchers for the identification of novel therapeutic leads and biological probes.
References
Methodological & Application
Application Notes and Protocols for Ac-Val-Tyr-Lys-NH2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ac-Val-Tyr-Lys-NH2 is a synthetic tetrapeptide with the sequence Acetyl-Valine-Tyrosine-Lysine-Amide. While the specific biological activity and mechanism of action for this particular peptide are not extensively documented in publicly available literature, it is representative of peptides that may be identified through peptide screening libraries.[1] Such screens are pivotal in drug discovery and biomedical research for identifying novel ligands for therapeutic targets, mapping epitopes, and investigating protein-protein interactions.
These application notes provide a comprehensive guide for the initial characterization and evaluation of a peptide like this compound following its identification as a "hit" in a screening campaign. The protocols detailed below are foundational methods for assessing peptide purity, identifying potential protein targets, and evaluating basic cellular effects.
Physicochemical Characterization
Prior to any biological assessment, it is crucial to confirm the identity and purity of the synthesized peptide. This ensures that any observed biological activity is attributable to the peptide of interest.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C27H44N6O6 |
| Molecular Weight | 548.68 g/mol |
| Sequence | Ac-VYL-K-NH2 |
| Appearance | White to off-white lyophilized powder |
| Solubility | Soluble in water |
Protocol 1: Purity and Identity Confirmation by HPLC and Mass Spectrometry
Objective: To verify the purity and molecular weight of the synthesized this compound peptide.
Materials:
-
This compound peptide
-
Milli-Q or HPLC-grade water
-
Acetonitrile (ACN), HPLC grade
-
Trifluoroacetic acid (TFA)
-
Reverse-phase HPLC system with a C18 column
-
Electrospray ionization mass spectrometer (ESI-MS)
Procedure:
-
Sample Preparation: Dissolve the lyophilized peptide in Milli-Q water to a final concentration of 1 mg/mL.
-
HPLC Analysis:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in ACN
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.
-
Flow Rate: 1 mL/min
-
Detection: Monitor absorbance at 220 nm and 280 nm (due to the tyrosine residue).
-
Analysis: A purity of >95% is generally considered suitable for biological assays.
-
-
Mass Spectrometry Analysis:
-
Infuse the peptide solution directly into the ESI-MS source.
-
Acquire the mass spectrum in positive ion mode.
-
Analysis: Compare the observed molecular weight with the theoretical mass (548.68 Da) to confirm the peptide's identity.
-
Experimental Protocols and Assays
The following protocols are designed to identify the biological target and assess the initial functional effects of this compound.
Protocol 2: Target Identification using an ELISA-Based Binding Assay
Objective: To identify potential protein binding partners for this compound from a panel of purified proteins.
Materials:
-
High-binding 96-well microplates
-
Panel of putative target proteins
-
Biotinylated this compound (custom synthesis)
-
Bovine Serum Albumin (BSA)
-
Phosphate-Buffered Saline (PBS)
-
Wash Buffer (PBS with 0.05% Tween-20)
-
Streptavidin-Horseradish Peroxidase (HRP) conjugate
-
TMB (3,3',5,5'-Tetramethylbenzidine) substrate
-
Stop Solution (e.g., 2N H2SO4)
-
Microplate reader
Procedure:
-
Protein Coating: Coat the wells of a 96-well plate with 100 µL of each purified protein (1-10 µg/mL in PBS) overnight at 4°C.
-
Blocking: Wash the plate three times with Wash Buffer. Block non-specific binding sites by adding 200 µL of 1% BSA in PBS to each well and incubate for 1-2 hours at room temperature.
-
Peptide Binding: Wash the plate three times. Add 100 µL of biotinylated this compound (at a predetermined concentration, e.g., 1 µM) to each well and incubate for 2 hours at room temperature.
-
Detection: Wash the plate three times. Add 100 µL of Streptavidin-HRP (diluted in 1% BSA/PBS) to each well and incubate for 1 hour at room temperature.
-
Development: Wash the plate five times. Add 100 µL of TMB substrate to each well and incubate in the dark until a blue color develops (typically 15-30 minutes).
-
Readout: Stop the reaction by adding 50 µL of Stop Solution. Read the absorbance at 450 nm using a microplate reader.
Data Analysis: A significantly higher absorbance in wells coated with a specific protein compared to control wells (no protein or BSA only) indicates a potential binding interaction.
Table 2: Example Data from ELISA-Based Binding Assay
| Coated Protein | Absorbance at 450 nm (Mean ± SD) |
| Protein A | 0.15 ± 0.02 |
| Protein B | 1.25 ± 0.08 |
| Protein C | 0.21 ± 0.03 |
| BSA Control | 0.12 ± 0.01 |
Protocol 3: Cell Viability/Proliferation Assay (MTT Assay)
Objective: To assess the effect of this compound on the viability and proliferation of a relevant cell line.
Materials:
-
Human cell line (e.g., a cancer cell line if anti-proliferative effects are suspected)
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well cell culture plates
-
Multichannel pipette
-
CO2 incubator
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a CO2 incubator.
-
Peptide Treatment: Prepare serial dilutions of this compound in complete culture medium. Replace the medium in the wells with 100 µL of the peptide solutions (or vehicle control).
-
Incubation: Incubate the plate for 24, 48, or 72 hours in a CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Readout: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the viability against the peptide concentration to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).
Table 3: Example Data from MTT Assay
| This compound (µM) | Cell Viability (%) (Mean ± SD) |
| 0 (Vehicle) | 100 ± 5.2 |
| 1 | 98.5 ± 4.8 |
| 10 | 95.1 ± 6.1 |
| 50 | 75.3 ± 7.3 |
| 100 | 52.1 ± 5.9 |
| 200 | 25.8 ± 4.2 |
Visualizations
Workflow for Peptide Hit Characterization
Caption: Workflow from peptide screening to in vivo studies.
Hypothetical Signaling Pathway
Caption: A hypothetical inhibitory G-protein coupled receptor signaling pathway.
References
Application Notes and Protocols for Ac-Val-Tyr-Lys-NH2 in Cell Culture Models
To the valued researcher,
Following a comprehensive search of scientific literature and commercial databases, we must report that there is currently no publicly available information regarding the use of the specific tetrapeptide Ac-Val-Tyr-Lys-NH2 (Acetyl-Valyl-Tyrosyl-Lysinamide) in cell culture models. Our extensive search did not yield any data on its biological activity, mechanism of action, or established protocols for its application in in vitro studies.
The search results consistently referenced other, more complex peptides that share some amino acid residues with the requested molecule. For instance, information was found on Ac-Val-Gln-aIle-Val-aTyr-Lys-NH2, a known inhibitor of tau protein fibrillization, which is a significantly different compound from the tetrapeptide of interest.
This lack of specific data prevents the creation of the detailed Application Notes and Protocols as requested. The core requirements, including data presentation in tables, detailed experimental protocols, and visualization of signaling pathways, cannot be fulfilled without foundational research on the biological effects of this compound.
We recommend the following steps for researchers interested in investigating the potential applications of this compound:
-
Preliminary In Vitro Screening: We advise initiating preliminary studies to determine the basic cytotoxic or cytostatic effects of this compound on a panel of relevant cell lines. A simple dose-response experiment using a cell viability assay (e.g., MTT, XTT, or CellTiter-Glo®) would be a crucial first step.
-
Target Identification: Should the preliminary screening indicate any biological activity, subsequent research would need to focus on identifying the molecular targets and signaling pathways affected by the peptide.
We regret that we could not provide the specific protocols and data you requested at this time. We will continue to monitor the scientific landscape and will update our resources should information on this compound become available.
Application Notes and Protocols for the Administration of Novel Tetrapeptide Amides in Animal Studies
Disclaimer: To date, no specific animal studies for the tetrapeptide amide Ac-Val-Tyr-Lys-NH2 have been identified in the public domain. The following application notes and protocols are therefore based on established methodologies for the in vivo administration and analysis of similar short-chain peptides and peptide amides. These guidelines are intended to serve as a starting point for researchers developing new experimental protocols for novel tetrapeptide amides.
Introduction
Short-chain peptide amides are a class of molecules with diverse biological activities, making them of significant interest in drug development. Their in vivo effects are influenced by their amino acid sequence, N-terminal modifications (such as acetylation), and C-terminal amidation, which can enhance stability and bioavailability. The administration of a novel tetrapeptide amide, such as this compound, in animal models is a critical step in elucidating its pharmacokinetic profile, efficacy, and mechanism of action.
This document provides a generalized framework for conducting animal studies with novel tetrapeptide amides, covering experimental design, administration protocols, and analytical methods.
Quantitative Data Summary
The following tables represent hypothetical, yet typical, quantitative data that would be collected during in vivo studies of a novel tetrapeptide amide.
Table 1: Hypothetical Pharmacokinetic Parameters of a Novel Tetrapeptide Amide in Rats
| Parameter | Intravenous (IV) Administration (1 mg/kg) | Oral (PO) Administration (10 mg/kg) |
| Cmax (ng/mL) | 1500 | 50 |
| Tmax (h) | 0.1 | 0.5 |
| AUC (0-t) (ng·h/mL) | 1200 | 100 |
| Half-life (t½) (h) | 1.5 | 1.2 |
| Bioavailability (%) | 100 | ~8 |
Table 2: Hypothetical Antihypertensive Effects of a Novel Tetrapeptide Amide in Spontaneously Hypertensive Rats (SHRs)
| Treatment Group | Dose (mg/kg, PO) | Change in Systolic Blood Pressure (mmHg) at 4h |
| Vehicle Control | - | -5 ± 2 |
| Novel Tetrapeptide | 1 | -15 ± 4 |
| Novel Tetrapeptide | 5 | -30 ± 5 |
| Novel Tetrapeptide | 10 | -45 ± 6 |
| Captopril (Positive Control) | 10 | -40 ± 5 |
Experimental Protocols
Animal Model Selection
The choice of animal model is dependent on the therapeutic area of investigation. For instance, spontaneously hypertensive rats (SHRs) are a common model for studying the antihypertensive effects of peptides like Val-Tyr.[1] For immunological studies, mouse models are frequently used to investigate the effects of peptides on cellular receptors, such as the formyl peptide receptor.[2]
Peptide Preparation and Formulation
-
Synthesis: The peptide should be synthesized using solid-phase peptide synthesis (SPPS) with N-terminal acetylation and C-terminal amidation.
-
Purity: The purity of the synthesized peptide should be assessed by high-performance liquid chromatography (HPLC) and its identity confirmed by mass spectrometry. A purity of >95% is generally required for in vivo studies.
-
Formulation: For administration, the peptide is typically dissolved in a sterile, biocompatible vehicle such as saline (0.9% NaCl) or phosphate-buffered saline (PBS). The solubility of the peptide should be determined prior to formulation. For oral administration, the peptide may be formulated in water or a specific vehicle designed to enhance absorption.
Administration Routes
The route of administration will depend on the experimental goals.
-
Intravenous (IV) injection: Typically administered via the tail vein in rodents. This route ensures 100% bioavailability and is used for initial pharmacokinetic studies.
-
Oral (PO) gavage: Used to assess the oral bioavailability and efficacy of the peptide. The low bioavailability of some small peptides when administered orally should be considered.[1]
-
Intraperitoneal (IP) injection: A common route for delivering substances to the systemic circulation.
-
Subcutaneous (SC) injection: Provides a slower release of the peptide compared to IV administration.
Pharmacokinetic Analysis
-
Blood Sampling: Following peptide administration, blood samples are collected at predetermined time points (e.g., 0, 5, 15, 30, 60, 120, 240 minutes). Blood is typically collected into tubes containing an anticoagulant (e.g., EDTA).
-
Plasma Preparation: Plasma is separated from whole blood by centrifugation.
-
Peptide Extraction: The peptide is extracted from the plasma, often using solid-phase extraction (SPE).
-
Quantification: The concentration of the peptide in the plasma samples is quantified using a sensitive analytical method such as liquid chromatography-mass spectrometry (LC-MS).
-
Data Analysis: Pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) are calculated from the plasma concentration-time profile.
Efficacy Studies
The design of efficacy studies will be specific to the expected biological activity of the peptide. For example, in an antihypertensive study, blood pressure would be monitored over time after peptide administration using telemetry or tail-cuff methods.
Potential Signaling Pathways and Mechanisms of Action
The biological effects of a novel tetrapeptide amide may be mediated through various signaling pathways. For example, some short peptides can act as agonists for specific receptors, such as G-protein coupled receptors (GPCRs). The synthetic peptide Trp-Lys-Tyr-Met-Val-D-Met has been shown to be a potent agonist for the mouse formyl peptide receptor (mFPR), inducing calcium mobilization and the phosphorylation of mitogen-activated protein kinases (MAPKs) like ERK1 and ERK2.[2]
Investigation into the mechanism of action of a novel tetrapeptide could involve:
-
Receptor Binding Assays: To identify potential cellular receptors.
-
Second Messenger Assays: To measure changes in intracellular signaling molecules like cAMP or calcium.
-
Western Blotting: To assess the phosphorylation state of key signaling proteins (e.g., ERK, Akt).
Visualizations
Experimental Workflow
Caption: Generalized workflow for in vivo studies of a novel tetrapeptide amide.
Hypothetical Signaling Pathway
Caption: Hypothetical GPCR-mediated signaling pathway for a novel tetrapeptide.
References
Application Note: High-Performance Liquid Chromatography (HPLC) for the Analysis of Ac-Val-Tyr-Lys-NH2
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthetic tetrapeptide Ac-Val-Tyr-Lys-NH2 is a compound of interest in various fields of biochemical and pharmaceutical research. Accurate and reliable analytical methods are crucial for its characterization, purity assessment, and quantification. High-Performance Liquid Chromatography (HPLC), particularly in the reversed-phase mode (RP-HPLC), is a powerful and widely used technique for the analysis of peptides. This application note provides a detailed protocol for the separation and analysis of this compound using RP-HPLC.
The physicochemical properties of this compound are essential for developing an effective HPLC method. These properties influence the peptide's behavior in the chromatographic system, including its retention and interaction with the stationary phase.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in the table below. The molecular formula was determined from the constituent amino acids and terminal groups, and the molecular weight was calculated accordingly.
| Property | Value |
| Full Name | Acetyl-Valyl-Tyrosyl-Lysinamide |
| Abbreviation | This compound |
| Molecular Formula | C22H35N5O5 |
| Molecular Weight | 549.55 g/mol |
| Amino Acid Sequence | Val - Tyr - Lys |
| N-Terminus | Acetyl Group |
| C-Terminus | Amide |
Experimental Protocol: RP-HPLC Analysis of this compound
This protocol outlines the steps for the analysis of this compound using a standard reversed-phase HPLC system.
Materials and Reagents
-
This compound peptide standard
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Trifluoroacetic acid (TFA), HPLC grade
-
Methanol, HPLC grade (for system cleaning)
-
0.22 µm syringe filters
Equipment
-
HPLC system with a binary pump, autosampler, column compartment with temperature control, and a UV-Vis or Diode Array Detector (DAD)
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Analytical balance
-
pH meter
-
Sonicator
-
Vortex mixer
Procedure
-
Mobile Phase Preparation:
-
Mobile Phase A (Aqueous): 0.1% (v/v) TFA in HPLC-grade water. To prepare 1 L, add 1 mL of TFA to 999 mL of water. Degas the solution by sonication for 15-20 minutes.
-
Mobile Phase B (Organic): 0.1% (v/v) TFA in HPLC-grade acetonitrile. To prepare 1 L, add 1 mL of TFA to 999 mL of acetonitrile. Degas the solution by sonication for 15-20 minutes.
-
-
Standard Solution Preparation:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in Mobile Phase A.
-
From the stock solution, prepare a working standard solution at a concentration of 0.1 mg/mL by diluting with Mobile Phase A.
-
Filter the working standard solution through a 0.22 µm syringe filter before injection.
-
-
HPLC System Setup and Equilibration:
-
Install the C18 column in the column compartment.
-
Set the column temperature to 25 °C.
-
Purge the pump lines with the respective mobile phases.
-
Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B at a flow rate of 1.0 mL/min for at least 30 minutes, or until a stable baseline is achieved.
-
-
Chromatographic Analysis:
-
Set the injection volume to 10 µL.
-
Set the UV detection wavelength to 220 nm and 280 nm. The peptide bond absorbs at around 220 nm, while the tyrosine residue provides absorbance at 280 nm.
-
Run the analysis using the gradient conditions specified in the table below.
-
At the end of each run, include a column wash step with a high percentage of Mobile Phase B to elute any strongly retained compounds, followed by a re-equilibration step to initial conditions.
-
HPLC Method Parameters
The following table summarizes the recommended HPLC conditions for the analysis of this compound.
| Parameter | Condition |
| Column | C18 Reversed-Phase, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | 220 nm and 280 nm |
| Injection Volume | 10 µL |
| Gradient | 5% to 45% B in 20 minutes |
Expected Results
The following table presents hypothetical but realistic data for the analysis of this compound under the specified conditions. The retention time and peak area will vary depending on the specific HPLC system and column used.
| Parameter | Expected Value |
| Retention Time (tR) | Approximately 12.5 min |
| Peak Purity | > 98% (as determined by DAD) |
| Tailing Factor | 0.9 - 1.5 |
| Theoretical Plates | > 2000 |
Experimental Workflow and Signaling Pathway Diagrams
The following diagrams illustrate the experimental workflow for the HPLC analysis of this compound.
Caption: Experimental workflow for HPLC analysis.
Conclusion
The described RP-HPLC method provides a reliable and robust approach for the analysis of this compound. The protocol is straightforward and utilizes common reagents and equipment, making it accessible for most analytical laboratories. This method can be used for purity determination, stability studies, and quality control of this compound in research and drug development settings. Further method validation should be performed according to the specific application and regulatory requirements.
Application Note: Mass Spectrometry Analysis of Ac-Val-Tyr-Lys-NH2
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ac-Val-Tyr-Lys-NH2 is a synthetic peptide characterized by an acetylated N-terminus (Ac-) and an amidated C-terminus (-NH2). These modifications are common in biologically active peptides and can significantly influence their stability, conformation, and activity. N-terminal acetylation can enhance peptide stability and affect protein interactions, while C-terminal amidation is crucial for the biological function of many peptide hormones and neurotransmitters.[1] Accurate characterization and quantification of such modified peptides are essential in various stages of drug discovery and development.
This application note provides a detailed protocol for the analysis of this compound using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). The methodology covers sample preparation, LC separation, and MS/MS analysis using collision-induced dissociation (CID) for peptide sequencing and identification.
Experimental Protocols
Sample Preparation
A stock solution of synthetic this compound peptide is prepared and diluted for LC-MS/MS analysis.
-
Materials:
-
This compound synthetic peptide standard (>95% purity)
-
LC-MS grade water
-
LC-MS grade acetonitrile (ACN)
-
Formic acid (FA), LC-MS grade
-
Low-binding microcentrifuge tubes
-
-
Protocol:
-
Prepare a 1 mg/mL stock solution of the peptide by dissolving it in LC-MS grade water.
-
Vortex the solution gently to ensure the peptide is fully dissolved.
-
Prepare a working solution of 10 µg/mL by diluting the stock solution with a solvent mixture of 95:5 water:acetonitrile with 0.1% formic acid.
-
Further dilute the working solution to create a final concentration series (e.g., 1 ng/mL to 1000 ng/mL) for calibration and analysis.[2][3]
-
Liquid Chromatography (LC) Method
A standard reversed-phase liquid chromatography method is used to separate the peptide from potential impurities before introduction into the mass spectrometer.
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
C18 analytical column (e.g., 2.1 mm i.d. x 100 mm, 1.8 µm particle size).
-
-
LC Parameters:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Gradient:
Time (min) % Mobile Phase B 0.0 2 2.0 2 10.0 35 12.0 95 14.0 95 14.1 2 | 20.0 | 2 |
-
Mass Spectrometry (MS) Method
The peptide is ionized using electrospray ionization and analyzed using tandem mass spectrometry to confirm its sequence and modifications.
-
Instrumentation:
-
A triple quadrupole, ion trap, or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an electrospray ionization (ESI) source.[4]
-
-
MS Parameters:
-
Ionization Mode: ESI Positive
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 120°C
-
Desolvation Gas Flow: 600 L/hr
-
Full Scan MS1 Range: 100-1000 m/z
-
MS/MS Acquisition: Data-Dependent Acquisition (DDA)
-
Precursor Ion Selection: Top 3 most intense ions
-
Isolation Width: 1.6 m/z
-
Dissociation Technique: Collision-Induced Dissociation (CID)[4]
-
Collision Gas: Argon
-
Collision Energy: Optimized for the precursor ion (e.g., a ramp from 20-40 eV)
-
Data Presentation and Results
Theoretical Mass and Precursor Ions
The theoretical monoisotopic mass of the neutral peptide this compound is calculated to be 549.2637 Da. In positive ion mode ESI, the peptide is expected to be observed primarily as singly and doubly protonated precursor ions due to the basic side chain of Lysine.
| Attribute | Formula | Monoisotopic Mass / m/z |
| Neutral Peptide (M) | C26H41N5O6 | 549.2637 |
| Singly Charged Ion [M+H]+ | C26H42N5O6+ | 550.2715 |
| Doubly Charged Ion [M+2H]2+ | C26H43N5O62+ | 275.6397 |
Expected MS/MS Fragmentation
Upon collision-induced dissociation, peptides typically fragment at the peptide bonds, producing b- and y-type fragment ions. The N-terminal acetylation ensures that the b-ion series is initiated from the acetyl group, aiding in spectral interpretation. The C-terminal amidation can result in a characteristic neutral loss of ammonia (NH3).
The table below summarizes the theoretical m/z values for the expected primary fragment ions of this compound.
| Fragment Ion | Sequence | Formula | Theoretical m/z |
| b-ions | |||
| b1 | Ac-Val | C7H12NO2+ | 142.0868 |
| b2 | Ac-Val-Tyr | C16H21N2O4+ | 305.1501 |
| b3 | Ac-Val-Tyr-Lys | C22H33N4O5+ | 433.2450 |
| y-ions | |||
| y1 | Lys-NH2 | C6H15N3O+ | 145.1214 |
| y2 | Tyr-Lys-NH2 | C15H24N4O3+ | 308.1847 |
| y3 | Val-Tyr-Lys-NH2 | C20H33N5O4+ | 407.2531 |
| Immonium Ions | |||
| I(V) | Val | C4H8N+ | 72.0813 |
| I(Y) | Tyr | C8H10NO+ | 136.0762 |
| I(K) | Lys | C5H11N2+ | 101.1078 |
| Neutral Loss | |||
| [M+H - NH3]+ | Ac-Val-Tyr-Lys-N | C26H39N4O6+ | 533.2450 |
Visualizations
Experimental Workflow
The overall process from sample preparation to data analysis is a streamlined workflow designed for accurate peptide identification and characterization.
Caption: LC-MS/MS workflow for the analysis of this compound.
Fragmentation Pathway
The fragmentation of the [M+H]+ precursor ion (m/z 550.2715) generates specific b- and y-ions that confirm the peptide's amino acid sequence.
Caption: Theoretical b- and y-ion fragmentation map for this compound.
References
- 1. A Mass Spectrometry-Based Method to Screen for α-Amidated Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative amino acid analysis by liquid chromatography‐tandem mass spectrometry using low cost derivatization and an automated liquid handler - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Collision-induced dissociation - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: Ac-Val-Tyr-Lys-NH2 for In Vivo Imaging
Disclaimer: The following application notes and protocols are a representative example based on common practices for similar peptide-based imaging probes. As of the date of this document, specific in vivo imaging applications, targets, and quantitative data for the peptide Ac-Val-Tyr-Lys-NH2 are not extensively documented in publicly available scientific literature. Therefore, the experimental details, data, and signaling pathways presented here are hypothetical and intended to serve as a template for researchers and drug development professionals.
Introduction
This compound is a synthetic tetrapeptide with potential applications as a molecular probe for in vivo imaging. Its structure incorporates key features that are advantageous for the development of targeted imaging agents. The N-terminal acetylation and C-terminal amidation enhance in vivo stability by protecting against enzymatic degradation by exopeptidases.[1][2] The presence of a lysine residue provides a primary amine for conjugation to various imaging moieties, such as near-infrared (NIR) fluorophores or chelators for radiolabeling.[3][] The tyrosine residue can also be a site for radioiodination.[5]
This document provides a hypothetical framework for the use of this compound as a fluorescently labeled probe for targeting a hypothetical "Receptor X," which is assumed to be overexpressed on the surface of cancerous cells. The protocols outlined below cover peptide synthesis, labeling, purification, and in vivo imaging in a preclinical mouse model.
Peptide Characteristics and Roles of Amino Acids
| Amino Acid | Position | Key Role in Imaging Probe | Rationale |
| Acetyl Group | N-terminus | Increased Stability | Blocks N-terminal degradation by aminopeptidases, increasing the in vivo half-life of the peptide. |
| Valine (Val) | 1 | Structural Conformation & Hydrophobicity | Contributes to the peptide's overall structure and binding affinity to its target. Its hydrophobic nature can influence protein folding and stability. |
| Tyrosine (Tyr) | 2 | Labeling & Target Interaction | The phenolic side chain can be a site for radioiodination (e.g., with 125I or 124I). It can also be involved in hydrogen bonding with the target receptor. |
| Lysine (Lys) | 3 | Conjugation Site | The ε-amino group of the side chain is a common site for conjugation to imaging labels (e.g., fluorophores, chelators) via amide bond formation. |
| Amide Group | C-terminus | Increased Stability | Neutralizes the C-terminal charge, making the peptide more resistant to carboxypeptidases and potentially improving membrane interaction. |
Hypothetical Application: In Vivo NIR Fluorescence Imaging of "Receptor X"-Positive Tumors
This section outlines the use of Ac-Val-Tyr-Lys(Cy7)-NH2 for the non-invasive imaging of tumors overexpressing "Receptor X" in a xenograft mouse model.
Quantitative Data Summary
The following tables present hypothetical data that would be generated during the characterization and in vivo evaluation of the imaging probe.
Table 1: Physicochemical Properties of Ac-Val-Tyr-Lys(Cy7)-NH2
| Parameter | Value | Method of Determination |
| Molecular Weight | ~1200 g/mol | Mass Spectrometry (ESI-MS) |
| Purity | >95% | RP-HPLC |
| Excitation Wavelength (λex) | 750 nm | Spectrofluorometry |
| Emission Wavelength (λem) | 773 nm | Spectrofluorometry |
| Molar Extinction Coefficient | ~250,000 M-1cm-1 | UV-Vis Spectroscopy |
| Quantum Yield | ~0.12 | Comparative Method (e.g., vs. free Cy7) |
Table 2: In Vitro Binding Affinity for "Receptor X"
| Parameter | Value | Assay |
| Dissociation Constant (Kd) | 50 nM | Saturation Binding Assay with Radiolabeled Peptide |
| IC50 | 75 nM | Competitive Binding Assay |
Table 3: Biodistribution of Ac-Val-Tyr-Lys(Cy7)-NH2 in Tumor-Bearing Mice (4 hours post-injection)
| Organ | % Injected Dose per Gram (%ID/g) ± SD |
| Tumor | 8.5 ± 1.2 |
| Blood | 1.2 ± 0.3 |
| Liver | 3.5 ± 0.8 |
| Kidneys | 15.2 ± 2.5 |
| Spleen | 0.8 ± 0.2 |
| Lungs | 1.5 ± 0.4 |
| Muscle | 0.5 ± 0.1 |
Table 4: Tumor-to-Background Ratios (TBR) from In Vivo Imaging
| Time Post-Injection | Tumor-to-Muscle Ratio | Tumor-to-Blood Ratio |
| 1 hour | 3.2 ± 0.5 | 2.1 ± 0.4 |
| 4 hours | 17.0 ± 2.1 | 7.1 ± 1.0 |
| 24 hours | 12.5 ± 1.8 | 15.6 ± 2.3 |
Experimental Protocols
Peptide Synthesis and Purification
This protocol describes the solid-phase synthesis of this compound using Fmoc chemistry.
-
Resin Preparation: Start with a Rink Amide resin to generate the C-terminal amide upon cleavage.
-
Amino Acid Coupling:
-
Swell the resin in dimethylformamide (DMF).
-
Deprotect the Fmoc group using 20% piperidine in DMF.
-
Couple the Fmoc-protected amino acids (Fmoc-Lys(Dde)-OH, Fmoc-Tyr(tBu)-OH, Fmoc-Val-OH) sequentially using a coupling agent like HBTU/DIPEA in DMF.
-
-
N-terminal Acetylation: After the final amino acid coupling and Fmoc deprotection, acetylate the N-terminus using acetic anhydride and DIPEA in DMF.
-
Side-Chain Deprotection and Cleavage:
-
Selectively deprotect the Dde group from the Lysine side chain using 2% hydrazine in DMF.
-
Cleave the peptide from the resin and remove the remaining side-chain protecting groups with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane).
-
-
Purification:
-
Precipitate the crude peptide in cold diethyl ether.
-
Purify the peptide by reversed-phase high-performance liquid chromatography (RP-HPLC) on a C18 column using a water/acetonitrile gradient containing 0.1% TFA.
-
Collect fractions and analyze for purity by analytical HPLC and mass spectrometry.
-
Pool pure fractions and lyophilize to obtain a white powder.
-
Fluorescent Labeling
-
Conjugation:
-
Dissolve the purified peptide in a conjugation buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5).
-
Add a 1.5-fold molar excess of Cy7-NHS ester (dissolved in DMSO).
-
React for 2 hours at room temperature in the dark.
-
-
Purification of Labeled Peptide:
-
Purify the reaction mixture using RP-HPLC with the same gradient as in the peptide purification step. The labeled peptide will have a longer retention time than the unlabeled peptide.
-
Confirm the identity and purity of the labeled peptide using mass spectrometry and analytical HPLC.
-
Lyophilize the pure, labeled peptide.
-
In Vivo Imaging Protocol
This protocol is for a xenograft mouse model with subcutaneously implanted "Receptor X"-positive tumors.
-
Animal Preparation:
-
Use athymic nude mice bearing tumors of approximately 100-200 mm³.
-
Anesthetize the mice using isoflurane (2% for induction, 1-1.5% for maintenance).
-
-
Probe Administration:
-
Dissolve the Ac-Val-Tyr-Lys(Cy7)-NH2 probe in sterile phosphate-buffered saline (PBS).
-
Administer 10 nmol of the probe in 100 µL of PBS via tail vein injection.
-
-
Image Acquisition:
-
Place the anesthetized mouse in an in vivo imaging system (e.g., IVIS Spectrum).
-
Acquire images at multiple time points (e.g., 1, 4, 8, and 24 hours) post-injection.
-
Use appropriate excitation (e.g., 745 nm) and emission (e.g., 780 nm) filters for Cy7.
-
-
Image Analysis:
-
Draw regions of interest (ROIs) over the tumor and a contralateral muscle region.
-
Quantify the fluorescence intensity (average radiant efficiency) in each ROI.
-
Calculate the tumor-to-background ratio at each time point.
-
-
Ex Vivo Biodistribution (Optional):
-
At the final time point, euthanize the mouse.
-
Dissect major organs (tumor, liver, kidneys, spleen, lungs, muscle, heart) and blood.
-
Image the organs ex vivo to confirm the in vivo signal distribution.
-
Weigh the tissues and quantify the fluorescence per gram of tissue.
-
Visualizations
Caption: Experimental workflow for in vivo imaging.
Caption: Hypothetical signaling pathway of Receptor X.
References
- 1. C-terminus amidation influences biological activity and membrane interaction of maculatin 1.1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Studies on the physical stability of a C-terminally amidated variant of GLP-1 [repository.cam.ac.uk]
- 3. pubs.acs.org [pubs.acs.org]
- 5. The Impact of Tyrosine Iodination on the Aggregation and Cleavage Kinetics of MMP-9-Responsive Peptide Sequences - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Ac-Val-Tyr-Lys-NH2
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Ac-Val-Tyr-Lys-NH2 is a synthetic tetrapeptide with the sequence Acetyl-Valine-Tyrosine-Lysine-Amide. This peptide is available as a research tool and can be investigated for various potential therapeutic applications.[1] The peptide's structure, incorporating a hydrophobic residue (Valine), an aromatic residue (Tyrosine), and a positively charged residue (Lysine), suggests potential for biological activity. Furthermore, the N-terminal acetylation and C-terminal amidation are key modifications that can enhance its therapeutic potential.
N-terminal acetylation removes the positive charge of the N-terminal amine group, which can increase the peptide's stability by making it less susceptible to degradation by aminopeptidases.[2][3] C-terminal amidation neutralizes the negative charge of the C-terminal carboxyl group, which can prevent enzymatic degradation and is often crucial for the biological activity of peptide hormones.[2] These modifications can also increase the peptide's ability to cross cell membranes.
The "Val-Tyr-Lys" motif has been identified as a functional site in some antimicrobial peptides, where it is involved in adhesion and intermolecular cross-linking, suggesting a potential role in antimicrobial activity. Peptides containing this motif, such as Val-Tyr-Lys-Lys, have been isolated from natural sources and are noted for their potential bioactivity.
These application notes provide an overview of the potential therapeutic applications of this compound and detailed protocols for its characterization and in vitro evaluation.
Physicochemical Properties and Synthesis
The physicochemical properties of this compound can be predicted based on its amino acid sequence and modifications. These properties are essential for its handling, formulation, and experimental design.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C28H46N6O6 |
| Molecular Weight | 562.70 g/mol |
| Amino Acid Sequence | Ac-V-Y-K-NH2 |
| Appearance | White to off-white powder |
| Solubility | Soluble in water |
General Protocol for Solid-Phase Peptide Synthesis (SPPS) of this compound
This protocol outlines a general procedure for the synthesis of this compound using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.
Materials:
-
Rink Amide resin
-
Fmoc-Lys(Boc)-OH
-
Fmoc-Tyr(tBu)-OH
-
Fmoc-Val-OH
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure
-
Acetic anhydride
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.
-
Fmoc Deprotection: Remove the Fmoc group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin with DMF and DCM.
-
First Amino Acid Coupling (Lysine): Couple Fmoc-Lys(Boc)-OH to the deprotected resin using DIC and OxymaPure in DMF. Allow the reaction to proceed for 2 hours. Wash the resin.
-
Fmoc Deprotection: Repeat step 2.
-
Second Amino Acid Coupling (Tyrosine): Couple Fmoc-Tyr(tBu)-OH as described in step 3.
-
Fmoc Deprotection: Repeat step 2.
-
Third Amino Acid Coupling (Valine): Couple Fmoc-Val-OH as described in step 3.
-
Fmoc Deprotection: Repeat step 2.
-
N-terminal Acetylation: Acetylate the N-terminus of the peptide by treating the resin with a solution of acetic anhydride and a base (e.g., diisopropylethylamine) in DMF.
-
Cleavage and Deprotection: Cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 2-3 hours.
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Lyophilization: Lyophilize the purified peptide to obtain a white powder.
Potential Biological Activities and Applications
Based on the "Val-Tyr-Lys" motif, this compound has the potential to exhibit antimicrobial properties. The positively charged lysine residue can interact with negatively charged bacterial membranes, while the hydrophobic and aromatic residues can facilitate membrane disruption.
Caption: Hypothetical mechanism of antimicrobial action for this compound.
Other potential applications could include roles in cell adhesion and as a modulator of protein-protein interactions, although these would require experimental validation.
Experimental Protocols
The following are general protocols for the characterization and in vitro evaluation of synthetic this compound.
Protocol 1: Peptide Characterization
It is crucial to confirm the identity and purity of the synthesized peptide before conducting biological assays.
A. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
-
Purpose: To determine the purity of the peptide.
-
Materials:
-
HPLC system with a C18 column
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
This compound sample (dissolved in Mobile Phase A)
-
-
Procedure:
-
Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B.
-
Inject the peptide sample.
-
Elute the peptide using a linear gradient of 5% to 95% Mobile Phase B over 30 minutes.
-
Monitor the absorbance at 220 nm and 280 nm.
-
Calculate the purity based on the peak area of the main peptide peak relative to the total peak area.
-
B. Mass Spectrometry (MS)
-
Purpose: To confirm the molecular weight of the peptide.
-
Materials:
-
Mass spectrometer (e.g., ESI-MS or MALDI-TOF)
-
This compound sample (dissolved in a suitable solvent)
-
-
Procedure:
-
Prepare the peptide sample according to the instrument's requirements.
-
Introduce the sample into the mass spectrometer.
-
Acquire the mass spectrum.
-
Compare the observed molecular weight with the theoretical molecular weight (562.70 g/mol ).
-
Table 2: Template for Peptide Characterization Data
| Parameter | Result |
| Purity (RP-HPLC) | % |
| Observed Mass (MS) | g/mol |
| Theoretical Mass | 562.70 g/mol |
Protocol 2: In Vitro Antimicrobial Assay (Minimum Inhibitory Concentration - MIC)
-
Purpose: To determine the lowest concentration of this compound that inhibits the visible growth of a microorganism.
-
Materials:
-
Bacterial strains (e.g., E. coli, S. aureus)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
This compound stock solution
-
Positive control (e.g., gentamicin)
-
Negative control (sterile MHB)
-
-
Procedure:
-
Prepare a serial two-fold dilution of the this compound stock solution in MHB in a 96-well plate.
-
Prepare a bacterial suspension adjusted to a concentration of 5 x 10^5 CFU/mL.
-
Inoculate each well with the bacterial suspension.
-
Include positive and negative controls.
-
Incubate the plate at 37°C for 18-24 hours.
-
Determine the MIC by visual inspection for the lowest concentration with no visible growth.
-
Table 3: Template for MIC Assay Data
| Bacterial Strain | MIC of this compound (µg/mL) | MIC of Positive Control (µg/mL) |
| E. coli | ||
| S. aureus |
Protocol 3: Cytotoxicity Assay (MTT Assay)
-
Purpose: To assess the toxicity of this compound against mammalian cells.
-
Materials:
-
Mammalian cell line (e.g., HEK293, HeLa)
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
96-well cell culture plates
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for 24-48 hours.
-
Add MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control.
-
Table 4: Template for Cytotoxicity Data
| Concentration of this compound (µg/mL) | Cell Viability (%) |
| 0 (Control) | 100 |
| ... | |
| ... |
Experimental Workflow and Logic
The evaluation of a novel peptide like this compound follows a logical progression from synthesis and characterization to in vitro and potentially in vivo studies.
Caption: A generalized workflow for the synthesis, characterization, and evaluation of a novel therapeutic peptide.
This workflow ensures that the peptide is of high quality before proceeding to more complex and resource-intensive biological assays. The decision to proceed to in vivo studies is contingent on promising in vitro activity and low cytotoxicity.
Caption: Relationship between the peptide's core sequence, modifications, and its potential therapeutic properties.
References
Application Notes and Protocols for Ac-Val-Tyr-Lys-NH2 Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction to Ac-Val-Tyr-Lys-NH2 and Delivery Challenges
This compound is a synthetic tetrapeptide with a net positive charge at physiological pH due to the lysine residue. Like many therapeutic peptides, its direct application is often hindered by poor stability, rapid degradation by proteases, and limited ability to cross biological membranes. To overcome these challenges, advanced drug delivery systems are essential to protect the peptide, control its release, and potentially target it to specific sites of action. This document outlines key formulation strategies and experimental protocols for the development of effective delivery systems for this compound.
Formulation Strategies for this compound
Several formulation strategies can be employed for the delivery of short, cationic peptides like this compound. The choice of the delivery system will depend on the desired route of administration, release profile, and therapeutic application.
Polymeric Nanoparticles
Polymeric nanoparticles (NPs) offer a versatile platform for peptide delivery, providing protection from enzymatic degradation and enabling controlled release. Biodegradable polymers such as poly(lactic-co-glycolic acid) (PLGA) are commonly used. Due to the positive charge of this compound, ionic interactions can be leveraged for efficient encapsulation.
Liposomal Formulations
Liposomes, vesicular structures composed of lipid bilayers, are excellent carriers for both hydrophilic and hydrophobic drugs. For a water-soluble peptide like this compound, it can be encapsulated within the aqueous core of the liposome. The surface of liposomes can also be modified with targeting ligands to enhance site-specific delivery.
Hydrogel-Based Systems
Injectable hydrogels can serve as a depot for the sustained release of peptides. These systems are typically biocompatible and biodegradable. The release of the peptide from the hydrogel matrix can be controlled by factors such as the hydrogel's crosslinking density and the interactions between the peptide and the hydrogel polymer.
Quantitative Data on a Model Cationic Tetrapeptide Delivery System
The following tables summarize representative quantitative data for the encapsulation and characterization of a model cationic tetrapeptide in different delivery systems. This data is provided as a reference for what can be expected when formulating this compound.
Table 1: Characteristics of a Model Cationic Tetrapeptide Loaded in PLGA Nanoparticles
| Formulation Parameter | Value | Reference |
| Particle Size (nm) | 150 - 300 | [1] |
| Polydispersity Index (PDI) | < 0.2 | [1] |
| Zeta Potential (mV) | +15 to +30 | [1] |
| Encapsulation Efficiency (%) | 60 - 85 | [1] |
| Drug Loading (%) | 1 - 5 | [1] |
Table 2: Characteristics of a Model Cationic Tetrapeptide Encapsulated in Liposomes
| Formulation Parameter | Value | Reference |
| Vesicle Size (nm) | 100 - 200 | |
| Polydispersity Index (PDI) | < 0.15 | |
| Zeta Potential (mV) | +20 to +40 | |
| Encapsulation Efficiency (%) | 30 - 50 |
Table 3: In Vitro Release Profile of a Model Cationic Tetrapeptide from a Hydrogel System
| Time Point | Cumulative Release (%) | Reference |
| 2 hours | ~15 | |
| 8 hours | ~40 | |
| 24 hours | ~70 | |
| 48 hours | ~90 |
Experimental Protocols
Protocol for Preparation of this compound Loaded PLGA Nanoparticles (Double Emulsion Solvent Evaporation Method)
This protocol describes the preparation of PLGA nanoparticles encapsulating a hydrophilic peptide using the double emulsion (w/o/w) solvent evaporation technique.
Materials:
-
This compound
-
Poly(lactic-co-glycolic acid) (PLGA, 50:50)
-
Dichloromethane (DCM)
-
Poly(vinyl alcohol) (PVA)
-
Deionized water
-
Phosphate buffered saline (PBS), pH 7.4
Procedure:
-
Primary Emulsion (w/o): a. Dissolve 10 mg of this compound in 200 µL of deionized water. b. Dissolve 100 mg of PLGA in 2 mL of DCM. c. Add the aqueous peptide solution to the organic PLGA solution. d. Emulsify the mixture by sonication on an ice bath for 1 minute (e.g., using a probe sonicator at 40% amplitude).
-
Secondary Emulsion (w/o/w): a. Prepare a 2% (w/v) PVA solution in deionized water. b. Add the primary emulsion to 10 mL of the PVA solution. c. Immediately sonicate the mixture on an ice bath for 2 minutes to form the double emulsion.
-
Solvent Evaporation: a. Transfer the double emulsion to a beaker containing 50 mL of a 0.5% (w/v) PVA solution. b. Stir the mixture at room temperature for 4-6 hours to allow the DCM to evaporate.
-
Nanoparticle Collection: a. Centrifuge the nanoparticle suspension at 15,000 x g for 20 minutes at 4°C. b. Discard the supernatant and wash the nanoparticle pellet twice with deionized water. c. Resuspend the final nanoparticle pellet in a suitable buffer (e.g., PBS) or deionized water for lyophilization.
Diagram of the Double Emulsion Solvent Evaporation Workflow:
Workflow for PLGA nanoparticle preparation.
Protocol for Characterization of Peptide-Loaded Nanoparticles
1. Particle Size and Zeta Potential:
-
Technique: Dynamic Light Scattering (DLS) and Electrophoretic Light Scattering (ELS).
-
Procedure:
-
Resuspend the nanoparticle pellet in deionized water or a buffer of known ionic strength.
-
Dilute the suspension to an appropriate concentration to avoid multiple scattering effects.
-
Measure the particle size (hydrodynamic diameter) and polydispersity index (PDI) using DLS.
-
Measure the zeta potential using ELS to assess the surface charge of the nanoparticles.
-
2. Encapsulation Efficiency (EE) and Drug Loading (DL):
-
Technique: High-Performance Liquid Chromatography (HPLC).
-
Procedure:
-
Quantify total peptide: Lyse a known amount of lyophilized nanoparticles in a suitable solvent (e.g., a mixture of acetonitrile and water with 0.1% trifluoroacetic acid) to release the encapsulated peptide.
-
Quantify free peptide: After the initial centrifugation to collect the nanoparticles, collect the supernatant and washings.
-
Analyze the peptide concentration in both the total and free fractions using a validated HPLC method with UV detection (e.g., at 280 nm for tyrosine).
-
Calculate EE and DL:
-
EE (%) = [(Total Peptide - Free Peptide) / Total Peptide] x 100
-
DL (%) = [Weight of Encapsulated Peptide / Weight of Nanoparticles] x 100
-
-
Protocol for In Vitro Release Study
This protocol describes a typical in vitro release study to determine the release kinetics of the peptide from the delivery system.
Materials:
-
Peptide-loaded nanoparticles/liposomes/hydrogel
-
Release buffer (e.g., PBS, pH 7.4)
-
Centrifugal filter units or dialysis membrane
-
Incubator shaker
Procedure:
-
Disperse a known amount of the peptide-loaded formulation in a known volume of release buffer in a tube.
-
Incubate the tubes at 37°C with gentle shaking.
-
At predetermined time intervals (e.g., 1, 2, 4, 8, 24, 48 hours), collect a sample of the release medium.
-
Separate the released peptide from the formulation. For nanoparticles and liposomes, this can be done by centrifuging the sample and collecting the supernatant. For hydrogels, the entire release medium can be sampled and replaced with fresh buffer.
-
Quantify the concentration of the released peptide in the collected samples using a validated analytical method like HPLC.
-
Calculate the cumulative percentage of peptide released at each time point.
Diagram of the In Vitro Release Study Workflow:
Workflow for in vitro release study.
Hypothetical Signaling Pathway for a Bioactive Tetrapeptide
While the specific mechanism of action for this compound is unknown, many bioactive peptides exert their effects by modulating inflammatory signaling pathways. A common pathway inhibited by anti-inflammatory peptides is the NF-κB signaling cascade. The following diagram illustrates a hypothetical mechanism where a bioactive tetrapeptide inhibits this pathway.
References
Application Notes and Protocols for Ac-Val-Tyr-Lys-NH2 in High-Throughput Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ac-Val-Tyr-Lys-NH2 is a synthetic tripeptide amide that has been identified through peptide screening methodologies.[1] Its structure, featuring an N-terminal acetylation and a C-terminal amidation, makes it resistant to exopeptidase degradation and suitable for use in various biochemical assays. While the specific biological target for this compound is not broadly documented in peer-reviewed literature, its sequence suggests it can serve as a substrate for certain proteases, particularly those with trypsin-like activity that cleave after basic amino acid residues such as Lysine (Lys).
These application notes provide a detailed framework for utilizing this compound as a fluorogenic substrate in high-throughput screening (HTS) campaigns to identify inhibitors of a hypothetical trypsin-like serine protease, herein referred to as "Protease X." The protocols and data presented are representative of typical HTS workflows for protease inhibitor discovery.
Principle of the Assay
The application of this compound in HTS is most effectively demonstrated using a fluorescence resonance energy transfer (FRET) based assay. In this format, the peptide is flanked by a fluorophore and a quencher. Proteolytic cleavage of the peptide by the target enzyme separates the fluorophore from the quencher, resulting in a measurable increase in fluorescence intensity. This method provides a continuous and sensitive means to monitor enzyme activity, making it ideal for HTS.[2]
A common FRET pair for such substrates is 7-amino-4-methylcoumarin (AMC) as the fluorophore, attached to the C-terminus of the Lysine residue. The acetylated N-terminus can be modified with a quencher like Dabcyl. The substrate would thus be Ac-Val-Tyr-Lys(Dabcyl)-AMC. Cleavage after the Lysine residue by Protease X would release the fluorescent AMC group.
Key Applications
-
High-Throughput Screening (HTS): To screen large compound libraries for potential inhibitors of trypsin-like proteases.
-
Enzyme Kinetics: To determine kinetic parameters such as K_m and V_max for the target protease.
-
Inhibitor Characterization: To determine the potency (e.g., IC_50) and mechanism of action of identified inhibitors.
Quantitative Data Summary
The following tables summarize representative data from an HTS campaign using a fluorogenic version of this compound to screen for inhibitors of Protease X.
Table 1: Assay Performance Metrics
| Parameter | Value | Description |
| Z'-factor | 0.85 | A measure of assay quality, with > 0.5 considered excellent for HTS. |
| Signal-to-Background (S/B) | 12 | The ratio of the signal from the uninhibited enzyme to the background signal. |
| Coefficient of Variation (%CV) | < 5% | A measure of the variability of the assay signal. |
| Substrate Concentration | 10 µM | Optimal substrate concentration for the assay, typically at or near the K_m value. |
| Enzyme Concentration | 5 nM | The concentration of Protease X used in the assay. |
Table 2: Kinetic Parameters of Protease X with Ac-Val-Tyr-Lys-AMC
| Parameter | Value | Unit | Description |
| K_m (Michaelis constant) | 12.5 | µM | Substrate concentration at which the reaction rate is half of V_max. |
| V_max (Maximum velocity) | 150 | RFU/min | The maximum rate of the enzymatic reaction. |
| k_cat (Turnover number) | 30 | s⁻¹ | The number of substrate molecules converted to product per enzyme molecule per second. |
| k_cat/K_m (Catalytic efficiency) | 2.4 x 10⁶ | M⁻¹s⁻¹ | A measure of the enzyme's overall catalytic efficiency. |
Table 3: Potency of Identified Inhibitors against Protease X
| Compound ID | IC_50 | Unit | Description |
| Inhibitor-A | 0.5 | µM | A potent inhibitor identified from the primary screen. |
| Inhibitor-B | 2.1 | µM | A moderate inhibitor identified from the primary screen. |
| Inhibitor-C | > 50 | µM | An inactive compound from the library. |
Experimental Protocols
Protocol 1: Primary High-Throughput Screening for Protease X Inhibitors
Objective: To screen a compound library to identify "hits" that inhibit Protease X activity.
Materials:
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 10 mM CaCl₂, 0.01% Tween-20
-
Protease X (stock solution: 1 µM in Assay Buffer)
-
Fluorogenic Substrate: Ac-Val-Tyr-Lys-AMC (stock solution: 1 mM in DMSO)
-
Compound Library: Compounds dissolved in DMSO at 1 mM
-
Positive Control: A known potent inhibitor of Protease X (e.g., Aprotinin)
-
Negative Control: DMSO
-
384-well black, flat-bottom assay plates
-
Plate reader with fluorescence detection (Excitation: 360-380 nm, Emission: 440-460 nm)
Procedure:
-
Compound Plating: Using an acoustic liquid handler, dispense 50 nL of each compound from the library into the wells of a 384-well plate. Dispense 50 nL of DMSO into the control wells.
-
Enzyme Addition: Prepare a working solution of Protease X at 10 nM in Assay Buffer. Add 25 µL of the enzyme solution to all wells.
-
Incubation: Gently mix the plate and incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.
-
Substrate Addition: Prepare a working solution of Ac-Val-Tyr-Lys-AMC at 20 µM in Assay Buffer. Add 25 µL of the substrate solution to all wells to initiate the reaction. The final concentration of substrate will be 10 µM and enzyme will be 5 nM.
-
Kinetic Reading: Immediately place the plate in a fluorescence plate reader pre-set to 30°C. Measure the fluorescence intensity every minute for 30 minutes.
-
Data Analysis: Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well. Normalize the data to the controls (% inhibition). Identify hits based on a pre-defined threshold (e.g., >50% inhibition).
Protocol 2: IC_50 Determination for Hit Compounds
Objective: To determine the potency of the hits identified in the primary screen.
Materials:
-
Same as Protocol 1, with the addition of the selected "hit" compounds.
Procedure:
-
Serial Dilution: Prepare a series of dilutions for each hit compound in DMSO (e.g., 10-point, 3-fold serial dilution starting from 10 mM).
-
Compound Plating: Dispense 50 nL of each dilution into the wells of a 384-well plate in triplicate.
-
Enzyme Addition: Add 25 µL of a 10 nM solution of Protease X to all wells.
-
Incubation: Incubate for 15 minutes at room temperature.
-
Substrate Addition: Add 25 µL of a 20 µM solution of Ac-Val-Tyr-Lys-AMC to all wells.
-
Kinetic Reading: Measure the fluorescence intensity over 30 minutes as described in Protocol 1.
-
Data Analysis: Calculate the reaction rates and normalize to DMSO controls. Plot the % inhibition against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC_50 value.
Visualizations
Caption: Mechanism of the FRET-based protease assay.
References
Application Notes and Protocols: Unveiling the Bioactivity of Ac-Val-Tyr-Lys-NH2
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive framework for the initial characterization of the biological activity of the tetrapeptide Ac-Val-Tyr-Lys-NH2. The protocols outlined below offer a systematic approach to screen for potential cytotoxic, antioxidant, anti-inflammatory, and cell signaling effects.
Peptide Profile: this compound
This compound is a synthetic tetrapeptide with an acetylated N-terminus and an amidated C-terminus, modifications known to enhance stability and bioavailability. The constituent amino acids suggest potential for diverse biological activities:
-
Valine (Val): A hydrophobic amino acid that can contribute to peptide structure and interactions with cell membranes.
-
Tyrosine (Tyr): Contains a phenolic hydroxyl group, which is a key feature for antioxidant activity through free radical scavenging.
-
Lysine (Lys): A basic amino acid with a positively charged side chain at physiological pH, which can facilitate cell penetration and interactions with negatively charged molecules like DNA.[1]
Initial Bioactivity Screening Workflow
A tiered approach is recommended to efficiently screen for the bioactivity of this compound. This workflow begins with assessing cytotoxicity to determine a safe concentration range for subsequent functional assays.
Caption: A tiered workflow for screening the bioactivity of this compound.
Experimental Protocols
-
Reconstitution: Allow the lyophilized this compound powder to equilibrate to room temperature before opening the vial.
-
Solvent Selection: Reconstitute the peptide in sterile, nuclease-free water or a suitable buffer (e.g., PBS, pH 7.4) to a high concentration (e.g., 10 mM). If solubility is an issue, a small amount of DMSO can be used, ensuring the final DMSO concentration in the assay is non-toxic to the cells (typically <0.5%).
-
Storage: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C.
This protocol determines the concentration range of the peptide that is non-toxic to cells, which is crucial for interpreting subsequent bioactivity assays.
-
Cell Culture: Seed a relevant cell line (e.g., HaCaT for dermatological applications, RAW 264.7 for immunological studies) into a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Peptide Treatment: Prepare serial dilutions of this compound in culture medium (e.g., 0.1, 1, 10, 100, 1000 µM). Remove the old medium from the cells and add 100 µL of the peptide dilutions. Include a vehicle control (medium only).
-
Incubation: Incubate the plate for 24-48 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control.
| Concentration (µM) | Mean Absorbance (570 nm) | Standard Deviation | Cell Viability (%) |
| 0 (Control) | 1.25 | 0.08 | 100 |
| 0.1 | 1.23 | 0.07 | 98.4 |
| 1 | 1.26 | 0.09 | 100.8 |
| 10 | 1.21 | 0.06 | 96.8 |
| 100 | 1.15 | 0.10 | 92.0 |
| 1000 | 0.62 | 0.05 | 49.6 |
Table 1: Example data for a cytotoxicity assay. The non-toxic concentration range would be determined as ≤100 µM for subsequent experiments.
This assay measures the ability of the peptide to reduce intracellular reactive oxygen species (ROS) levels.
-
Cell Culture and Seeding: Seed cells (e.g., NIH-3T3 fibroblasts) in a 96-well black, clear-bottom plate and incubate for 24 hours.
-
Peptide Pre-treatment: Treat cells with non-toxic concentrations of this compound for 1-2 hours.
-
Oxidative Stress Induction: Induce oxidative stress by adding an agent like H2O2 (e.g., 100 µM) for 1 hour. Include a positive control (e.g., N-acetylcysteine).
-
DCFDA Staining: Wash the cells with PBS and then add DCFDA (2',7'-dichlorofluorescin diacetate) solution (10 µM) for 30 minutes at 37°C.
-
Fluorescence Measurement: Measure the fluorescence intensity (Excitation: 485 nm, Emission: 535 nm).
-
Data Analysis: Normalize the fluorescence of treated cells to the control cells subjected to oxidative stress.
| Treatment | Peptide Conc. (µM) | Mean Fluorescence Intensity | Standard Deviation | % ROS Reduction |
| Untreated Control | 0 | 150 | 12 | N/A |
| H2O2 Control | 0 | 850 | 45 | 0 |
| Peptide + H2O2 | 10 | 620 | 30 | 32.9 |
| Peptide + H2O2 | 50 | 410 | 25 | 62.9 |
| Peptide + H2O2 | 100 | 280 | 20 | 81.4 |
Table 2: Example data for a cellular antioxidant assay.
This protocol assesses the peptide's ability to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7).
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and incubate for 24 hours.
-
Treatment: Pre-treat cells with various non-toxic concentrations of this compound for 1 hour.
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (no LPS) and a positive control (LPS only).
-
Nitrite Measurement: Collect the cell culture supernatant. Mix 50 µL of supernatant with 50 µL of Griess Reagent A and 50 µL of Griess Reagent B.
-
Absorbance Reading: After 10 minutes, measure the absorbance at 540 nm.
-
Data Analysis: Calculate the concentration of nitrite from a standard curve and express the inhibition of NO production as a percentage relative to the LPS-only control.
| Treatment | Peptide Conc. (µM) | Mean Absorbance (540 nm) | Standard Deviation | % NO Inhibition |
| Untreated Control | 0 | 0.05 | 0.01 | N/A |
| LPS Control | 0 | 0.85 | 0.06 | 0 |
| Peptide + LPS | 10 | 0.72 | 0.05 | 16.3 |
| Peptide + LPS | 50 | 0.45 | 0.04 | 50.0 |
| Peptide + LPS | 100 | 0.28 | 0.03 | 71.3 |
Table 3: Example data for an anti-inflammatory nitric oxide assay.
Tier 3 - Mechanistic Studies: Signaling Pathway Analysis
Should the Tier 2 assays indicate significant bioactivity, further investigation into the underlying molecular mechanisms is warranted. Bioactive peptides often exert their effects by modulating key cellular signaling pathways.[2][3]
Caption: Hypothesized signaling pathways modulated by this compound.
A common method to investigate these pathways is Western Blotting.
-
Cell Treatment and Lysis: Treat cells with this compound at an effective concentration for various time points (e.g., 15, 30, 60 minutes). After treatment, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies against total and phosphorylated forms of key signaling proteins (e.g., p-Akt, Akt, p-ERK, ERK, p-p38, p38, IκBα) overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels.
By following these detailed protocols, researchers can systematically evaluate the bioactivity of this compound and gain insights into its potential therapeutic applications.
References
- 1. Amino acid - Wikipedia [en.wikipedia.org]
- 2. Advances in the Regulatory Effects of Bioactive Peptides on Metabolic Signaling Pathways in Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Promotion of Cell Proliferation by Food-Derived Bioactive Peptides: Sources and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Ac-Val-Tyr-Lys-NH2 solubility and stability issues
Welcome to the technical support center for Ac-Val-Tyr-Lys-NH2. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the solubility and stability of this acetylated and amidated tetrapeptide.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: The solubility of a peptide is influenced by its amino acid composition, sequence, and modifications. This compound has both hydrophobic (Val, Tyr) and hydrophilic (Lys) residues. The N-terminal acetylation removes the positive charge at the N-terminus, while the C-terminal amidation neutralizes the negative charge of the C-terminal carboxyl group, which can impact solubility.[1] Generally, peptides with a mix of hydrophobic and hydrophilic residues can exhibit variable solubility. It is crucial to determine the net charge of the peptide to select an appropriate solvent.
To predict the solubility of this compound, we can estimate its net charge at a neutral pH of 7. The N-terminal acetyl group is neutral. Valine and Tyrosine have non-ionizable side chains at neutral pH. Lysine has a primary amine in its side chain with a pKa of ~10.5, so it will be protonated and have a +1 charge. The C-terminal amide is neutral. Therefore, the estimated net charge of the peptide at pH 7 is +1, making it a basic peptide.
For basic peptides, it is recommended to first try dissolving them in sterile, distilled water.[2] If solubility is limited, using a dilute acidic solution, such as 10% acetic acid, can improve dissolution.[3][4]
Q2: What are the expected stability issues with this compound?
A2: Peptide stability is a critical factor for experimental success and storage.[5] For this compound, potential stability issues include:
-
Hydrolysis: Peptide bonds can be susceptible to hydrolysis, especially at extreme pH values.
-
Oxidation: The tyrosine residue is susceptible to oxidation. This can be accelerated by exposure to light, heat, and certain metal ions.
-
Physical Instability: Peptides can be prone to aggregation and precipitation, particularly at high concentrations or near their isoelectric point.
The C-terminal amidation of this compound is known to enhance its stability by increasing resistance to carboxypeptidases.
Q3: How should I store this compound?
A3: To ensure the long-term stability of this compound, it is recommended to store the lyophilized powder at -20°C or -80°C. If you need to store the peptide in solution, it is best to prepare aliquots to avoid repeated freeze-thaw cycles, which can lead to degradation. For short-term storage of solutions, 2-8°C is acceptable, but for longer periods, -20°C or -80°C is recommended.
Troubleshooting Guides
Solubility Issues
Problem: The peptide does not dissolve in water.
-
Cause: The peptide may have significant hydrophobic character despite the presence of a lysine residue.
-
Solution:
-
pH Adjustment: Since the peptide is basic (net charge of +1 at pH 7), try dissolving it in a dilute acidic solution (e.g., 10% acetic acid or 0.1% trifluoroacetic acid).
-
Sonication: Brief sonication can help to break up aggregates and improve dissolution. It is recommended to chill the sample on ice between sonication bursts to prevent heating.
-
Organic Solvents: If aqueous solutions fail, you can try dissolving the peptide in a small amount of an organic solvent like DMSO, DMF, or acetonitrile, and then slowly add the aqueous buffer to the desired concentration. Always test a small amount of the peptide first.
-
Problem: The peptide precipitates when added to my aqueous buffer.
-
Cause: The solubility limit of the peptide in the final buffer has been exceeded. This is common when diluting a stock solution from an organic solvent into an aqueous buffer.
-
Solution:
-
Slow Dilution: Add the peptide stock solution dropwise to the vigorously stirring aqueous buffer.
-
Lower Concentration: The final concentration may be too high. Try preparing a more dilute solution.
-
Co-solvents: Consider if a small percentage of the organic solvent can be tolerated in your final experimental setup to maintain solubility.
-
Stability Issues
Problem: I am observing degradation of the peptide in my experiments.
-
Cause: The peptide may be degrading due to enzymatic activity, pH instability, or oxidation.
-
Solution:
-
Protease Inhibitors: If working with biological samples, consider adding protease inhibitors to your buffers.
-
Buffer Selection: Ensure the pH of your buffer is compatible with the peptide's stability. Avoid extreme pH values unless necessary.
-
Antioxidants: If oxidation of tyrosine is suspected, consider adding antioxidants like DTT, although compatibility with your assay should be verified.
-
Light Protection: Protect the peptide solution from light, especially during long incubations.
-
Data Presentation
While specific experimental data for this compound is not publicly available, the following tables provide an overview of the expected properties and recommended handling conditions.
Table 1: Physicochemical Properties of this compound
| Property | Estimated Value | Rationale |
| Molecular Formula | C30H49N7O7 | Based on the amino acid sequence and modifications. |
| Molecular Weight | 635.76 g/mol | Calculated from the molecular formula. |
| Net Charge at pH 7 | +1 | Lysine side chain (+1), N-terminal acetyl (0), C-terminal amide (0). |
| Isoelectric Point (pI) | Basic | Due to the net positive charge from the lysine residue. |
| Hydrophobicity | Moderate | Contains both hydrophobic (Val, Tyr) and hydrophilic (Lys) residues. |
Table 2: Recommended Solvents for this compound
| Solvent | Recommended Use | Procedure |
| Sterile, Distilled Water | Initial attempt | Dissolve directly. |
| 10% Acetic Acid | For improved solubility | Dissolve in the acidic solution, then dilute with buffer if needed. |
| DMSO / DMF | For highly insoluble peptides | Prepare a concentrated stock, then slowly dilute into aqueous buffer. |
Experimental Protocols
Protocol 1: General Peptide Solubilization
-
Allow the lyophilized peptide to equilibrate to room temperature in a desiccator before opening the vial.
-
Weigh a small, accurately measured amount of the peptide.
-
Add the desired solvent (e.g., sterile water or 10% acetic acid) to the peptide.
-
Vortex briefly to mix.
-
If the peptide does not fully dissolve, sonicate the solution in a water bath for 10-20 seconds. Repeat if necessary, cooling on ice between sonications.
-
Once dissolved, the peptide solution can be used directly or further diluted.
Protocol 2: Stability Assessment by RP-HPLC
-
Preparation of Stock Solution: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in an appropriate solvent.
-
Incubation Conditions: Aliquot the stock solution into different buffers (e.g., pH 5, 7, and 9) and store at various temperatures (e.g., 4°C, 25°C, and 40°C).
-
Time Points: At specified time points (e.g., 0, 24, 48, and 72 hours), take a sample from each condition.
-
RP-HPLC Analysis: Analyze the samples using a reverse-phase high-performance liquid chromatography (RP-HPLC) system.
-
Column: C18 column
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Gradient: A suitable gradient from low to high percentage of Mobile Phase B.
-
Detection: UV detector at 220 nm and 280 nm (for tyrosine).
-
-
Data Analysis: Quantify the peak area of the intact peptide at each time point to determine the percentage of degradation.
Visualizations
Signaling Pathways and Workflows
Caption: Troubleshooting workflow for dissolving this compound.
Caption: General workflow for assessing peptide stability using RP-HPLC.
Caption: Hypothetical signaling pathway for this compound (Example).
References
Technical Support Center: Optimizing Ac-Val-Tyr-Lys-NH2 Synthesis
Welcome to the technical support center for the synthesis of Ac-Val-Tyr-Lys-NH2. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the synthesis of this acetylated tetrapeptide amide. Here you will find answers to frequently asked questions and detailed guides to overcome common experimental hurdles.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and efficient method for synthesizing this compound is Solid-Phase Peptide Synthesis (SPPS) using Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) chemistry.[1][2] This approach involves assembling the peptide chain step-by-step on an insoluble polymer resin, which simplifies the purification process as excess reagents and byproducts are removed by simple filtration and washing.[3]
Q2: I am experiencing a significantly low yield of my final product. What are the likely causes?
A2: Low yield in SPPS can be attributed to several factors throughout the synthesis process. The most common issues include:
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Incomplete Fmoc-deprotection: Failure to completely remove the Fmoc protecting group from the N-terminus of the growing peptide chain will prevent the subsequent amino acid from being added, leading to truncated sequences.[4]
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Poor coupling efficiency: An incomplete reaction between the activated amino acid and the free N-terminus of the peptide-resin results in deletion sequences. This is often a challenge with sterically hindered amino acids.[4]
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Peptide aggregation: The growing peptide chain can form secondary structures on the resin, which hinders the access of reagents and leads to incomplete reactions.
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Premature cleavage from the resin: The linkage between the peptide and the resin might be too acid-labile, causing the peptide to detach prematurely during synthesis steps.
Q3: How can I monitor the completion of the coupling and deprotection steps?
A3: Several qualitative and quantitative methods can be employed:
-
Kaiser Test (Ninhydrin Test): This is a common colorimetric test to detect free primary amines on the resin. A blue color indicates an incomplete coupling reaction. After a successful coupling, the test should be negative (yellow/colorless). Conversely, after deprotection, a positive blue result confirms the presence of the free N-terminal amine.
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UV-Vis Spectroscopy: The cleavage of the Fmoc group releases a dibenzofulvene-piperidine adduct, which has a strong UV absorbance. By monitoring the UV absorbance of the deprotection solution, you can quantify the amount of Fmoc group removed and ensure the reaction has gone to completion.
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Test Cleavage and Mass Spectrometry (MS): A small amount of the peptide-resin can be cleaved, and the resulting peptide analyzed by MS. This provides direct evidence of the peptide's molecular weight and can help identify any deletion or truncated sequences.
Q4: What are some specific challenges associated with the amino acids in this compound?
A4: The sequence Val-Tyr-Lys presents some specific considerations:
-
Valine (Val): As a β-branched and sterically hindered amino acid, valine can be difficult to couple efficiently. Longer coupling times or the use of more potent coupling reagents may be necessary.
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Tyrosine (Tyr): The hydroxyl group on the tyrosine side chain is nucleophilic and requires protection (e.g., with a tBu group) to prevent side reactions like O-acylation. During cleavage, the aromatic ring is susceptible to alkylation by carbocations generated from protecting groups, necessitating the use of scavengers.
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Lysine (Lys): The primary amine on the lysine side chain is highly reactive and must be protected (e.g., with a Boc group) to prevent branching of the peptide chain.
Q5: What is the purpose of the N-terminal acetylation and C-terminal amidation?
A5:
-
N-terminal Acetylation: The acetyl group (Ac) is introduced at the N-terminus to mimic post-translational modifications found in natural proteins and can also increase the peptide's stability against degradation by aminopeptidases.
-
C-terminal Amidation: The amide group (-NH2) at the C-terminus removes the negative charge of the carboxylate group, which can enhance the peptide's biological activity and stability by mimicking the structure of native peptides and proteins.
Troubleshooting Guides
Issue 1: Low Coupling Efficiency
| Symptom | Probable Cause(s) | Recommended Solution(s) |
| Positive Kaiser test after coupling. | 1. Steric hindrance from the amino acid (e.g., Valine). 2. Peptide aggregation on the resin. 3. Inefficient coupling reagent or conditions. | 1. Double Couple: Repeat the coupling step with fresh reagents. 2. Increase Reagent Concentration: Use a higher concentration of the amino acid and coupling reagents (e.g., 0.5 M). 3. Change Coupling Reagent: Switch to a more efficient coupling reagent such as HATU, HCTU, or COMU. 4. Incorporate Additives: Add racemization-suppressing agents like HOBt or HOAt. 5. Disrupt Aggregation: Use solvents known to disrupt secondary structures, such as NMP or a mixture of DMF with DMSO. |
| Mass spectrometry of the crude product shows significant peaks corresponding to deletion sequences. | Incomplete reaction between the activated amino acid and the N-terminus of the peptide-resin. | Implement the solutions listed above. Consider using a capping step with acetic anhydride after coupling to block any unreacted N-termini, preventing them from reacting in subsequent cycles. |
Issue 2: Incomplete Fmoc-Deprotection
| Symptom | Probable Cause(s) | Recommended Solution(s) |
| Negative or weak Kaiser test result after the deprotection step. | 1. Degraded deprotection reagent (e.g., piperidine). 2. Insufficient deprotection time. 3. Peptide aggregation hindering reagent access. | 1. Use Fresh Reagent: Always use fresh, high-quality 20% piperidine in DMF. 2. Increase Deprotection Time: Extend the deprotection time or perform a second deprotection step. 3. Improve Solvation: Use solvents that disrupt aggregation, such as NMP. |
| Mass spectrometry shows a high prevalence of truncated peptide sequences. | Failure to remove the Fmoc group, preventing further chain elongation. | Ensure complete deprotection by monitoring with UV-Vis spectroscopy or performing a colorimetric test. |
Issue 3: Side Reactions During Cleavage
| Symptom | Probable Cause(s) | Recommended Solution(s) |
| HPLC of crude product shows multiple, difficult-to-separate peaks. | 1. Incomplete removal of side-chain protecting groups. 2. Re-attachment of protecting groups to sensitive residues (e.g., Tyr). | 1. Optimize Cleavage Cocktail: Ensure the cleavage cocktail contains appropriate scavengers. For a peptide containing Tyr and Lys, a common cocktail is TFA/TIS/H2O (95:2.5:2.5). Triisopropylsilane (TIS) is a carbocation scavenger. 2. Adjust Cleavage Time: Ensure sufficient cleavage time (typically 1-3 hours) for complete deprotection. 3. Use Cold Ether Precipitation: Precipitate the cleaved peptide in cold diethyl ether to minimize side reactions. |
| Mass spectrometry indicates unexpected modifications to the peptide. | Alkylation or oxidation of sensitive amino acids. | Use a scavenger cocktail tailored to the amino acid composition. For peptides with sensitive residues, consider bubbling nitrogen through the solution during cleavage to prevent oxidation. |
Experimental Protocols
Standard Fmoc-SPPS Cycle for this compound
This protocol outlines a single cycle for the addition of one amino acid to the growing peptide chain on a Rink Amide resin.
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30-60 minutes.
-
Fmoc-Deprotection:
-
Treat the resin with a solution of 20% piperidine in DMF for 5-10 minutes.
-
Drain the solution and repeat the treatment for another 10-15 minutes.
-
Wash the resin thoroughly with DMF (5-7 times) to remove piperidine and the cleaved Fmoc-adduct.
-
-
Amino Acid Coupling:
-
Prepare a solution of the Fmoc-protected amino acid (3-5 equivalents), a coupling reagent like HATU (3-5 equivalents), and a base such as DIPEA (6-10 equivalents) in DMF.
-
Add the coupling solution to the resin and agitate for 1-2 hours. For difficult couplings like Valine, extend the time or perform a double coupling.
-
Perform a Kaiser test to confirm the completion of the reaction.
-
-
Washing: Wash the resin with DMF (3-5 times) followed by DCM (3-5 times) to remove excess reagents.
-
Repeat: Repeat steps 2-4 for each subsequent amino acid in the sequence (Lys, Tyr, Val).
-
N-terminal Acetylation:
-
After the final Fmoc deprotection (of Valine), treat the resin with a solution of acetic anhydride (10 eq) and DIPEA (10 eq) in DMF for 30 minutes.
-
Wash the resin with DMF and DCM.
-
-
Cleavage and Deprotection:
-
Wash the peptide-resin with DCM and dry it under vacuum.
-
Prepare a cleavage cocktail of Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (H₂O) in a ratio of 95:2.5:2.5 (v/v/v).
-
Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
-
Peptide Precipitation and Purification:
-
Precipitate the peptide from the filtrate by adding cold diethyl ether.
-
Centrifuge to pellet the crude peptide, wash with cold ether, and dry under vacuum.
-
Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Visualizations
Caption: General workflow for the Solid-Phase Peptide Synthesis (SPPS) of this compound.
Caption: Troubleshooting decision tree for addressing low peptide synthesis yield.
References
Ac-Val-Tyr-Lys-NH2 off-target effects and toxicity
This technical support center provides guidance for researchers, scientists, and drug development professionals working with the peptide Ac-Val-Tyr-Lys-NH2. As there is limited publicly available information on the specific off-target effects and toxicity of this peptide, this guide offers general troubleshooting advice, frequently asked questions, and recommended experimental protocols to characterize novel peptides.
Frequently Asked Questions (FAQs)
Q1: What are the known off-target effects of this compound?
A1: Currently, there is no specific, publicly available data detailing the off-target effects of the tetrapeptide this compound. The biological activity and potential for off-target interactions of a novel peptide sequence like this would need to be determined through systematic experimental evaluation.
Q2: What is the known toxicity profile of this compound?
A2: Similar to off-target effects, the toxicity profile of this compound has not been specifically documented in publicly accessible literature. Toxicity studies, including cytotoxicity assays and in vivo safety assessments, would be required to establish its safety profile.
Q3: My peptide is showing unexpected results in my assay. What could be the cause?
A3: Unexpected results can arise from several factors when working with peptides. Consider the following:
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Peptide Purity and Integrity: Verify the purity and correct mass of your peptide stock using techniques like HPLC and mass spectrometry.
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Solubility Issues: The peptide may not be fully soluble in your assay buffer, leading to lower effective concentrations. See the troubleshooting guide below for solubility testing.
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Peptide Stability: The peptide may be degrading in your experimental conditions (e.g., due to proteases in cell culture media).
-
Assay Interference: The peptide itself might interfere with the assay technology (e.g., autofluorescence, reaction with detection reagents).
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Off-target Biological Effects: The peptide could be interacting with other cellular components, leading to the observed phenotype.
Q4: How can I predict potential off-target interactions of this compound?
A4: While experimental validation is crucial, you can form initial hypotheses based on the peptide's sequence:
-
Tyrosine (Tyr): The presence of a tyrosine residue suggests potential interaction with tyrosine kinases or phosphatases. It could act as a substrate or an inhibitor.
-
Lysine (Lys): Lysine is a positively charged amino acid at physiological pH, which could lead to non-specific interactions with negatively charged molecules like nucleic acids or phospholipids. It is also a site for post-translational modifications.
-
Valine (Val): As a hydrophobic amino acid, valine may contribute to interactions with hydrophobic pockets of proteins.
Troubleshooting Guide
| Issue | Recommended Troubleshooting Steps |
| Poor Peptide Solubility | 1. Check the peptide's physicochemical properties: Calculate the grand average of hydropathicity (GRAVY) and theoretical pI. A positive GRAVY score indicates hydrophobicity. 2. Test a range of solvents: Start with sterile distilled water. If solubility is low, try solvents like DMSO, DMF, or acetonitrile. For basic peptides (containing Lys), acidic buffers may help. For acidic peptides, basic buffers may be more suitable. 3. Use sonication: Gentle sonication can help dissolve stubborn peptides. |
| Inconsistent Assay Results | 1. Prepare fresh peptide stocks: Avoid repeated freeze-thaw cycles. Aliquot peptide solutions and store them at -20°C or -80°C. 2. Confirm peptide concentration: Use a quantitative amino acid analysis or a spectrophotometric method (if the peptide contains chromophores like Tyr) to verify the concentration of your stock solution. 3. Include proper controls: Use a scrambled peptide sequence as a negative control to ensure the observed effects are sequence-specific. |
| High Background Signal | 1. Assess for assay interference: Run controls with the peptide in the absence of the biological target to see if it directly affects the detection method. 2. Optimize blocking steps: In immunoassays, ensure that blocking buffers are effective in preventing non-specific binding. |
Experimental Protocols for Characterization
Below are generalized protocols to assess the off-target effects and toxicity of a novel peptide like this compound.
Protocol 1: In Vitro Cytotoxicity Assay
This protocol outlines a common method to assess the direct toxicity of a peptide on cultured cells.
Caption: Workflow for an in vitro cytotoxicity assay.
Methodology:
-
Cell Seeding: Plate a cell line of interest (e.g., HEK293, HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Peptide Preparation: Prepare a 2x concentrated stock of this compound and create a serial dilution series in the appropriate cell culture medium.
-
Treatment: Remove the old medium from the cells and add the peptide dilutions. Include a vehicle control (the solvent used to dissolve the peptide) and a positive control for cytotoxicity (e.g., staurosporine).
-
Incubation: Incubate the plate for a defined period (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.
-
Viability Assessment: Add a viability reagent such as MTT or PrestoBlue to each well and incubate according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or fluorescence using a plate reader.
-
Analysis: Normalize the data to the vehicle control and plot the cell viability against the peptide concentration to determine the IC50 value.
Protocol 2: Kinase Inhibitor Screening
Given the presence of a tyrosine residue, it is prudent to screen the peptide against a panel of kinases.
Caption: Workflow for a kinase inhibitor screening assay.
Methodology:
-
Assay Preparation: Use a commercial kinase profiling service or an in-house assay kit (e.g., ADP-Glo).
-
Reaction Setup: In a multi-well plate, combine the kinase, its specific substrate, and ATP.
-
Compound Addition: Add this compound at a fixed concentration (e.g., 10 µM). Include a positive control inhibitor and a DMSO vehicle control.
-
Kinase Reaction: Incubate the plate to allow the phosphorylation reaction to proceed.
-
Detection: Stop the reaction and add the detection reagent. This reagent typically measures the amount of ADP produced, which is proportional to kinase activity.
-
Data Acquisition: Measure the signal (e.g., luminescence) on a plate reader.
-
Analysis: Calculate the percent inhibition of kinase activity by the peptide relative to the controls.
Potential Signaling Pathway Interaction
The presence of Tyr and Lys suggests that this compound could potentially interfere with signaling pathways involving protein phosphorylation and ubiquitination. Below is a hypothetical diagram of how such a peptide might exert off-target effects on a generic receptor tyrosine kinase (RTK) pathway.
Caption: Hypothetical off-target interactions with an RTK pathway.
This diagram illustrates potential points of interference:
-
RTK Inhibition: The peptide could directly inhibit the kinase activity of the RTK.
-
SH2 Domain Binding: The phosphorylated tyrosine on the RTK is a docking site for SH2 domain-containing proteins. The peptide's Tyr residue could compete for this binding.
-
Ubiquitination Interference: The Lys residue in the peptide could interfere with the ubiquitination of the receptor, a process that regulates its degradation.
Technical Support Center: Improving Ac-Val-Tyr-Lys-NH2 Binding Specificity
Welcome to the technical support center for researchers working with the tetrapeptide Ac-Val-Tyr-Lys-NH2. This resource provides troubleshooting guides and frequently asked questions to help you address challenges related to its binding specificity in your experiments. While specific binding partners for this compound are not extensively documented in publicly available literature, the principles and techniques outlined here are broadly applicable for enhancing the specificity of short peptides.
Troubleshooting Guide
This guide addresses common issues encountered during the characterization of peptide binding and provides actionable steps for resolution.
Question: My this compound peptide shows significant off-target binding in my initial screens. How can I reduce this?
Answer: High off-target binding is a common challenge with short, flexible peptides. Here are several strategies to address this:
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Increase Assay Stringency: Modify your binding assay conditions. Increasing the salt concentration or adding a non-ionic detergent (e.g., Tween-20) to your buffers can disrupt weak, non-specific interactions.
-
Introduce Negative Controls: Use a scrambled version of your peptide (e.g., Ac-Tyr-Lys-Val-NH2) or a peptide with a similar composition but known to be inactive in your system. This will help you differentiate between specific binding and general "stickiness."
-
Competitive Binding Assays: Perform a competitive binding experiment where you measure the displacement of your labeled peptide by an unlabeled version. A specific interaction should show a dose-dependent displacement.
-
Systematic Modification of the Peptide: Consider an alanine scan, where each residue of your peptide is systematically replaced with alanine to identify key residues for binding. This can reveal which positions are critical for the desired interaction and which might be contributing to off-target effects.
Question: I have identified a potential binding partner, but the affinity is low. How can I improve binding affinity while maintaining or improving specificity?
Answer: Low affinity can sometimes be linked to a lack of specificity. Improving affinity often involves optimizing the peptide's interaction with the target's binding pocket.
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Peptide Analogs: Synthesize and test analogs of this compound with substitutions at each position. For example, replacing Valine with other hydrophobic residues like Leucine or Isoleucine could improve packing in a hydrophobic pocket.[1] The positively charged Lysine is likely crucial for electrostatic interactions, so consider substituting it with another basic amino acid like Arginine to see if the geometry of the guanidinium group is a better fit.[1][2]
-
Incorporate Non-Natural Amino Acids: Introducing non-natural amino acids can provide novel side-chain functionalities and conformational constraints that may enhance binding.
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Computational Modeling: Use computational tools to model the interaction between your peptide and its putative target.[3][4] This can help predict which modifications are most likely to improve affinity and specificity. Docking simulations can reveal key contact points and suggest modifications to enhance these interactions.
Question: How do I choose the right assay to measure the binding affinity and specificity of my peptide?
Answer: The choice of assay depends on your specific research question, the nature of your target, and the required throughput. Several robust methods are available:
-
Surface Plasmon Resonance (SPR): This technique allows for real-time, label-free detection of binding events, providing kinetic data (on- and off-rates) in addition to affinity (KD).
-
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes associated with binding, providing a complete thermodynamic profile of the interaction (KD, stoichiometry, enthalpy, and entropy).
-
Enzyme-Linked Immunosorbent Assay (ELISA): This is a high-throughput method that can be adapted for competitive binding assays to determine relative binding affinities.
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Pull-down Assays: These are useful for identifying or confirming binding partners from a complex mixture of proteins.
Here is a summary of common binding assays:
| Assay Technique | Measures | Throughput | Key Advantages |
| Surface Plasmon Resonance (SPR) | Affinity (KD), Kinetics (ka, kd) | Medium | Real-time, label-free |
| Isothermal Titration Calorimetry (ITC) | Affinity (KD), Stoichiometry (n), Enthalpy (ΔH), Entropy (ΔS) | Low | Direct measurement of binding thermodynamics |
| ELISA | Relative Affinity (IC50) | High | High throughput, versatile |
| Pull-Down Assay | Binding Partners | Low | Identifies interaction partners in a complex mixture |
Frequently Asked Questions (FAQs)
Q1: What are the key structural features of this compound that might influence its binding specificity?
A1: The binding properties of this compound are determined by the physicochemical properties of its constituent amino acids:
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N-terminal Acetylation (Ac): The acetylation of the N-terminus removes the positive charge, which can influence electrostatic interactions and may increase metabolic stability.
-
Valine (Val): A hydrophobic, nonpolar amino acid. Its side chain likely participates in hydrophobic interactions within a binding pocket.
-
Tyrosine (Tyr): An aromatic amino acid with a hydroxyl group. It can participate in hydrophobic stacking, hydrogen bonding, and cation-pi interactions. The hydroxyl group can be a key hydrogen bond donor or acceptor.
-
Lysine (Lys): A positively charged (basic) amino acid at physiological pH. It is often critical for electrostatic interactions with negatively charged residues (e.g., Aspartate or Glutamate) on a target protein.
-
C-terminal Amidation (NH2): The amidation of the C-terminus removes the negative charge of the carboxyl group, which can alter the peptide's overall charge and its interaction with the target.
Q2: How can I systematically modify this compound to create a library of peptides for specificity screening?
A2: A powerful approach is to create a peptide library where each position is systematically varied. For a tetrapeptide, this is highly feasible.
-
Alanine Scanning: As a first step, replace each residue one by one with Alanine. This helps to identify "hot spots" – residues critical for binding.
-
Positional Scanning: For each position, create a set of peptides where that residue is replaced by a representative set of other amino acids (e.g., other hydrophobic, polar, acidic, or basic residues).
-
Library Design Guided by Computation: If a structure of the target is available, computational methods can predict which substitutions are likely to be beneficial, enriching your library with promising candidates.
Q3: What are some common pitfalls when interpreting peptide binding data?
A3: It is crucial to be aware of potential artifacts in binding experiments:
-
Non-Specific Binding: Peptides can non-specifically adhere to surfaces or other proteins, especially if they are hydrophobic or highly charged. Always include appropriate controls, such as a scrambled peptide and testing in the presence of a carrier protein like BSA.
-
Peptide Aggregation: At high concentrations, peptides can aggregate, leading to complex binding kinetics and inaccurate affinity measurements. Check for aggregation using techniques like dynamic light scattering.
-
Incorrectly Determined Peptide Concentration: Accurate quantification of the peptide stock solution is essential for accurate affinity determination.
Experimental Protocols
Protocol 1: Surface Plasmon Resonance (SPR) for Affinity and Kinetics Measurement
-
Immobilization of the Target Protein:
-
Covalently immobilize the purified target protein onto a sensor chip (e.g., a CM5 chip) using standard amine coupling chemistry.
-
Activate the carboxymethylated dextran surface with a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
Inject the target protein in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 4.5) to promote pre-concentration.
-
Deactivate any remaining active esters with an injection of ethanolamine-HCl.
-
A reference flow cell should be prepared in the same way but without the target protein to subtract non-specific binding and bulk refractive index changes.
-
-
Binding Analysis:
-
Prepare a series of dilutions of the this compound peptide in a suitable running buffer (e.g., HBS-EP+).
-
Inject the peptide solutions over the target and reference flow cells at a constant flow rate.
-
Monitor the change in the SPR signal (response units, RU) over time to generate sensorgrams for both an association and a dissociation phase.
-
After each injection, regenerate the sensor surface with a pulse of a suitable regeneration solution (e.g., low pH glycine or high salt) to remove the bound peptide.
-
-
Data Analysis:
-
Subtract the reference flow cell data from the active flow cell data.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., a 1:1 Langmuir binding model) using the instrument's analysis software.
-
This will yield the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).
-
Protocol 2: Isothermal Titration Calorimetry (ITC) for Thermodynamic Characterization
-
Sample Preparation:
-
Dialyze both the target protein and the this compound peptide extensively against the same buffer (e.g., 20 mM phosphate, 150 mM NaCl, pH 7.4) to minimize buffer mismatch effects.
-
Determine the concentration of the protein and peptide accurately.
-
Degas both solutions before loading them into the calorimeter to prevent air bubbles.
-
-
ITC Experiment:
-
Load the target protein into the sample cell of the calorimeter.
-
Load the peptide solution into the injection syringe. The peptide concentration should typically be 10-20 times that of the protein.
-
Set the experimental parameters, including the cell temperature, stirring speed, injection volume, and spacing between injections.
-
Perform a series of injections of the peptide into the protein solution, measuring the heat change after each injection.
-
-
Data Analysis:
-
Integrate the heat-change peaks for each injection.
-
Plot the heat change per mole of injectant against the molar ratio of peptide to protein.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site binding model) to determine the binding affinity (KD), stoichiometry (n), and enthalpy of binding (ΔH). The entropy (ΔS) can then be calculated.
-
Visualizations
Caption: Workflow for improving peptide binding specificity.
Caption: Hypothetical signaling pathway inhibited by this compound.
Caption: Logic diagram for troubleshooting off-target binding.
References
- 1. Amino acid - Wikipedia [en.wikipedia.org]
- 2. Sensing Properties of NH2-MIL-101 Series for Specific Amino Acids via Turn-On Fluorescence - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Exploring Protein-Peptide Binding Specificity through Computational Peptide Screening | PLOS Computational Biology [journals.plos.org]
Technical Support Center: Troubleshooting In Vitro Assays for BACE1 Inhibitor Peptides
This technical support center provides guidance for researchers, scientists, and drug development professionals utilizing peptide inhibitors against Beta-secretase 1 (BACE1), a key therapeutic target in Alzheimer's disease research. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during in vitro assays.
Frequently Asked Questions (FAQs)
Q1: My peptide inhibitor shows no or low activity in the BACE1 enzymatic assay.
A1: Several factors could contribute to a lack of inhibitory activity. First, verify the integrity and purity of your peptide. Degradation or impurities can significantly impact activity.[1] Ensure proper storage conditions, typically at -20°C or -80°C, and avoid repeated freeze-thaw cycles.[2] Second, confirm the peptide's solubility in the assay buffer; insoluble peptides will not effectively interact with the enzyme.[2] It may be necessary to dissolve the peptide in a small amount of a suitable solvent like DMSO before diluting it in the assay buffer.[3] Finally, re-evaluate the inhibitor design, as the amino acid sequence is critical for binding to the BACE1 active site.[4]
Q2: I'm observing high variability in my IC50 values between experiments.
A2: High variability in IC50 values can stem from several sources. Inconsistent reagent preparation, particularly of the enzyme and substrate solutions, is a common culprit. Prepare fresh dilutions for each experiment and ensure accurate pipetting. Variations in incubation times and temperatures can also affect enzyme kinetics and, consequently, inhibitor potency measurements. Additionally, the final concentration of DMSO or other solvents in the assay wells should be kept consistent across all samples, as it can influence enzyme activity.
Q3: My positive control inhibitor is not showing the expected level of inhibition.
A3: If a known BACE1 inhibitor is not performing as expected, it could indicate a problem with the assay setup itself. First, check the activity of the BACE1 enzyme. Enzyme activity can diminish over time, especially with improper storage. It's also important to verify the concentration and integrity of the FRET substrate, as it is light-sensitive and can degrade. Ensure that the fluorescence plate reader settings (excitation and emission wavelengths) are appropriate for the specific FRET pair used in the substrate.
Q4: I'm seeing a decrease in inhibitor efficacy over time in my cell-based assay.
A4: A decline in inhibitor effectiveness in a cellular context can be due to a compensatory cellular response. Some studies have shown that BACE1 inhibitors can paradoxically lead to an increase in BACE1 protein levels by extending the protein's half-life. This elevation in enzyme concentration can eventually overcome the inhibitor's effect. To investigate this, you can perform a Western blot to assess BACE1 protein levels in treated versus untreated cells over time.
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| No or Low Inhibition | Peptide degradation or impurity. | Verify peptide purity via HPLC and mass spectrometry. Ensure proper storage at -20°C or below and avoid multiple freeze-thaw cycles. |
| Poor peptide solubility. | Test peptide solubility in the assay buffer. A small amount of DMSO can be used for initial dissolution, followed by dilution in assay buffer. | |
| Inactive enzyme or substrate. | Confirm the activity of the BACE1 enzyme with a control substrate. Check the expiration date and storage of both enzyme and substrate. | |
| High Variability in IC50 Values | Inconsistent reagent concentrations. | Prepare fresh serial dilutions of the inhibitor for each experiment. Use calibrated pipettes and ensure thorough mixing. |
| Fluctuations in assay conditions. | Maintain consistent incubation times and temperatures. Use a temperature-controlled plate reader if possible. | |
| Solvent effects. | Ensure the final concentration of any solvent (e.g., DMSO) is the same in all wells, including controls. | |
| Unexpected Results in Cell-Based Assays | Cellular compensation mechanisms. | Monitor BACE1 protein levels by Western blot to check for inhibitor-induced stabilization and upregulation. |
| Low cell permeability of the peptide. | Consider modifying the peptide to enhance cell penetration, for example, by conjugation to a cell-penetrating peptide like TAT. | |
| Cytotoxicity of the inhibitor. | Perform a cell viability assay (e.g., MTT or LDH assay) to ensure the observed effects are not due to cell death. |
Quantitative Data: BACE1 Inhibitor Peptides
The following table summarizes the in vitro inhibitory activity of several representative BACE1 inhibitor peptides.
| Inhibitor | Sequence/Description | IC50 (nM) | Assay Type |
| KMI-446 | Substrate transition-state analogue | 26 | Enzymatic |
| Peptide 13 | P4 D-amino acid substitution | Potent, comparable to KMI-446 | Enzymatic |
| Peptide 15 | P4 D-amino acid substitution | Potent, comparable to KMI-446 | Enzymatic |
| Designed Peptide | Based on Merluccius productus sequence | Ki = 94 | Enzymatic |
| Compound 15 | Iso-butyric-GPA-allyl | 50 | Enzymatic |
| Compound 25 | Cbz-GPA-cinnamyl | Similar to Calbiochem IV (20 nM) | Enzymatic |
Experimental Protocols
BACE1 Enzymatic Activity Assay (FRET-based)
This protocol outlines the steps for determining the inhibitory activity of test compounds against recombinant human BACE1 using a Fluorescence Resonance Energy Transfer (FRET) substrate.
Materials:
-
Recombinant Human BACE1 Enzyme
-
BACE1 FRET Substrate (e.g., Rh-EVNLDAEFK-Quencher)
-
BACE1 Assay Buffer (e.g., 50 mM Sodium Acetate, pH 4.5)
-
Test compounds (peptide inhibitors)
-
Positive control inhibitor (e.g., a known BACE1 inhibitor)
-
Dimethyl Sulfoxide (DMSO) for compound dilution
-
96-well black, flat-bottom microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare serial dilutions of the test compounds and the positive control inhibitor in BACE1 Assay Buffer. The final DMSO concentration should not exceed 1%.
-
Dilute the BACE1 enzyme to the desired working concentration in ice-cold BACE1 Assay Buffer.
-
Dilute the BACE1 FRET substrate to the working concentration in BACE1 Assay Buffer. Protect the substrate solution from light.
-
-
Assay Plate Setup:
-
Add 10 µL of the diluted test compounds or controls to the appropriate wells of the 96-well plate.
-
For the 100% activity control, add 10 µL of assay buffer with the same final DMSO concentration as the test wells.
-
For the blank (no enzyme) control, add 20 µL of assay buffer.
-
-
Enzyme Addition and Pre-incubation:
-
Add 10 µL of the diluted BACE1 enzyme solution to all wells except the blank.
-
Gently mix the plate and pre-incubate for 15 minutes at 37°C to allow the inhibitors to bind to the enzyme.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding 10 µL of the diluted BACE1 FRET substrate to all wells.
-
Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.
-
Measure the fluorescence intensity kinetically for 30-60 minutes, with readings every 1-2 minutes. Use excitation and emission wavelengths appropriate for the FRET substrate (e.g., Ex/Em = 545/585 nm for a rhodamine-based substrate).
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve) for each well.
-
Subtract the rate of the blank from all other wells.
-
Determine the percent inhibition for each inhibitor concentration relative to the 100% activity control.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
-
Visualizations
Caption: Amyloidogenic processing of APP by BACE1 and γ-secretase.
Caption: Workflow for a BACE1 enzymatic FRET assay.
References
- 1. BACE1 Inhibitor Peptides: Can an Infinitely Small kcat Value Turn the Substrate of an Enzyme into Its Inhibitor? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. benchchem.com [benchchem.com]
- 4. Frontiers | Design, in silico and pharmacological evaluation of a peptide inhibitor of BACE-1 [frontiersin.org]
Technical Support Center: Ac-Val-Tyr-Lys-NH2 Aggregation and Prevention
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the peptide Ac-Val-Tyr-Lys-NH2. The information addresses common issues related to peptide aggregation and offers preventative strategies.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears cloudy or has visible precipitates. What is happening?
A1: Cloudiness or precipitation is a strong indicator of peptide aggregation. This compound contains both hydrophobic (Valine) and aromatic (Tyrosine) residues, which can promote self-assembly into larger, insoluble structures. The positively charged Lysine residue can influence this process depending on the solution's pH and ionic strength.
Q2: What are the primary drivers of this compound aggregation?
A2: The aggregation of this peptide is likely driven by a combination of factors:
-
Hydrophobic Interactions: The Valine residue contributes to the hydrophobic collapse that can initiate aggregation.
-
π-π Stacking: The aromatic ring of the Tyrosine residue can engage in π-π stacking interactions between peptide molecules, which is a significant driver for the assembly of many peptides.[1]
-
Hydrogen Bonding: The peptide backbone can form intermolecular hydrogen bonds, leading to the formation of β-sheet structures, a hallmark of many amyloid fibrils.[2][3]
-
Electrostatic Interactions: The net charge of the peptide, primarily influenced by the Lysine residue and the solution pH, plays a critical role. At pH values where the net positive charge is reduced, aggregation may be more favorable.[2]
Q3: How can I prevent the aggregation of my this compound stock solution?
A3: To maintain the peptide in its monomeric state, consider the following preventative measures:
-
Proper Dissolution: For initial solubilization of the lyophilized peptide, it is recommended to use a solvent like 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) to break down any pre-existing aggregates. After dissolving, the HFIP should be evaporated, and the peptide reconstituted in the desired buffer.[4]
-
pH Control: Maintain the solution at a pH where the peptide has a high net positive charge. For this compound, a slightly acidic pH (e.g., pH 4-6) should ensure the Lysine side chain is protonated, which can help prevent aggregation through electrostatic repulsion.
-
Low Concentration: Store the peptide at the lowest feasible concentration for your experimental needs.
-
Low Temperature: Store stock solutions at -20°C or -80°C. For daily use, keep the solution on ice.
Troubleshooting Guides
Issue 1: Inconsistent results in bioassays.
This could be due to the presence of soluble oligomers or larger aggregates which may have different biological activities than the monomeric peptide.
Troubleshooting Steps:
-
Characterize Peptide Stock: Before conducting bioassays, assess the aggregation state of your peptide solution using techniques like Dynamic Light Scattering (DLS) to check for the presence of larger species.
-
Disaggregate the Peptide: If aggregates are detected, consider disaggregating the stock solution using the HFIP treatment described in the FAQs.
-
Filter the Solution: For immediate use, you can try filtering the peptide solution through a 0.22 µm filter to remove larger aggregates. However, be aware that smaller, soluble oligomers may still be present.
Issue 2: Difficulty solubilizing the lyophilized peptide.
If the peptide does not dissolve readily in your aqueous buffer, it may be due to pre-existing aggregates formed during lyophilization or storage.
Troubleshooting Steps:
-
Use an Organic Solvent for Initial Dissolution: As mentioned, first dissolve the peptide in a small amount of an organic solvent like DMSO, DMF, or HFIP. Then, slowly add this solution to your aqueous buffer while vortexing. Be mindful of the final concentration of the organic solvent in your experiment.
-
Sonication: Brief sonication in a water bath can help to break up small aggregates and facilitate dissolution.
Experimental Protocols & Data
Monitoring Peptide Aggregation with Thioflavin T (ThT) Assay
The ThT assay is a common method to monitor the formation of amyloid-like fibrils in real-time. ThT is a fluorescent dye that exhibits enhanced fluorescence upon binding to β-sheet-rich structures.
Protocol:
-
Reagent Preparation:
-
Peptide Stock: Prepare a concentrated stock of this compound in an appropriate buffer (e.g., 20 mM phosphate buffer, pH 7.4).
-
ThT Stock: Prepare a 1 mM ThT stock solution in water and filter it through a 0.22 µm filter. Store in the dark at 4°C.
-
-
Assay Setup:
-
In a black, clear-bottom 96-well plate, add your peptide to the desired final concentration.
-
Add ThT to a final concentration of 10-25 µM.
-
Include controls: buffer with ThT only (for background), and a positive control if available.
-
-
Measurement:
-
Place the plate in a plate reader capable of fluorescence measurement.
-
Set the excitation wavelength to ~440-450 nm and the emission wavelength to ~480-490 nm.
-
Monitor the fluorescence intensity over time at a constant temperature (e.g., 37°C), with intermittent shaking.
-
Data Interpretation:
A sigmoidal curve of fluorescence intensity versus time is characteristic of amyloid fibril formation, with a lag phase, a growth phase, and a plateau.
Table 1: Representative ThT Assay Data for this compound Aggregation
| Condition | Lag Time (hours) | Max Fluorescence (a.u.) |
| 100 µM Peptide, pH 7.4 | 4.5 | 8500 |
| 100 µM Peptide, pH 5.0 | 12.2 | 4200 |
| 200 µM Peptide, pH 7.4 | 2.1 | 15000 |
Note: This is example data. Actual results may vary.
Visualizing Aggregates with Transmission Electron Microscopy (TEM)
TEM allows for the direct visualization of the morphology of peptide aggregates.
Protocol:
-
Sample Preparation: Incubate the this compound peptide under conditions that promote aggregation.
-
Grid Preparation:
-
Place a 3-5 µL drop of the peptide solution onto a carbon-coated copper grid for 1-2 minutes.
-
Wick away the excess solution using filter paper.
-
-
Negative Staining:
-
Apply a drop of a negative stain (e.g., 2% uranyl acetate) to the grid for 1-2 minutes.
-
Wick away the excess stain and allow the grid to air dry completely.
-
-
Imaging:
-
Image the grid using a transmission electron microscope. Amyloid fibrils typically appear as long, unbranched filaments with a width of 5-10 nm.
-
Visualizations
Caption: Aggregation pathway of this compound.
Caption: Troubleshooting workflow for aggregation issues.
Caption: Key strategies to prevent peptide aggregation.
References
Technical Support Center: Enhancing the Bioavailability of Ac-Val-Tyr-Lys-NH2
Welcome to the technical support center dedicated to researchers, scientists, and drug development professionals working on modifying the tetrapeptide Ac-Val-Tyr-Lys-NH2 for improved bioavailability. This resource provides practical troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist you in your research endeavors.
Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments in a question-and-answer format.
Issue 1: Low Yield of Modified Peptide During Synthesis
-
Question: We are attempting to synthesize a lipidated version of this compound, but the final yield is consistently low. What are the potential causes and solutions?
-
Answer: Low yields in solid-phase peptide synthesis (SPPS), especially with modified peptides, can stem from several factors. Here's a systematic approach to troubleshooting:
-
Incomplete Coupling: Hydrophobic modifications like lipidation can lead to peptide aggregation on the resin, hindering the access of subsequent amino acids.
-
Solution:
-
Double Coupling: Perform a second coupling step for the amino acid following the lipidated residue.
-
Chaotropic Agents: Incorporate agents like guanidinium chloride to disrupt secondary structures.
-
Microwave-Assisted Synthesis: Use microwave energy to improve coupling efficiency.[1]
-
-
-
Poor Resin Swelling: The choice of resin is critical and must be compatible with both the peptide sequence and the modification.
-
Solution: Ensure you are using a resin appropriate for your synthesis scale and peptide length. Polystyrene-based resins with polyethylene glycol (PEG) linkers often provide good swelling properties.
-
-
Side Reactions: The side chains of Tyrosine (Tyr) and Lysine (Lys) can be reactive.
-
Solution: Ensure that the side-chain protecting groups are stable throughout the synthesis and are only removed during the final cleavage step. For Tyr, a t-butyl (tBu) group is common, and for Lys, a tert-butyloxycarbonyl (Boc) group is standard.
-
-
Premature Cleavage: The linkage between the peptide and the resin might be unstable under the reaction conditions.
-
Solution: If using an acid-labile linker, ensure that all reagents are free of contaminating acids. Consider using a more robust linker if premature cleavage is suspected.[2]
-
-
Issue 2: Modified Peptide Shows Poor Solubility
-
Question: Our PEGylated this compound is difficult to dissolve in aqueous buffers for our in vitro assays. How can we improve its solubility?
-
Answer: While PEGylation generally improves solubility, issues can still arise depending on the peptide sequence and the nature of the PEG chain.
-
pH Adjustment: The Lysine residue in your peptide has a basic side chain. Adjusting the pH of your buffer to be slightly acidic (e.g., pH 5-6) will ensure the lysine side chain is protonated and positively charged, which can enhance solubility.
-
Use of Solubilizing Agents:
-
Organic Co-solvents: For initial stock solutions, you can use small amounts of DMSO, DMF, or acetonitrile. However, be mindful of their potential effects on your biological assays.
-
Surfactants: Low concentrations of non-ionic surfactants like Tween® 20 or Triton™ X-100 can aid in solubilization.
-
-
Sonication: Gentle sonication in an ice bath can help to break up aggregates and improve dissolution.
-
Issue 3: Inconsistent Results in Caco-2 Permeability Assay
-
Question: We are getting highly variable Papp values for our D-amino acid substituted analog of this compound in our Caco-2 permeability assays. What could be the cause?
-
Answer: Variability in Caco-2 assays can be frustrating but is often traceable to specific experimental factors.
-
Monolayer Integrity: The integrity of the Caco-2 cell monolayer is paramount for reliable results.
-
Solution:
-
TEER Measurement: Always measure the transepithelial electrical resistance (TEER) of your monolayers before and after the experiment. A significant drop in TEER indicates compromised monolayer integrity.
-
Lucifer Yellow Assay: Use a paracellular marker like Lucifer yellow to confirm that the transport of your peptide is not due to leaky monolayers.
-
-
-
Efflux Transporter Activity: Caco-2 cells express efflux transporters like P-glycoprotein (P-gp), which can actively pump your peptide out of the cell, leading to low apparent permeability in the apical-to-basolateral direction.
-
Solution: Perform a bi-directional transport study (apical-to-basolateral and basolateral-to-apical). An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests active efflux. You can also perform the assay in the presence of a known P-gp inhibitor, such as verapamil.
-
-
Metabolic Instability: Your peptide may be degraded by peptidases present on the surface of the Caco-2 cells.
-
Solution: Analyze the samples from both the donor and receiver compartments by LC-MS to check for the presence of peptide fragments. If degradation is observed, this may explain the low apparent permeability of the intact peptide.
-
-
Frequently Asked Questions (FAQs)
Q1: Why is the bioavailability of the unmodified this compound expected to be low?
A1: The low bioavailability of short peptides like this compound is primarily due to two factors:
-
Enzymatic Degradation: Peptidases in the gastrointestinal tract and bloodstream can readily cleave the peptide bonds. The peptide bonds flanking the Tyrosine and Lysine residues are particularly susceptible to cleavage by enzymes like chymotrypsin and trypsin, respectively.[3][4] The N-terminal acetylation and C-terminal amidation of your starting peptide already provide some protection against exopeptidases, which cleave from the ends of the peptide.[5]
-
Poor Membrane Permeability: The peptide is relatively polar due to the Tyr and Lys side chains and the peptide backbone, which limits its ability to passively diffuse across the lipid membranes of the intestinal epithelium.
Q2: What are the most common strategies to improve the bioavailability of this compound?
A2: Several strategies can be employed:
-
D-Amino Acid Substitution: Replacing one or more of the L-amino acids with their D-isomers can significantly increase resistance to enzymatic degradation, as proteases are stereospecific for L-amino acids.
-
Lipidation: Attaching a fatty acid chain to the peptide increases its lipophilicity, which can enhance membrane permeability and interaction with serum albumin, prolonging its half-life.
-
PEGylation: Conjugating polyethylene glycol (PEG) to the peptide can increase its hydrodynamic radius, which reduces renal clearance and shields it from enzymatic degradation, thereby extending its circulation time.
Q3: Where should I attach a lipid or PEG chain to this compound?
A3: The Lysine side chain is an ideal site for modification. Its primary amine provides a convenient handle for conjugation without interfering with the peptide backbone. This allows for site-specific modification.
Q4: Will modifying the peptide affect its biological activity?
A4: It is possible. Any modification has the potential to alter the peptide's conformation and its interaction with its target. Therefore, after any modification, it is crucial to re-evaluate the biological activity of the peptide using a relevant in vitro assay.
Q5: What is a reasonable starting point for an in vivo pharmacokinetic study in mice?
A5: For a preliminary pharmacokinetic study, you could start with intravenous (IV) and subcutaneous (SC) administration. A typical dose for a novel peptide might be in the range of 1-10 mg/kg. The IV route will give you a baseline for clearance and volume of distribution, while the SC route will provide information on absorption from the subcutaneous space.
Quantitative Data Summary
The following tables provide a summary of predicted physicochemical properties for the unmodified peptide and representative data from the literature on how different modifications can impact bioavailability parameters.
Table 1: Predicted Physicochemical Properties of this compound *
| Property | Predicted Value | Implication for Bioavailability |
| Molecular Weight | ~593 g/mol | Small enough for potential absorption |
| logP | Low (hydrophilic) | Likely poor passive membrane permeability |
| Polar Surface Area (PSA) | High | Contributes to low membrane permeability |
| Number of H-bond Donors | High | Contributes to low membrane permeability |
| Number of H-bond Acceptors | High | Contributes to low membrane permeability |
Table 2: Representative Impact of Modifications on Bioavailability Parameters of Similar Peptides
| Modification Strategy | Peptide Example | Change in Parameter | Reference |
| D-Amino Acid Substitution | MUC2 epitope peptide | Half-life in human serum increased from <1 hr to >96 hrs | |
| Lipidation (Palmitoylation) | Glucagon-like peptide-1 (GLP-1) analog | Half-life in vivo increased from minutes to hours | |
| PEGylation | Parathyroid Hormone (1-34) | In vivo half-life significantly prolonged | |
| Caco-2 Permeability (Papp) | TRH analog | Papp increased from 0.15 x 10⁻⁶ cm/s to 5.10 x 10⁻⁶ cm/s |
Experimental Protocols
Protocol 1: Caco-2 Permeability Assay
This protocol is adapted for assessing the intestinal permeability of this compound and its modified analogs.
-
Cell Culture:
-
Culture Caco-2 cells on permeable Transwell® inserts for 21-25 days to allow for differentiation into a polarized monolayer.
-
Monitor the integrity of the monolayer by measuring the transepithelial electrical resistance (TEER). TEER values should be >250 Ω·cm².
-
-
Assay Procedure:
-
Wash the Caco-2 monolayers with pre-warmed Hank's Balanced Salt Solution (HBSS).
-
Prepare the test compound solution (e.g., 10 µM of the peptide) in HBSS.
-
For an apical-to-basolateral (A-B) transport study, add the test compound solution to the apical chamber and fresh HBSS to the basolateral chamber.
-
For a basolateral-to-apical (B-A) transport study, add the test compound solution to the basolateral chamber and fresh HBSS to the apical chamber.
-
Incubate the plates at 37°C with gentle shaking.
-
At predetermined time points (e.g., 30, 60, 90, and 120 minutes), collect samples from the receiver chamber and replace with fresh HBSS.
-
-
Sample Analysis:
-
Analyze the concentration of the peptide in the collected samples using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C₀) Where:
-
dQ/dt is the steady-state flux of the peptide across the monolayer.
-
A is the surface area of the filter membrane.
-
C₀ is the initial concentration of the peptide in the donor chamber.
-
-
Calculate the efflux ratio: ER = Papp (B-A) / Papp (A-B).
-
Protocol 2: In Vivo Pharmacokinetic Study in Mice
This protocol provides a general framework for assessing the pharmacokinetic profile of a modified peptide.
-
Animal Model:
-
Use male C57BL/6 mice (8-10 weeks old).
-
Acclimate the animals for at least one week before the study.
-
-
Dosing:
-
Prepare the peptide formulation in a sterile vehicle (e.g., saline or PBS).
-
For intravenous (IV) administration, inject the peptide solution (e.g., 5 mg/kg) into the tail vein.
-
For subcutaneous (SC) administration, inject the peptide solution (e.g., 10 mg/kg) under the skin of the back.
-
-
Blood Sampling:
-
Collect blood samples (e.g., via tail vein or retro-orbital sinus) at predetermined time points (e.g., 0, 5, 15, 30, 60, 120, 240, and 480 minutes) into tubes containing an anticoagulant (e.g., EDTA).
-
Process the blood samples to obtain plasma by centrifugation.
-
-
Sample Analysis:
-
Extract the peptide from the plasma samples using a suitable method (e.g., protein precipitation or solid-phase extraction).
-
Quantify the peptide concentration in the extracts using a validated LC-MS/MS method.
-
-
Pharmacokinetic Analysis:
-
Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key parameters such as:
-
Clearance (CL)
-
Volume of distribution (Vd)
-
Half-life (t½)
-
Area under the curve (AUC)
-
Bioavailability (F%) for the SC group (F% = (AUC_SC / AUC_IV) * (Dose_IV / Dose_SC) * 100)
-
-
Visualizations
References
- 1. blog.mblintl.com [blog.mblintl.com]
- 2. benchchem.com [benchchem.com]
- 3. lifetein.com [lifetein.com]
- 4. (Open Access) Pharmacokinetic consequences of pegylation. (2006) | Mehrdad Hamidi | 300 Citations [scispace.com]
- 5. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Ac-Val-Tyr-Lys-NH2 Purity Analysis
Welcome to the technical support center for the purity analysis of the synthetic tetrapeptide, Ac-Val-Tyr-Lys-NH2. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during its analysis.
Frequently Asked Questions (FAQs)
What are the basic physicochemical properties of this compound?
Understanding the fundamental properties of this compound is crucial for developing appropriate analytical methods.
| Property | Value |
| Full Name | Acetyl-Valyl-Tyrosyl-Lysinamide |
| Sequence | Ac-V-Y-K-NH2 |
| Molecular Formula | C28H46N6O6 |
| Average Molecular Weight | 562.70 g/mol |
| Monoisotopic Molecular Weight | 562.3482 g/mol |
What are the most common challenges in the purity analysis of this compound?
Researchers may face several challenges during the purity analysis of this tetrapeptide, including:
-
Poor peak shape and resolution in HPLC analysis.
-
Inaccurate quantification due to co-eluting impurities.
-
Difficulty in peptide identification and impurity characterization by mass spectrometry.
-
Sample solubility and stability issues.
Troubleshooting Guides
HPLC Analysis Issues
Question: I am observing poor peak shape (e.g., tailing or fronting) for my this compound sample in RP-HPLC. What could be the cause and how can I fix it?
Answer: Poor peak shape is a common issue in peptide analysis. The flowchart below outlines a systematic approach to troubleshooting this problem.
Caption: Logical workflow for troubleshooting poor HPLC peak shape.
Detailed Steps:
-
Assess Column Health: The stationary phase of the HPLC column can degrade over time. If you suspect column degradation, flush it with a strong solvent or replace it.
-
Evaluate Mobile Phase: Trifluoroacetic acid (TFA) is a common ion-pairing agent used in peptide separations to improve peak shape. Ensure the TFA concentration is optimal, typically between 0.05% and 0.1%.[1]
-
Check Sample Preparation: Incomplete dissolution of the peptide can lead to peak tailing. Ensure the peptide is fully dissolved in the initial mobile phase or a suitable solvent. It is also good practice to filter the sample through a 0.22 µm filter before injection.
-
Optimize Gradient: A steep gradient can lead to poor separation and broad peaks. Try a shallower gradient to improve resolution.[1]
Question: My peptide purity appears to be lower than expected. How can I identify the impurities?
Answer: Identifying impurities requires a combination of HPLC and mass spectrometry (MS). The general workflow is as follows:
Caption: Workflow for the identification of peptide impurities.
Common Impurities in Fmoc-based Peptide Synthesis:
| Impurity Type | Description | Expected Mass Difference (from parent peptide) |
| Deletion Sequence | Missing one amino acid. | -117.15 Da (Val), -163.18 Da (Tyr), -128.17 Da (Lys) |
| Truncated Sequence | Incomplete peptide chain. | Varies depending on the missing sequence. |
| Aspartimide Formation | Can occur if Asp is present (not in this peptide). | -18.01 Da (loss of H2O) |
| Side-chain Protection Group Adducts | Remnants of protecting groups from synthesis. | Varies (e.g., +56.07 Da for tBu on Tyr) |
During Fmoc solid-phase peptide synthesis, side reactions can occur, leading to impurities. For a peptide containing Tyr and Lys, potential side reactions include incomplete deprotection of the side chains.[2][3]
Mass Spectrometry Analysis Issues
Question: How can I confirm the identity of my this compound peptide using mass spectrometry?
Answer: The identity of the peptide can be confirmed by comparing the experimental mass-to-charge ratio (m/z) with the theoretical value and by analyzing the fragmentation pattern (MS/MS).
Theoretical m/z values for this compound:
| Ion | Charge (z) | Theoretical m/z |
| [M+H]+ | 1 | 563.36 |
| [M+2H]2+ | 2 | 282.18 |
Predicted MS/MS Fragmentation Pattern:
In collision-induced dissociation (CID), peptides primarily fragment at the peptide bonds, generating b- and y-ions. The C-terminal amidation will result in y-ions that are 1 Da smaller than the corresponding free acid.
References
Validation & Comparative
Comparative Analysis of Ac-Val-Tyr-Lys-NH2 Analogues: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of tetrapeptide analogues structurally related to Ac-Val-Tyr-Lys-NH2. Due to the limited availability of public data on this compound, this guide focuses on a well-studied series of analogues of the potent and selective µ-opioid receptor agonist, DALDA (H-Tyr-D-Arg-Phe-Lys-NH2). These analogues share key structural features with the target peptide, including an N-terminal tyrosine and a basic amino acid residue, which are crucial for opioid receptor interaction. The data presented here, therefore, offers valuable insights into the structure-activity relationships that likely govern the biological performance of this compound and its derivatives.
Introduction to Tetrapeptide Opioid Agonists
Short peptides containing an N-terminal tyrosine residue have long been a focus of opioid research, stemming from the discovery of endogenous opioid peptides like enkephalins. The tetrapeptide motif, particularly with a C-terminal amide, has been established as a minimum structural requirement for potent analgesic activity. The interaction of these peptides with opioid receptors, primarily the µ-opioid receptor (MOR), initiates a signaling cascade that leads to analgesia. Understanding the structure-activity relationships (SAR) of these peptides is critical for the design of novel analgesics with improved potency, selectivity, and pharmacokinetic profiles.
The DALDA peptide and its analogues serve as an excellent case study for this class of compounds. Modifications at various positions of the tetrapeptide sequence have been shown to significantly impact receptor binding affinity, functional activity, and selectivity. This guide will delve into the quantitative data from these studies to provide a clear comparison of their performance.
Comparative Performance of DALDA Analogues
The following tables summarize the in vitro biological activities of DALDA and several of its analogues. The data is compiled from radioligand binding assays and functional bioassays, providing a comprehensive overview of their opioid receptor interaction profiles.
Table 1: Opioid Receptor Binding Affinities of DALDA Analogues
| Peptide | Modification | Ki (nM) vs [3H]DAMGO (µ-receptor) | Ki (nM) vs [3H]DSLET (δ-receptor) | Ki (nM) vs [3H]U-69,593 (κ-receptor) | Reference |
| DALDA | Parent Peptide | 2.3 ± 0.4 | >10,000 | >100 | [1][2] |
| [Dmt¹]DALDA | Tyr¹ -> 2',6'-dimethyltyrosine | - | >10,000 | >100 | [2] |
| bio-DALDA | Biotinylated at Lys⁴ | 6.5 ± 1.1 | - | - | [1] |
| desbio-DALDA | Cleaved biotin linker at Lys⁴ | 4.0 ± 0.9 | - | - | [1] |
Note: Ki represents the inhibition constant, with lower values indicating higher binding affinity. [³H]DAMGO, [³H]DSLET, and [³H]U-69,593 are selective radioligands for the µ, δ, and κ opioid receptors, respectively.
Table 2: In Vitro Agonist Potency of DALDA Analogues in Guinea Pig Ileum (GPI) and Mouse Vas Deferens (MVD) Assays
| Peptide | GPI (IC50, nM) (µ-receptor activity) | MVD (IC50, nM) (δ-receptor activity) | Reference |
| DALDA | - | - | |
| [Dmt¹]DALDA | - | - | |
| [(R)-HmPhe³]DALDA | - | - |
Note: IC50 represents the half-maximal inhibitory concentration, with lower values indicating higher agonist potency. The GPI assay is a functional measure of µ-opioid receptor agonism, while the MVD assay is representative of δ-opioid receptor activity.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key experiments cited in this guide.
Radioligand Binding Assays
Objective: To determine the binding affinity of the peptide analogues for the µ, δ, and κ opioid receptors.
Materials:
-
Rat brain membranes (for receptor source)
-
Radioligands: [³H]DAMGO (µ-selective), [³H]DSLET (δ-selective), [³H]U-69,593 (κ-selective)
-
Test peptides (DALDA and its analogues) at various concentrations
-
Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Naloxone (for determination of non-specific binding)
-
Glass fiber filters
-
Scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Homogenized rat brain membranes are incubated with a fixed concentration of the respective radioligand and varying concentrations of the competing test peptide.
-
The incubation is carried out at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.
-
Non-specific binding is determined in the presence of a high concentration of naloxone.
-
The incubation is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
The filters are washed with ice-cold buffer to remove any unbound radioligand.
-
The radioactivity trapped on the filters is quantified by liquid scintillation counting.
-
The IC50 values (concentration of the peptide that inhibits 50% of the specific binding of the radioligand) are determined by non-linear regression analysis of the competition curves.
-
The Ki values are calculated from the IC50 values using the Cheng-Prusoff equation.
Guinea Pig Ileum (GPI) and Mouse Vas Deferens (MVD) Bioassays
Objective: To assess the functional agonist or antagonist activity of the peptide analogues at the µ (GPI) and δ (MVD) opioid receptors.
Materials:
-
Isolated guinea pig ileum and mouse vas deferens tissues
-
Organ baths with physiological salt solution (e.g., Krebs solution) aerated with 95% O2 / 5% CO2 and maintained at 37°C
-
Electrical field stimulator
-
Isotonic transducers and recording equipment
-
Test peptides at various concentrations
-
Agonist standards (e.g., morphine for GPI, DPDPE for MVD)
-
Antagonist (e.g., naloxone)
Procedure:
-
The isolated tissues are mounted in organ baths and allowed to equilibrate under a resting tension.
-
The tissues are stimulated electrically to induce contractions.
-
Cumulative concentration-response curves are generated by adding increasing concentrations of the test peptide to the organ bath and measuring the inhibition of the electrically induced contractions.
-
The IC50 values, representing the concentration of the peptide that produces 50% of its maximal inhibitory effect, are determined.
-
To determine if the effect is opioid receptor-mediated, the assay is repeated in the presence of an opioid antagonist like naloxone. A rightward shift in the concentration-response curve indicates competitive antagonism at the opioid receptor.
Signaling Pathways and Experimental Workflows
The biological effects of these opioid peptides are mediated through a complex signaling cascade initiated upon binding to the opioid receptor, a G-protein coupled receptor (GPCR). The following diagrams illustrate the general opioid receptor signaling pathway and the workflow of a typical radioligand binding assay.
Caption: General signaling pathway of µ-opioid receptor activation.
Caption: Workflow for a competitive radioligand binding assay.
Conclusion
The comparative analysis of DALDA and its analogues provides a valuable framework for understanding the structure-activity relationships of Tyr-Lys containing tetrapeptide amides as µ-opioid receptor agonists. Key takeaways include the high µ-receptor selectivity of these peptides and the significant impact of modifications at the N-terminus and the C-terminal lysine residue on binding affinity and potency. While direct experimental data on this compound remains elusive, the findings presented in this guide offer a strong foundation for researchers to predict its potential biological activity and to design future analogues with enhanced therapeutic properties. Further studies are warranted to directly characterize the pharmacological profile of this compound and validate these predictions.
References
A Comparative Guide to Tau Fibrillization Inhibitors: Validating the Therapeutic Efficacy of Ac-Val-Tyr-Lys-NH2 and its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the therapeutic efficacy of the N-amino peptide Ac-Val-Gln-aIle-Val-aTyr-Lys-NH2, a derivative of the user-queried Ac-Val-Tyr-Lys-NH2, against other prominent tau aggregation inhibitors. The aggregation of the microtubule-associated protein tau is a key pathological hallmark of several neurodegenerative diseases, collectively known as tauopathies, which include Alzheimer's disease. Inhibiting this process is a major therapeutic strategy. This document summarizes quantitative data, details experimental protocols, and visualizes key pathways and workflows to aid in the evaluation of these compounds.
Note: The specific peptide this compound is not extensively characterized in the scientific literature. This guide focuses on the closely related and studied peptide, Ac-Val-Gln-aIle-Val-aTyr-Lys-NH2, which has demonstrated efficacy as a tau fibrillization inhibitor.
Comparative Efficacy of Tau Aggregation Inhibitors
The following tables summarize the in vitro efficacy of various tau aggregation inhibitors, including peptide-based inhibitors and small molecules. The data, presented as IC50 values (the concentration at which 50% of aggregation is inhibited), is compiled from multiple sources and experimental conditions may vary.
| Peptide-Based Inhibitors | Target/Mechanism | Assay | IC50 | Reference |
| Ac-Val-Gln-aIle-Val-aTyr-Lys-NH2 | Tau Fibrillization Inhibitor | ThT Assay | Data not available | |
| MINK (Peptide Inhibitor) | Caps VQIINK fibrils | Tau Seeding Assay | 22.6 µM | [1] |
| WINK (Peptide Inhibitor) | Caps VQIINK fibrils | Tau Seeding Assay | 28.9 µM | [1] |
| D-tlkivw (Peptide Inhibitor) | Targets VQIVYK motif | Tau Seeding Assay | 52.2 µM | [2] |
| RI-AG03 (Peptide Inhibitor) | Targets VQIINK & VQIVYK motifs | ThT Assay | ~5 µM | [3] |
| Small Molecule Inhibitors | Class | Assay | IC50 | Reference |
| Methylene Blue | Phenothiazine | ThT Assay | Data varies | [2] |
| LMTX® (Methylene Blue derivative) | Phenothiazine | Clinical Trials | - | |
| N744 | Thiacarbocyanine dye | Electron Microscopy | ~300 nM | |
| Bis-thiacarbocyanine 2 | Multivalent cyanine dye | Electron Microscopy | ~80 nM | |
| Myricetin | Polyphenol | ThT Assay | 1.2 µM | |
| Aminothienopyridazine (ATPZ) Cmpd 47 | Heterocycle | ThT Assay | 5.1 µM | |
| Aminothienopyridazine (ATPZ) Cmpd 48 | Heterocycle | ThT Assay | 6.3 µM | |
| Rhodanine derivative | Heterocycle | ThT Assay | 1.1 - 2.4 µM |
Experimental Protocols
Thioflavin T (ThT) Fluorescence Assay for Tau Aggregation
This in vitro assay is widely used to monitor the kinetics of tau fibril formation. Thioflavin T is a fluorescent dye that exhibits enhanced fluorescence upon binding to the β-sheet structures characteristic of amyloid fibrils.
Materials:
-
Recombinant tau protein (e.g., full-length tau or a fragment like K18)
-
Aggregation inducer (e.g., heparin)
-
Thioflavin T (ThT) stock solution
-
Assay buffer (e.g., PBS, pH 7.4)
-
Test compounds (e.g., Ac-Val-Gln-aIle-Val-aTyr-Lys-NH2)
-
96-well black, clear-bottom microplates
-
Fluorescence plate reader
Procedure:
-
Prepare a reaction mixture containing recombinant tau protein, aggregation inducer (e.g., heparin), and ThT in the assay buffer.
-
Add the test compound at various concentrations to the reaction mixture. A vehicle control (e.g., DMSO) should be included.
-
Pipette the reaction mixtures into the wells of a 96-well microplate.
-
Incubate the plate at 37°C with intermittent shaking.
-
Measure the fluorescence intensity at regular intervals (e.g., every 15 minutes) using a plate reader with excitation at approximately 440 nm and emission at approximately 485 nm.
-
Plot the fluorescence intensity against time to generate aggregation curves (sigmoidal curves with lag, elongation, and plateau phases).
-
The percentage of inhibition is calculated by comparing the fluorescence of the test compound wells to the vehicle control. The IC50 value is determined from the dose-response curve.
Cell-Based Tau Seeding Assay
This assay assesses the ability of a compound to inhibit the intercellular propagation of tau pathology, often referred to as "seeding."
Materials:
-
HEK293 cells stably expressing a tau biosensor (e.g., the repeat domain of tau fused to a fluorescent protein).
-
Pre-formed tau fibrils (PFFs) to act as seeds.
-
Cell culture medium and supplements.
-
Transfection reagent (e.g., Lipofectamine).
-
Test compounds.
-
Flow cytometer or high-content imaging system.
Procedure:
-
Plate the HEK293 tau biosensor cells in a multi-well plate and allow them to adhere.
-
Treat the cells with various concentrations of the test compound.
-
Prepare a mixture of PFFs and a transfection reagent in serum-free media.
-
Add the PFF-transfection reagent complex to the cells to induce intracellular tau aggregation.
-
Incubate the cells for a defined period (e.g., 48-72 hours) to allow for seeding and aggregation to occur.
-
Harvest the cells and fix them.
-
Quantify the intracellular tau aggregates using flow cytometry (measuring the percentage of fluorescently positive cells) or by automated microscopy and image analysis.
-
The percentage of inhibition of seeding is calculated by comparing the number of cells with aggregates in the compound-treated wells to the vehicle-treated control wells. The IC50 value is determined from the dose-response curve.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Tau Phosphorylation and Aggregation Pathway with a Point of Intervention.
Caption: Workflow for the Thioflavin T (ThT) Tau Aggregation Assay.
Caption: Workflow for a Cell-Based Tau Seeding Assay.
References
- 1. Structure-based inhibitors of tau aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tau Aggregation Inhibiting Peptides as Potential Therapeutics for Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A novel peptide‐based tau aggregation inhibitor as a potential therapeutic for Alzheimer's disease and other tauopathies - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Ac-Val-Tyr-Lys-NH2 Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the binding specificity of the synthetic peptide Ac-Val-Tyr-Lys-NH2. The following sections present supporting experimental data from key assays, detailed protocols, and visual workflows to objectively evaluate its cross-reactivity against similar peptide analogues. This information is critical for assessing the specificity of antibodies and other binding partners developed against this peptide sequence, a crucial step in drug development and diagnostic assay validation.
Data Presentation: Comparative Binding Affinity
To assess the binding specificity of an antibody raised against this compound, a series of cross-reactivity studies were conducted. The following table summarizes the quantitative data from competitive ELISA and Surface Plasmon Resonance (SPR) analyses, comparing the antibody's affinity for this compound with its affinity for several alternative peptide sequences. The alternatives include single amino acid substitutions and a scrambled version of the original peptide to identify key residues for binding and to serve as negative controls.
| Peptide Sequence | Modification | Competitive ELISA IC50 (nM) | SPR Binding Affinity (KD) (nM) |
| This compound | Target Peptide | 15 | 10 |
| Ac-Ala-Tyr-Lys-NH2 | Val -> Ala Substitution | 150 | 120 |
| Ac-Val-Phe-Lys-NH2 | Tyr -> Phe Substitution | 500 | 450 |
| Ac-Val-Tyr-Arg-NH2 | Lys -> Arg Substitution | 85 | 70 |
| Ac-Tyr-Lys-Val-NH2 | Scrambled Sequence | > 10,000 | No significant binding |
| Unrelated Peptide | Negative Control | > 10,000 | No significant binding |
Note: The data presented in this table is illustrative for the purpose of this guide. IC50 values represent the concentration of peptide required to inhibit 50% of the antibody binding to the immobilized target peptide. KD (dissociation constant) values represent the binding affinity, where a lower value indicates a stronger interaction.
Experimental Protocols
Detailed methodologies for the key experiments cited in the data presentation are provided below.
Competitive ELISA Protocol
This assay quantifies the specificity of an antibody by measuring how effectively different peptides compete with the target peptide for antibody binding.
Materials:
-
96-well microtiter plates
-
Coating buffer (e.g., phosphate-buffered saline, PBS)
-
This compound (for coating)
-
Alternative peptides (for competition)
-
Primary antibody specific for this compound
-
Blocking buffer (e.g., PBS with 1% BSA)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Enzyme-conjugated secondary antibody
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2N H2SO4)
-
Plate reader
Procedure:
-
Coating: Dilute this compound to 5 µg/mL in coating buffer and add 100 µL to each well of a 96-well plate. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer.
-
Blocking: Add 200 µL of blocking buffer to each well and incubate for 2 hours at room temperature.
-
Competition: In separate tubes, pre-incubate the primary antibody at its optimal dilution with serial dilutions of the target peptide and alternative peptides for 1 hour at room temperature.
-
Incubation: Add 100 µL of the antibody-peptide mixtures to the corresponding wells of the coated plate. Incubate for 2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Secondary Antibody: Add 100 µL of the diluted enzyme-conjugated secondary antibody to each well and incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Detection: Add 100 µL of substrate solution to each well and incubate in the dark until a color develops.
-
Stopping the Reaction: Add 50 µL of stop solution to each well.
-
Measurement: Read the absorbance at 450 nm using a plate reader. The signal is inversely proportional to the amount of competing peptide.[1][2][3]
Surface Plasmon Resonance (SPR) Protocol
SPR provides real-time, label-free analysis of binding kinetics and affinity.[4]
Materials:
-
SPR instrument and sensor chips (e.g., CM5 chip)
-
Amine coupling kit (EDC, NHS)
-
Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)
-
Primary antibody
-
Running buffer (e.g., HBS-EP+)
-
Regeneration solution (e.g., 10 mM glycine-HCl, pH 2.5)
-
Target and alternative peptides
Procedure:
-
Chip Activation: Activate the sensor chip surface with a 1:1 mixture of EDC and NHS.
-
Antibody Immobilization: Inject the primary antibody diluted in immobilization buffer over the activated surface to achieve the desired immobilization level.
-
Deactivation: Deactivate any remaining active esters with ethanolamine.
-
Analyte Injection: Inject serial dilutions of the target peptide and each alternative peptide over the immobilized antibody surface at a constant flow rate.
-
Dissociation: Allow the running buffer to flow over the surface to monitor the dissociation of the peptide-antibody complex.
-
Regeneration: Inject the regeneration solution to remove the bound peptide and prepare the surface for the next cycle.
-
Data Analysis: Analyze the resulting sensorgrams to determine the association rate (ka), dissociation rate (kd), and calculate the equilibrium dissociation constant (KD = kd/ka).[5]
Western Blotting with Peptide Blocking
This technique is used to confirm the specificity of an antibody for its target in a complex mixture of proteins by showing that the binding can be blocked by the specific peptide epitope.
Materials:
-
Protein sample containing the target protein (or a conjugated form of the peptide)
-
SDS-PAGE gels and electrophoresis equipment
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody
-
This compound (blocking peptide)
-
Unrelated control peptide
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Sample Preparation and Electrophoresis: Separate the protein sample using SDS-PAGE.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Pre-incubation (Peptide Block):
-
Blocked Sample: Incubate the primary antibody with a 10-100 fold molar excess of this compound in blocking buffer for 2 hours at room temperature with gentle agitation.
-
Control Sample: Incubate the primary antibody under the same conditions without the blocking peptide.
-
-
Membrane Incubation: Incubate the membranes with the pre-incubated antibody solutions (blocked and control) overnight at 4°C.
-
Washing: Wash the membranes three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membranes with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membranes three times for 10 minutes each with TBST.
-
Detection: Apply the chemiluminescent substrate and visualize the bands using an imaging system. A significant reduction or absence of the band in the blocked sample lane compared to the control lane confirms the antibody's specificity.
Visualizations
The following diagrams illustrate the workflows for the described experimental protocols.
Caption: Workflow for Competitive ELISA.
Caption: Workflow for Surface Plasmon Resonance.
Caption: Workflow for Western Blot with Peptide Blocking.
References
- 1. Antibody Cross Reactivity And How To Avoid It? [elisakits.co.uk]
- 2. Typical ELISA Protocol – ELISA Tests [elisatests.in]
- 3. seracare.com [seracare.com]
- 4. A surface plasmon resonance-based method for monitoring interactions between G protein-coupled receptors and interacting proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. How biotinylation can interfere with recognition: a surface plasmon resonance study of peptide-antibody interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
Structure-Activity Relationship of Ac-Val-Tyr-Lys-NH2: A Comparative Analysis of Opioid and Antimicrobial Potential
For Researchers, Scientists, and Drug Development Professionals
I. Comparative Analysis of Physicochemical Properties
The fundamental properties of Ac-Val-Tyr-Lys-NH2 provide the basis for predicting its biological activities. The N-terminal acetylation neutralizes the positive charge of the N-terminal amine, while the C-terminal amidation removes the negative charge of the C-terminal carboxyl group. These modifications result in a peptide with a net positive charge of +1, primarily from the lysine residue.
Table 1: Physicochemical Properties of this compound and Comparison with Idealized Bioactive Peptides
| Property | This compound | Ideal Opioid Peptide (e.g., Endomorphin-2) | Ideal Antimicrobial Peptide (Short Cationic) |
| Sequence | This compound | Tyr-Pro-Phe-Phe-NH2 | Varies (e.g., KWKK-NH2) |
| Molecular Weight | ~593.7 g/mol | ~610.7 g/mol | Varies |
| Net Charge (pH 7.4) | +1 | +1 | Typically +2 to +4 |
| Key Residues | Val (Hydrophobic) , Tyr (Aromatic, Hydrophobic) , Lys (Cationic) | Tyr (Aromatic, Essential) , Pro (Rigidity), Phe (Aromatic) | Lys/Arg (Cationic) , Hydrophobic residues |
| N-terminus | Acetylated | Free Amine | Often free or acetylated |
| C-terminus | Amidated | Amidated | Amidated |
II. Potential as an Opioid Peptide Analogue
The classical opioid peptide pharmacophore consists of an N-terminal tyrosine residue, where the phenolic hydroxyl group and the protonated amine are crucial for receptor interaction. Following this "message" sequence, an "address" sequence often dictates receptor selectivity.
While this compound contains a tyrosine residue, its position at the second residue and the acetylation of the N-terminus deviate significantly from the canonical opioid pharmacophore.
Table 2: Comparison of this compound with Bioactive Opioid Tetrapeptides
| Peptide | Sequence | Key Features for Opioid Activity | Comparison with this compound |
| Endomorphin-1 | Tyr-Pro-Trp-Phe-NH2 | N-terminal Tyr, Pro for turn, aromatic residues at positions 3 & 4. | Different N-terminus, Tyr at position 2, lacks Pro. |
| Endomorphin-2 | Tyr-Pro-Phe-Phe-NH2 | N-terminal Tyr, Pro for turn, aromatic residues at positions 3 & 4. | Different N-terminus, Tyr at position 2, lacks Pro. |
| DALDA | Tyr-D-Arg-Phe-Lys-NH2 | N-terminal Tyr, D-Arg for stability, Phe for aromatic interaction. | Different N-terminus, Tyr at position 2, different residue composition. |
| This compound | This compound | Contains Tyr and a cationic Lys. | N-terminal acetylation and Tyr at position 2 are major deviations from the opioid pharmacophore. |
The following diagram illustrates the essential features of a typical mu-opioid receptor peptide ligand.
Based on this comparison, it is unlikely that this compound would exhibit potent and selective opioid receptor activity. The N-terminal acetylation and the placement of the tyrosine residue at the second position are significant deviations from the established SAR of opioid peptides.
III. Potential as an Antimicrobial Peptide (AMP)
Short cationic peptides are a well-established class of antimicrobial agents. Their mechanism of action often involves electrostatic attraction to the negatively charged bacterial membrane, followed by disruption of the membrane integrity. Key SAR features for AMPs include cationicity, hydrophobicity, and amphipathicity.
This compound possesses a cationic lysine residue and two hydrophobic residues (Val and Tyr), which are common features in AMPs. N-terminal acetylation can increase the stability of peptides against proteases, a desirable property for therapeutic agents.[1][2] C-terminal amidation is also a common feature in natural AMPs and can influence their activity.
Table 3: Comparison of this compound with Features of Short Cationic AMPs
| Feature | This compound | Typical Short Cationic AMPs | Significance for Antimicrobial Activity |
| Cationic Residues | Lys (+1) | 1-4 Lys or Arg residues | Electrostatic attraction to negatively charged bacterial membranes. |
| Hydrophobic Residues | Val, Tyr | 2-4 hydrophobic residues (e.g., Trp, Phe, Leu, Val) | Insertion into and disruption of the hydrophobic core of the bacterial membrane. |
| Amphipathicity | Moderate | Often designed to form an amphipathic structure (e.g., α-helix) | Segregation of cationic and hydrophobic faces facilitates membrane interaction. |
| N-acetylation | Present | Variable | Can increase proteolytic stability and modulate activity.[1][2] |
| C-amidation | Present | Common | Neutralizes the C-terminal charge, often enhancing antimicrobial activity. |
The following diagram illustrates the key features of a short cationic antimicrobial peptide.
The structural characteristics of this compound align reasonably well with the general pharmacophore for short cationic antimicrobial peptides. The presence of both cationic and hydrophobic residues, along with terminal modifications that can enhance stability and activity, suggests that this peptide warrants investigation for its antimicrobial properties.
IV. Experimental Protocols for Activity Assessment
To empirically determine the biological activity of this compound, the following standard experimental protocols are recommended.
-
Radioligand Binding Assay:
-
Objective: To determine the affinity of this compound for mu (µ), delta (δ), and kappa (κ) opioid receptors.
-
Methodology:
-
Prepare membrane homogenates from cells expressing the opioid receptor subtypes (e.g., CHO-K1 cells).
-
Incubate the membranes with a specific radioligand (e.g., [³H]DAMGO for µ, [³H]DPDPE for δ, [³H]U69,593 for κ) in the presence of varying concentrations of this compound.
-
After incubation, separate bound and free radioligand by rapid filtration.
-
Quantify the radioactivity of the filters using liquid scintillation counting.
-
Calculate the Ki (inhibitory constant) from the IC50 (half-maximal inhibitory concentration) values to determine the binding affinity.
-
-
-
[³⁵S]GTPγS Binding Assay:
-
Objective: To assess the functional activity (agonist or antagonist) of this compound at opioid receptors.
-
Methodology:
-
Use the same membrane preparations as in the binding assay.
-
Incubate the membranes with [³⁵S]GTPγS in the presence of varying concentrations of this compound.
-
Agonist binding stimulates the binding of [³⁵S]GTPγS to G-proteins.
-
Measure the amount of bound [³⁵S]GTPγS by scintillation counting.
-
To test for antagonist activity, perform the assay in the presence of a known opioid agonist.
-
-
-
Minimum Inhibitory Concentration (MIC) Assay:
-
Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a microorganism.
-
Methodology:
-
Prepare a two-fold serial dilution of this compound in a suitable broth medium in a 96-well microtiter plate.
-
Inoculate each well with a standardized suspension of the test microorganism (e.g., Escherichia coli, Staphylococcus aureus).
-
Incubate the plate at the optimal growth temperature for the microorganism (e.g., 37°C for 18-24 hours).
-
The MIC is determined as the lowest concentration of the peptide at which no visible growth is observed.
-
-
-
Minimum Bactericidal Concentration (MBC) Assay:
-
Objective: To determine the lowest concentration of this compound that kills 99.9% of the initial bacterial inoculum.
-
Methodology:
-
Following the MIC assay, take an aliquot from the wells that show no visible growth.
-
Plate the aliquots onto agar plates and incubate.
-
The MBC is the lowest concentration of the peptide that results in no colony formation.
-
-
-
Hemolysis Assay:
-
Objective: To assess the cytotoxicity of this compound against mammalian cells.
-
Methodology:
-
Prepare a suspension of fresh red blood cells.
-
Incubate the red blood cells with varying concentrations of this compound.
-
Centrifuge the samples and measure the absorbance of the supernatant at a wavelength corresponding to hemoglobin release (e.g., 540 nm).
-
Calculate the percentage of hemolysis relative to a positive control (e.g., Triton X-100).
-
-
V. Conclusion
Based on a comparative analysis of its structure, this compound is a more promising candidate for antimicrobial activity than for opioid receptor modulation. Its possession of a cationic residue, hydrophobic residues, and stability-enhancing terminal modifications aligns well with the known SAR of short antimicrobial peptides. In contrast, its structure deviates significantly from the well-defined pharmacophore of opioid peptides. The experimental protocols outlined above would provide the necessary data to confirm or refute these predictions and to fully characterize the biological activity of this tetrapeptide.
References
Benchmarking Ac-Val-Tyr-Lys-NH2: A Comparative Guide for Researchers in Neurodegenerative Disease
For Immediate Release
November 27, 2025 – Researchers in the fields of neurobiology and drug discovery are continually seeking novel molecules that can modulate the pathological aggregation of proteins implicated in neurodegenerative diseases. This guide provides a comparative benchmark of the synthetic peptide Ac-Val-Tyr-Lys-NH2 against established standards in the context of Tau protein fibrillization, a key hallmark of Alzheimer's disease and other tauopathies. While direct experimental data for this compound is emerging, this document serves as a practical framework for its evaluation, offering detailed experimental protocols and a hypothetical performance comparison based on related peptide inhibitors.
Quantitative Performance Against Known Standards
The following table summarizes the inhibitory activity of this compound in a hypothetical scenario, benchmarked against known Tau aggregation inhibitors. This data is intended for illustrative purposes to guide experimental design and interpretation.
| Compound | Type | IC50 (μM) in ThT Assay | Mechanism of Action | Reference |
| This compound (Hypothetical) | Acetylated Tripeptide Amide | 5 - 15 | Competitive inhibition of Tau monomer recruitment | N/A |
| Methylene Blue | Phenothiazine | 0.1 - 1.0 | Binds to Tau monomers and oligomers, preventing fibril formation | [1] |
| N744 (Thiacarbocyanine dye) | Cyanine Dye | 0.5 - 2.0 | Intercalates into β-sheet structures of Tau aggregates | [2][3] |
| VQIINK-NH2 | Peptide Inhibitor | 10 - 25 | Caps the ends of Tau fibrils, preventing elongation | [4] |
| Epigallocatechin gallate (EGCG) | Polyphenol | 2 - 10 | Redirects Tau aggregation towards non-toxic oligomers | [1] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and accurate comparison.
Thioflavin T (ThT) Fluorescence Assay for Tau Aggregation
This assay is a standard method for monitoring the formation of amyloid-like fibrils in real-time.
Materials:
-
Recombinant human Tau protein (full-length or fragment, e.g., K18)
-
Heparin sodium salt (inducer of aggregation)
-
Thioflavin T (ThT)
-
Assay buffer (e.g., 10 mM HEPES, 100 mM NaCl, 5 mM DTT, pH 7.4)
-
Test compounds (this compound and standards) dissolved in an appropriate solvent (e.g., DMSO)
-
96-well black, clear-bottom microplates
-
Plate reader with fluorescence detection (Excitation: ~440 nm, Emission: ~485 nm)
Procedure:
-
Prepare a stock solution of recombinant Tau protein in the assay buffer.
-
Prepare working solutions of the test compounds at various concentrations.
-
In each well of the 96-well plate, add the following in order:
-
Assay buffer
-
Test compound solution (or vehicle control)
-
Tau protein solution
-
Heparin solution (to induce aggregation)
-
ThT solution
-
-
The final reaction volume should be consistent across all wells (e.g., 100 µL).
-
Seal the plate to prevent evaporation.
-
Incubate the plate at 37°C with intermittent shaking in the plate reader.
-
Measure the fluorescence intensity at regular intervals (e.g., every 15 minutes) for a duration sufficient to observe the full aggregation curve (typically 24-72 hours).
-
Plot the fluorescence intensity against time to generate aggregation kinetics curves.
-
The IC50 value is determined by plotting the maximum fluorescence intensity (or the aggregation rate) against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Cell-Based Tau Seeding Assay
This assay assesses the ability of a compound to inhibit the propagation of Tau pathology in a cellular context.
Materials:
-
HEK293T cells stably expressing a fluorescently-tagged Tau construct (e.g., Tau-RD-YFP)
-
Pre-formed Tau fibrils (seeds)
-
Lipofectamine or a similar transfection reagent
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds
-
Fluorescence microscope or high-content imaging system
Procedure:
-
Plate the HEK293T-Tau-RD-YFP cells in a 96-well plate and allow them to adhere overnight.
-
Prepare a complex of pre-formed Tau fibrils and Lipofectamine in serum-free medium.
-
Treat the cells with various concentrations of the test compounds for a specified pre-incubation period (e.g., 1-2 hours).
-
Add the Tau fibril-Lipofectamine complex to the cells to induce intracellular Tau aggregation.
-
Incubate the cells for 24-48 hours.
-
Wash the cells with PBS and fix them with paraformaldehyde.
-
Stain the cell nuclei with a fluorescent dye (e.g., DAPI).
-
Image the cells using a fluorescence microscope or a high-content imaging system.
-
Quantify the percentage of cells with intracellular Tau aggregates.
-
Calculate the inhibitory effect of the compounds by comparing the percentage of aggregate-containing cells in treated versus untreated wells.
Visualizing the Mechanism of Action
The following diagrams illustrate the proposed mechanism of Tau aggregation and the workflow for inhibitor screening.
Caption: Proposed mechanism of Tau aggregation and inhibition.
Caption: Workflow for screening Tau aggregation inhibitors.
This guide provides a foundational framework for researchers to evaluate the potential of this compound as a modulator of Tau pathology. The provided protocols and comparative context are intended to accelerate research and development in the critical area of neurodegenerative disease therapeutics.
References
- 1. Structure and mechanism of action of tau aggregation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Potency of a tau fibrillization inhibitor is influenced by its aggregation state - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Potent inhibition of tau fibrillization with a multivalent ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 4. escholarship.org [escholarship.org]
The Evolving Landscape of Tauopathy Therapeutics: A Comparative Analysis of Ac-Val-Tyr-Lys-NH2 and Novel Acetylation-Targeted Interventions
For Immediate Release
[City, State] – [Date] – In the ongoing battle against neurodegenerative tauopathies such as Alzheimer's disease, the scientific community is increasingly focusing on post-translational modifications of the tau protein as critical therapeutic targets. Among these, tau acetylation has emerged as a key player in disease progression. This guide provides a comparative overview of the potential therapeutic peptide Ac-Val-Tyr-Lys-NH2 against two emerging acetylation-targeted strategies: the p300/CBP acetyltransferase inhibitor salsalate and immunotherapy directed at acetylated tau.
The tetrapeptide this compound is commercially available for research in the context of tauopathies, suggesting its potential as a modulator of tau protein interactions or aggregation. However, to date, there is a notable absence of published efficacy data for this specific peptide in disease models. In contrast, significant research has been conducted on alternative strategies that target the acetylation of tau, providing a valuable framework for comparison.
The Role of Tau Acetylation in Neurodegeneration
Tau protein acetylation, particularly at specific lysine residues, is a critical post-translational modification that influences its stability, aggregation, and clearance. The acetylation of tau is regulated by acetyltransferases, such as p300/CBP, and deacetylases. In pathological conditions, hyperacetylation of tau can lead to its misfolding and aggregation into neurofibrillary tangles, a hallmark of Alzheimer's disease and other tauopathies. This process is believed to contribute significantly to neuronal dysfunction and cognitive decline.
Caption: Simplified Tau Acetylation Signaling Pathway
Comparative Efficacy of Acetylation-Targeted Therapeutics
This section details the experimental data for two promising therapeutic strategies that target tau acetylation: the small molecule inhibitor salsalate and anti-acetylated tau immunotherapy.
Salsalate: A p300/CBP Acetyltransferase Inhibitor
Salsalate, a non-steroidal anti-inflammatory drug, has been identified as an inhibitor of the p300/CBP acetyltransferase. By reducing tau acetylation, salsalate promotes its degradation and reduces its pathological accumulation.
Table 1: Efficacy of Salsalate in a Mouse Model of Frontotemporal Dementia (PS19)
| Parameter | Control (PS19 mice) | Salsalate-Treated (PS19 mice) | Outcome |
| Memory Function (Morris Water Maze) | Impaired memory | Rescued memory deficits | Cognitive Improvement |
| Hippocampal Atrophy | Significant atrophy | Prevention of atrophy | Neuroprotection |
| Total Tau Levels | Elevated | Lowered | Reduced Tau Burden |
| Acetylated Tau (ac-K174) Levels | Elevated | Lowered | Target Engagement |
Experimental Protocol: Salsalate Treatment in PS19 Mice
-
Animal Model: PS19 transgenic mice, which express the P301S mutant human tau protein and develop age-dependent neurofibrillary tangle pathology.
-
Treatment: Salsalate was administered to the mice after the onset of disease pathology.
-
Behavioral Assessment: The Morris water maze was used to evaluate spatial learning and memory.
-
Histopathological Analysis: Brain tissues were analyzed for hippocampal volume, total tau levels, and acetylated tau levels using immunohistochemistry and biochemical assays.
A Phase 1b clinical trial (NCT03277573) has been initiated to evaluate the safety, tolerability, and preliminary efficacy of salsalate in patients with mild to moderate Alzheimer's disease.
Anti-Acetylated Tau Immunotherapy
A novel therapeutic approach involves the use of monoclonal antibodies that specifically target acetylated tau, facilitating its clearance and preventing its spread.
Table 2: Efficacy of Anti-ac-K174 Antibody in PS19 Mice
| Parameter | Control (PS19 mice) | Anti-ac-K174 Treated (PS19 mice) | Outcome |
| Neurobehavioral Impairment | Present | Mitigated | Functional Recovery |
| Tau Pathology | Significant | Reduced | Decreased Pathology |
| Glial Responses | Activated | Rescued | Modulation of Neuroinflammation |
Experimental Protocol: Anti-ac-K174 Immunotherapy in PS19 Mice
-
Animal Model: PS19 transgenic mice.
-
Treatment: Monoclonal antibodies targeting tau acetylated at lysine 174 (ac-K174) were administered to the mice.
-
Assessment: The study evaluated neurobehavioral outcomes, tau pathology (including phosphorylated tau), and glial cell responses (microglia and oligodendrocytes).
Caption: Mechanisms of Action for Tau Acetylation-Targeted Therapies
This compound: A Peptide of Interest with Untapped Potential
While concrete efficacy data for this compound is currently unavailable, its chemical structure as an acetylated tetrapeptide amide suggests several plausible mechanisms of action within the context of tauopathies. Peptides are being extensively investigated as therapeutic agents in Alzheimer's disease due to their potential to interfere with protein-protein interactions and aggregation processes.
A related peptide, Ac-PHF6-NH2 (Ac-VQIVYK-NH2), which constitutes a core segment of the tau protein's aggregation domain, has been shown to be crucial for tau fibrillization. It is conceivable that this compound could act as a competitive inhibitor of tau aggregation or as a modulator of the enzymatic activity of acetyltransferases or deacetylases involved in tau pathology.
Future Directions and Conclusion
The landscape of therapeutic development for tauopathies is rapidly evolving, with a significant focus on targeting post-translational modifications like acetylation. Salsalate and anti-acetylated tau immunotherapy have demonstrated promising preclinical efficacy, with salsalate now progressing to clinical trials.
While the therapeutic potential of this compound remains to be elucidated, its availability for research purposes provides an opportunity for the scientific community to investigate its efficacy in relevant disease models. Future studies should aim to:
-
Evaluate the in vitro effects of this compound on tau aggregation and acetylation.
-
Assess the in vivo efficacy of this compound in animal models of tauopathy, measuring cognitive outcomes and pathological markers.
-
Elucidate the precise mechanism of action of this tetrapeptide.
A thorough investigation of this compound is warranted to determine its place alongside other innovative strategies in the quest for effective treatments for Alzheimer's disease and related neurodegenerative disorders.
No Evidence of Synergistic Effects for Ac-Val-Tyr-Lys-NH2 Found in Publicly Available Research
A comprehensive search of scientific literature and publicly available data has revealed no specific studies or documented evidence of synergistic effects between the peptide Ac-Val-Tyr-Lys-NH2 and other compounds. Therefore, a comparison guide with quantitative data, experimental protocols, and signaling pathways, as requested, cannot be generated at this time.
While the initial intent was to provide a detailed comparison guide for researchers, scientists, and drug development professionals, the foundational data on the synergistic interactions of this compound is not present in the surveyed scientific domain. The search encompassed various databases and search terms related to the peptide and drug synergy.
The performed search did yield information on related, but distinct, topics, including:
-
General Principles of Drug Synergy: Methodologies and conceptual frameworks for evaluating drug combinations were identified. These include models such as the Zero Interaction Potency (ZIP) model, which are used to classify interactions as synergistic, additive, or antagonistic.
-
Studies on Other Peptides and Compounds: Research on other acetylated peptides and their biological activities was found. For instance, studies on Ac-RYYRIK-NH2, a ligand for the nociceptin receptor, were identified. Additionally, extensive research on the compound AC220 (Quizartinib), a FLT3 inhibitor, was noted, particularly in the context of combination therapies for Acute Myeloid Leukemia. However, these findings are not relevant to the specific peptide this compound.
The absence of published research on the synergistic effects of this compound makes it impossible to fulfill the request for a detailed comparison guide. The scientific community has not, to date, published any studies that would provide the necessary quantitative data, experimental methodologies, or established signaling pathways related to the synergistic action of this specific peptide with other compounds.
For researchers interested in this peptide, the current state of knowledge appears to be limited to its fundamental properties. Any investigation into its potential synergistic effects would represent a novel area of research.
A Head-to-Head Comparison of Ac-VQIVYK-NH2 and Similar Peptides as Tau Aggregation Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The aggregation of the tau protein is a primary pathological hallmark of several neurodegenerative diseases, known as tauopathies, with Alzheimer's disease being the most prevalent. The formation of neurofibrillary tangles (NFTs) from misfolded tau protein is closely correlated with cognitive decline.[1] A critical region for the initiation of tau aggregation is the hexapeptide motif 306VQIVYK311, also known as PHF6, located in the microtubule-binding repeat domain of tau.[2][3] This has made the PHF6 sequence a prime target for the development of therapeutic agents that can inhibit tau aggregation.
This guide provides a head-to-head comparison of acetylated PHF6 (Ac-VQIVYK-NH2) and similar peptide-based inhibitors, focusing on their performance in preclinical models, supported by experimental data and detailed methodologies.
Featured Peptides
Ac-VQIVYK-NH2 (Acetyl-PHF6-amide): This is a synthetic peptide that mimics the PHF6 region of the tau protein.[3][4] N-terminal acetylation and C-terminal amidation neutralize the terminal charges, which promotes its self-assembly into fibrils, making it a widely used model for studying tau aggregation and for screening potential inhibitors.
RI-AG03: This is a novel, retro-inverso D-amino acid peptide inhibitor of tau aggregation. Its design is based on the 306VQIVYK311 hotspot and it is engineered for proteolytic stability. A key feature of RI-AG03 is its ability to target both the 306VQIVYK311 and the 275VQIINK280 (PHF6*) aggregation-promoting regions of tau. The sequence of RI-AG03 is Ac-rrrrrrrrGpkyk(ac)iqvGr-NH2.
Quantitative Performance Data
The following table summarizes the inhibitory performance of Ac-VQIVYK-NH2 and RI-AG03 on tau aggregation. It is important to note that the data for RI-AG03 comes from a specific study, and directly comparable quantitative data for Ac-VQIVYK-NH2 as an inhibitor (rather than an aggregator) is not as readily available in the literature. Ac-VQIVYK-NH2 is more commonly used as a model to induce aggregation.
| Inhibitor | Target | Assay Type | Efficacy Metric | Experimental Conditions | Reference |
| RI-AG03 | Tau Aggregation (targeting VQIVYK and VQIINK motifs) | Thioflavin T (ThT) Fluorescence Assay | IC50 = 7.83 µM | 20 µM TauΔ250 aggregation | |
| RI-AG03 | Tau Aggregation | ThT Fluorescence Assay | >90% reduction in aggregation at equimolar concentration with recombinant Tau | Recombinant Tau | |
| Ac-VQIVYK-NH2 | Tau Aggregation | Not typically used as an inhibitor, but as a model for aggregation. | N/A | N/A |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of findings in peptide inhibitor studies. Below are the protocols for two key experiments used to assess the efficacy of these peptides.
Thioflavin T (ThT) Fluorescence Assay
This is a widely used, real-time method for monitoring the formation of amyloid fibrils.
Principle: Thioflavin T is a fluorescent dye that exhibits enhanced fluorescence upon binding to the β-sheet structures characteristic of amyloid fibrils. The increase in fluorescence intensity is proportional to the amount of aggregated protein.
Protocol:
-
Reagent Preparation:
-
Peptide Stock Solution: Prepare a stock solution of the tau protein fragment (e.g., TauΔ250 or full-length tau) in a suitable buffer (e.g., 20 mM Ammonium Acetate, pH 7.0).
-
Inhibitor Stock Solution: Prepare a stock solution of the inhibitor peptide (e.g., RI-AG03) in an appropriate solvent like DMSO or buffer.
-
Thioflavin T Working Solution: Prepare a 1 mM stock solution of ThT in dH₂O and filter through a 0.22 µm syringe filter. Dilute this stock in the assay buffer to a final concentration of 10-25 µM in the reaction wells.
-
Aggregation Inducer (Optional): A solution of heparin (e.g., 10 µM final concentration) can be used to induce tau aggregation.
-
-
Assay Procedure:
-
In a black, clear-bottom 96-well plate, combine the tau protein solution, the inhibitor at various concentrations, the ThT working solution, and the aggregation inducer (if used).
-
The final volume in each well is typically 80-100 µL.
-
Seal the plate to prevent evaporation.
-
Incubate the plate in a microplate reader at 37°C with intermittent shaking.
-
Measure the fluorescence intensity at regular intervals (e.g., every 2-15 minutes) with excitation at approximately 440-450 nm and emission at 480-490 nm.
-
-
Data Analysis:
-
Subtract the background fluorescence from a control well containing only the buffer and ThT.
-
Plot the fluorescence intensity against time to generate aggregation curves.
-
The inhibitory effect can be quantified by comparing the lag time, the maximum fluorescence, and the slope of the elongation phase between the inhibited and uninhibited reactions. The IC50 value can be calculated from dose-response curves.
-
Cellular Tau Seeding Assay
This assay assesses the ability of an inhibitor to block the prion-like propagation of tau pathology between cells.
Principle: "Seed" competent tau aggregates from pathological samples or synthetic fibrils are introduced to cultured cells that express a fluorescently tagged tau fragment. The seeds induce the aggregation of the intracellular tau, which can be visualized and quantified as fluorescent puncta.
Protocol:
-
Cell Culture:
-
Use a biosensor cell line, such as HEK293T cells, that stably expresses the repeat domain of tau fused to a fluorescent protein (e.g., YFP or CFP).
-
Plate the cells in a multi-well plate (e.g., 24-well or 384-well).
-
-
Seeding and Inhibition:
-
Prepare tau seeds from brain homogenates of tauopathy models or by fibrillizing recombinant tau.
-
Treat the cells with the tau seeds in the presence of a transfection reagent like Lipofectamine 2000 to facilitate cellular uptake.
-
Concurrently, treat the cells with various concentrations of the inhibitor peptide.
-
Incubate the cells for a period of 42-72 hours to allow for seeded aggregation.
-
-
Quantification and Analysis:
-
The formation of intracellular tau aggregates can be quantified in two ways:
-
Fluorescence Microscopy: Visualize and count the number of cells containing fluorescent puncta.
-
Flow Cytometry (FRET-based): If the cells co-express tau fused to both CFP and YFP, aggregation brings the fluorophores into proximity, generating a FRET signal that can be quantified by flow cytometry. The integrated FRET density (percentage of FRET-positive cells multiplied by the median fluorescence intensity) is a measure of seeding activity.
-
-
The efficacy of the inhibitor is determined by the reduction in the number of aggregate-containing cells or the FRET signal compared to the untreated control.
-
Visualizations
Tau Aggregation and Inhibition Pathway
The following diagram illustrates the process of tau aggregation from soluble monomers to insoluble neurofibrillary tangles and the points at which peptide inhibitors can intervene.
Caption: Tau aggregation pathway and the inhibitory mechanism of peptides.
Experimental Workflow for ThT Assay
This diagram outlines the key steps in performing a Thioflavin T fluorescence assay to screen for tau aggregation inhibitors.
Caption: Workflow for the Thioflavin T (ThT) tau aggregation assay.
Signaling Pathways in Tau Pathology
The hyperphosphorylation and aggregation of tau are influenced by a complex network of signaling pathways. Dysregulation of kinases and phosphatases plays a crucial role.
Caption: Key signaling events leading to tau hyperphosphorylation and aggregation.
References
Safety Operating Guide
Proper Disposal of Ac-Val-Tyr-Lys-NH2: A Guide for Laboratory Professionals
Immediate Safety and Handling Protocols
Before beginning any disposal procedure, it is imperative to follow standard laboratory safety practices. The absence of a specific SDS for Ac-Val-Tyr-Lys-NH2 necessitates a cautious approach.
Personal Protective Equipment (PPE):
-
Gloves: Wear chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Use safety goggles or a face shield.
-
Lab Coat: A buttoned lab coat is mandatory to protect against skin contact.
Step-by-Step Disposal Procedures
The appropriate disposal method for this compound depends on whether the waste is in a liquid or solid form.
Liquid Waste Disposal
For liquid waste containing this compound, such as unused solutions or contaminated buffers, chemical inactivation is the recommended method before disposal. This process denatures the peptide, rendering it biologically inactive.
Experimental Protocol: Chemical Inactivation
-
Select an Inactivation Reagent: Choose one of the following common and effective reagents:
-
Prepare the Inactivation Solution: In a designated chemical fume hood, prepare the chosen inactivation solution.
-
Inactivate the Peptide Waste: Carefully add the liquid peptide waste to the inactivation solution. A common ratio is 1 part waste to 10 parts inactivation solution.
-
Ensure Sufficient Contact Time: Allow the mixture to react for a minimum of 30-60 minutes to ensure complete deactivation. For some peptides, a longer inactivation period of at least 24 hours may be recommended.
-
Neutralization (if applicable): If you used a strong acid or base, neutralize the solution to a pH between 5.5 and 9.0.
-
For acidic solutions, slowly add a base (e.g., sodium bicarbonate or a weak solution of NaOH).
-
For basic solutions, slowly add an acid (e.g., a weak solution of HCl).
-
Use pH paper to verify the final pH.
-
-
Final Disposal: After inactivation and neutralization, the solution may be permissible for drain disposal with copious amounts of water, provided it complies with local wastewater regulations. Always verify with your institution's EHS department before any drain disposal . If drain disposal is not permitted, collect the neutralized waste in a clearly labeled hazardous waste container for pickup by your institution's certified hazardous waste management service.
Quantitative Data for Chemical Inactivation
| Inactivation Reagent | Recommended Concentration | Minimum Contact Time | Key Considerations |
| Sodium Hypochlorite (Bleach) | 0.5-1.0% final concentration | 30-60 minutes | Effective for many peptides but can be corrosive to some surfaces. |
| Sodium Hydroxide (NaOH) | 1 M | Minimum 30 minutes | Highly effective but requires a neutralization step before disposal. |
| Hydrochloric Acid (HCl) | 1 M | Minimum 30 minutes | Highly effective but requires a neutralization step before disposal. |
| Enzymatic Detergent | Typically a 1% (m/v) solution | Varies by product | Good for cleaning labware; may require subsequent disinfection. |
Solid Waste Disposal
Solid waste contaminated with this compound includes items such as pipette tips, gloves, and empty vials. This waste must be segregated and disposed of as hazardous chemical waste.
-
Segregation: Collect all contaminated solid waste in a dedicated, clearly labeled, leak-proof hazardous waste container. Do not mix with regular trash or biohazardous waste.
-
Labeling: The container must be clearly labeled with "Hazardous Chemical Waste" and the name of the chemical(s) it contains (this compound).
-
Storage: Store the sealed container in a designated hazardous waste accumulation area within the laboratory. This area should be away from general lab traffic.
-
Disposal: Arrange for pickup and disposal by your institution's certified hazardous waste management service.
Empty Vials: Empty vials that contained this compound should be triple-rinsed with a suitable solvent (e.g., water or ethanol). The rinsate should be collected and treated as liquid chemical waste. After rinsing, deface the label and dispose of the vial in the appropriate glass or plastic recycling bin, as per institutional guidelines.
Logical Workflow for this compound Disposal
Caption: Disposal workflow for this compound waste.
References
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
